Enclomifene citrate
Description
Properties
Molecular Formula |
C33H40ClNO8 |
|---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane |
InChI |
InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;; |
InChI Key |
IMGWYAILEILEOR-LHPVOXLHSA-N |
Isomeric SMILES |
C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Enclomiphene Citrate's Binding Affinity for Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the E-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that exhibits antagonist properties at the estrogen receptor (ER). This technical guide provides a comprehensive overview of the binding affinity of enclomiphene citrate for the two main estrogen receptor subtypes, ERα and ERβ. The document summarizes the available quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of SERMs.
Introduction
Enclomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that functions as an estrogen receptor antagonist.[1][2] Its primary mechanism of action involves competitive binding to estrogen receptors, thereby modulating the transcriptional activity of these receptors.[3] This modulation is tissue-specific, leading to a complex pharmacological profile.[4] In the hypothalamus, enclomiphene's antagonistic action on ERs disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[5][6] This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately increasing testosterone (B1683101) production in men.[1][7] Understanding the specific binding affinities of enclomiphene for ERα and ERβ is crucial for elucidating its mechanism of action and predicting its physiological effects.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The available quantitative data for enclomiphene citrate's binding to estrogen receptors is summarized below.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Enclomiphene | Estrogen Receptor Alpha (ERα) | In vitro pharmacology assay | IC50 | 4.56 nM | IUPHAR/BPS Guide to PHARMACOLOGY[8] |
| Enclomiphene | Estrogen Receptor Alpha (ERα) | Competitive Radioligand Binding Assay | Ki | Data Not Available | - |
| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | IC50 | Data Not Available | - |
| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | Ki | Data Not Available | - |
Note: Despite extensive searches of scientific literature and databases, specific Ki values for ERα and quantitative binding affinity data (IC50 and Ki) for ERβ for enclomiphene citrate were not publicly available at the time of this report.
A study investigating the antitumor activity of enclomiphene analogs in MCF-7 human mammary carcinoma cells, which primarily express ERα, reported a relative binding affinity (RBA) for the nuclear estrogen receptor (RE) of 2% compared to estradiol (B170435) (100%).[9]
Experimental Protocols
The determination of binding affinity is performed through various in vitro assays. The following sections describe the general methodologies for key experiments used to assess the interaction of compounds like enclomiphene citrate with estrogen receptors.
Competitive Radioligand Binding Assay
This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.
Objective: To determine the IC50 and subsequently the Ki of enclomiphene citrate for ERα and ERβ.
Materials:
-
Purified recombinant human ERα or ERβ or cell lysates/membrane preparations containing the receptor.
-
Radiolabeled ligand (e.g., [³H]-Estradiol).
-
Enclomiphene citrate.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration apparatus.
Methodology:
-
Preparation of Reagents: A dilution series of enclomiphene citrate is prepared in the assay buffer. The radiolabeled ligand is diluted to a concentration typically at or below its dissociation constant (Kd). The receptor preparation is diluted to a suitable concentration.[8]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of enclomiphene citrate.[8]
-
Controls:
-
Total Binding: Wells containing only the receptor preparation and the radiolabeled ligand.
-
Non-specific Binding: Wells containing the receptor, radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor, to saturate all specific binding sites.
-
-
Incubation: The reaction is initiated by adding the receptor preparation to all wells. The plate is then incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[8]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.[8]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of enclomiphene citrate. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Estrogen Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Objective: To determine if enclomiphene citrate acts as an antagonist of ERα- and/or ERβ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., MCF-7, which endogenously express ERα, or HEK293).[8]
-
ERα or ERβ expression vector (if the cell line does not endogenously express the receptor).
-
Estrogen Response Element (ERE)-driven luciferase reporter vector.[8]
-
Transfection reagent.
-
17β-estradiol (E2) as the agonist.
-
Enclomiphene citrate.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding and Transfection: Cells are seeded in a multi-well plate. They are then co-transfected with the ERE-luciferase reporter vector and the appropriate ER expression vector (if necessary).[8] A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Treatment: After a recovery period, the cells are treated with a known concentration of E2 (to stimulate ER-mediated transcription) in the presence of varying concentrations of enclomiphene citrate. Control wells receive E2 alone or vehicle.
-
Incubation: The cells are incubated for a period sufficient to allow for gene expression and accumulation of the luciferase enzyme.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity (if used). The results are expressed as a percentage of the maximal E2-induced activity. The IC50 value for the antagonist activity of enclomiphene citrate can be determined by plotting the normalized luciferase activity against the log concentration of enclomiphene citrate.
Signaling Pathways
Enclomiphene citrate exerts its effects by competitively inhibiting the binding of endogenous estrogens to ERα and ERβ. This antagonism primarily affects the classical genomic signaling pathway of estrogen receptors.
Classical Genomic Estrogen Receptor Signaling Pathway
In the absence of a ligand, estrogen receptors are located in the cytoplasm or nucleus in an inactive complex with heat shock proteins (HSPs).
-
Ligand Binding: Estrogen (e.g., estradiol) diffuses into the cell and binds to the ligand-binding domain (LBD) of the ER.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization (homodimers ERα/ERα or ERβ/ERβ, or heterodimers ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound ER dimer recruits co-activator or co-repressor proteins, which modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.
Enclomiphene citrate, as an antagonist, binds to the ER but induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting gene transcription.
Conclusion
Enclomiphene citrate is a potent antagonist of the estrogen receptor alpha, with a reported IC50 of 4.56 nM. While quantitative binding data for ERβ is currently lacking in the public domain, its established mechanism of action involves the competitive inhibition of estrogen binding to both ER subtypes, leading to the modulation of gene transcription. The primary therapeutic effect of enclomiphene in treating secondary male hypogonadism is mediated through its antagonist activity at the hypothalamic level, restoring the normal function of the hypothalamic-pituitary-gonadal axis. Further research is warranted to fully characterize the binding kinetics and affinity of enclomiphene citrate for ERβ to provide a more complete understanding of its pharmacological profile and tissue-specific effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
- 1. news-medical.net [news-medical.net]
- 2. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. valhallavitality.com [valhallavitality.com]
- 5. Enclomifene - Wikipedia [en.wikipedia.org]
- 6. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Enclomiphene Citrate in Male Hypogonadism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacodynamics of enclomiphene (B195052) citrate (B86180), a selective estrogen receptor modulator (SERM), in the context of treating secondary male hypogonadism. It details the molecule's mechanism of action, presents quantitative data from key clinical studies, outlines experimental methodologies, and provides visual representations of critical pathways and processes.
Core Mechanism of Action
Enclomiphene citrate is the trans-isomer of clomiphene citrate.[1][2] It functions primarily as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[2][3] In men with secondary hypogonadism, the hypothalamic-pituitary-gonadal (HPG) axis is dysfunctional, leading to insufficient production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and consequently, low testosterone (B1683101).[4][5]
Enclomiphene citrate competes with estradiol (B170435) for binding sites on estrogen receptors in the hypothalamus.[3] This action blocks the normal negative feedback loop that estrogen exerts on the HPG axis.[3][6] The hypothalamus, perceiving a state of low estrogen, increases the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[7] Elevated GnRH then stimulates the anterior pituitary to enhance the secretion of LH and FSH.[6][7]
-
Luteinizing Hormone (LH): Acts on the Leydig cells in the testes to stimulate the synthesis and secretion of testosterone.[8]
-
Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes, playing a crucial role in initiating and maintaining spermatogenesis.[9]
This mechanism restores the endogenous production of testosterone and preserves testicular function, contrasting sharply with exogenous testosterone replacement therapy (TRT), which suppresses the HPG axis, leading to reduced LH and FSH levels and impaired spermatogenesis.[4][10][11]
Quantitative Pharmacodynamic Effects
Clinical trials have consistently demonstrated enclomiphene citrate's efficacy in restoring normal testosterone levels while maintaining or improving gonadotropin and sperm parameters.
Hormonal Responses to Enclomiphene Citrate
The following tables summarize data from key studies, illustrating the dose-dependent effects of enclomiphene citrate on reproductive hormones compared to placebo and standard testosterone gel.
Table 1: Hormonal Changes After 6 Weeks of Treatment (Phase II Study) [12]
| Treatment Group | Mean Total Testosterone (ng/dL) | Mean LH (IU/L) | Mean FSH (IU/L) |
| Baseline (Avg.) | <350 | <12 | - |
| Enclomiphene 12.5 mg | - | - | - |
| Enclomiphene 25 mg | 604 (±160) | - | - |
| Transdermal Testosterone | 500 (±278) | Suppressed | Suppressed |
Data from a randomized, single-blind, two-centre study (ZA-303). Total testosterone levels were measured at day 42.[12]
Table 2: Hormonal Changes After 16 Weeks of Treatment (Phase III Studies) [9][13]
| Treatment Group | Change in Total T (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) |
| Enclomiphene 12.5 mg | +195.1 | +5.1 | +4.8 |
| Enclomiphene 25 mg | +212.7 | +7.4 | +6.9 |
| Testosterone Gel 1.62% | +175.7 | -4.4 | -2.4 |
| Placebo | +41.9 | +0.4 | +0.4 |
Data aggregated from parallel Phase III studies (ZA-304 and ZA-305).[9][13]
Effects on Spermatogenesis
A primary advantage of enclomiphene citrate over TRT is its preservation of fertility. Exogenous testosterone suppresses intratesticular testosterone production and spermatogenesis, whereas enclomiphene stimulates it.
Table 3: Comparison of Sperm Concentration After 16 Weeks (Phase III Studies) [13]
| Treatment Group | Baseline Sperm Conc. (10⁶/mL) | Final Sperm Conc. (10⁶/mL) | % Change |
| Enclomiphene 12.5 mg | 43.1 | 43.4 | +0.7% |
| Enclomiphene 25 mg | 41.6 | 43.8 | +5.3% |
| Testosterone Gel 1.62% | 43.8 | 26.2 | -40.2% |
| Placebo | 42.4 | 40.0 | -5.7% |
Table 4: Comparative Efficacy of Enclomiphene vs. Clomiphene Citrate [14][15]
| Parameter | Enclomiphene Citrate | Clomiphene Citrate | P-value |
| Median Testosterone Change (ng/dL) | +166 | +98 | 0.20 |
| Median Estradiol Change (pg/mL) | -5.92 | +17.50 | 0.001 |
Data from a retrospective study of 66 patients who switched from clomiphene to enclomiphene.[14][15]
Effect on Insulin-Like Growth Factor 1 (IGF-1)
Studies have observed that both enclomiphene citrate and transdermal testosterone can decrease levels of Insulin-like Growth Factor 1 (IGF-1), with the suppression being more pronounced in the enclomiphene groups.[12][16] The proposed mechanism involves estrogen-mediated activation of SOCS-3, which can inhibit growth hormone signaling, leading to reduced IGF-1.[16] This effect warrants monitoring in patients on long-term therapy.[17]
Key Experimental Protocols
The quantitative data presented are derived from rigorously designed clinical trials. The methodologies of these pivotal studies are detailed below.
Protocol for Phase III Studies (e.g., ZA-304, ZA-305)[13]
-
Study Design: Two parallel, randomized, double-blind, double-dummy, placebo-controlled, multicenter Phase III trials.
-
Patient Population: Overweight men aged 18-60 years with secondary hypogonadism. Inclusion criteria required two separate early morning serum total testosterone (TT) levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).[13]
-
Intervention: Participants were randomized into four arms for 16 weeks of treatment:
-
Enclomiphene Citrate (12.5 mg/day) + Placebo Gel
-
Enclomiphene Citrate (25 mg/day) + Placebo Gel
-
Placebo Capsule + Testosterone Gel 1.62%
-
Placebo Capsule + Placebo Gel
-
-
Primary Outcome Measures:
-
Change in morning serum total testosterone from baseline to week 16.
-
Percentage of subjects with TT in the normal range (300-1040 ng/dL) at week 16.
-
-
Secondary Outcome Measures:
-
Changes in serum LH and FSH.
-
Changes in sperm parameters (concentration, motility, morphology). Semen samples were collected twice at baseline and twice at the end of the study.[13]
-
-
Hormone Analysis: Serum samples for TT, LH, and FSH were analyzed at a central laboratory using validated immunoassays to ensure consistency.
References
- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. Enclomifene - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. news-medical.net [news-medical.net]
- 5. Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone [fagronacademy.us]
- 6. gamedaymenshealth.com [gamedaymenshealth.com]
- 7. droracle.ai [droracle.ai]
- 8. conciergemdla.com [conciergemdla.com]
- 9. medcentral.com [medcentral.com]
- 10. hims.com [hims.com]
- 11. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Clomiphene Citrate Versus Enclomiphene Citrate for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
Enclomiphene Citrate's Effect on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men.[1] Unlike exogenous testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the endogenous production of testosterone.[1] It functions as an estrogen receptor antagonist at the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1] This technical guide provides a comprehensive overview of enclomiphene's mechanism of action, details its role in steroidogenesis and testosterone synthesis, presents quantitative data from pivotal clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels resulting from dysfunction at the hypothalamic or pituitary level.[1] Traditional treatment has centered on TRT, which, while effective at elevating serum testosterone, leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis.[1] Enclomiphene citrate emerges as a promising alternative that restores physiological testosterone production without compromising fertility.[2][3][4] As the pure trans-isomer of clomiphene citrate, enclomiphene acts as a potent estrogen receptor antagonist, avoiding the estrogenic effects of the cis-isomer, zuclomiphene (B94539).[5][6]
Mechanism of Action on the HPG Axis
The therapeutic effect of enclomiphene citrate is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.
-
Estrogen Receptor Antagonism: In men, a small amount of testosterone is converted to estradiol (B170435) by the aromatase enzyme. Estradiol exerts a powerful negative feedback effect on the HPG axis by binding to estrogen receptors in the hypothalamus and pituitary gland.[7][8] Enclomiphene citrate competes with estradiol for these binding sites.[9]
-
Disinhibition of the HPG Axis: By acting as an estrogen receptor antagonist, enclomiphene blocks this negative feedback signal.[7][10][11] The hypothalamus and pituitary perceive a state of low estrogen, which leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[7][10]
-
Increased Gonadotropin Secretion: The elevated GnRH levels stimulate the anterior pituitary gland to increase the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][12]
-
Stimulation of Testicular Function:
This mechanism represents a "restoration" of the endogenous hormonal axis, in stark contrast to TRT, which "replaces" testosterone and suppresses the HPG axis, leading to testicular shutdown.[11][13][14]
Quantitative Data on Hormonal and Semen Parameters
Clinical trials have consistently demonstrated the efficacy of enclomiphene citrate in restoring normal testosterone levels while preserving fertility markers. The data below is synthesized from key phase II and phase III studies.
Table 1: Hormonal Response to Enclomiphene Citrate Treatment
| Study / Dosage | Duration | Baseline Total T (ng/dL) | End of Treatment Total T (ng/dL) | Baseline LH (IU/L) | End of Treatment LH (IU/L) | Baseline FSH (IU/L) | End of Treatment FSH (IU/L) |
| Wiehle et al. (ZA-304/305) [15] | 16 weeks | ||||||
| Enclomiphene 12.5 mg | ~251 | ~448 | ~4.1 | ~8.9 | ~4.2 | ~8.0 | |
| Enclomiphene 25 mg | ~254 | ~503 | ~4.2 | ~11.3 | ~4.0 | ~9.8 | |
| Topical Testosterone 1.62% | ~256 | ~558 | ~4.2 | ~1.4 | ~4.4 | ~1.8 | |
| Wiehle et al. (2013) [16][17] | 6 weeks | ||||||
| Enclomiphene 12.5 mg | ~277 | ~562 | ~4.1 | ~8.0 | ~3.8 | ~6.5 | |
| Enclomiphene 25 mg | ~274 | ~604 | ~4.2 | ~9.9 | ~3.8 | ~7.2 | |
| Topical Testosterone 5g | ~283 | ~500 | ~4.4 | ~1.6 | ~4.1 | ~2.0 |
Table 2: Effect on Semen Parameters Compared to Topical Testosterone
| Study / Dosage | Duration | Baseline Sperm Conc. (M/mL) | Change in Sperm Conc. (M/mL) |
| Wiehle et al. (ZA-203) [8] | 3 months | ||
| Enclomiphene 12.5 mg | ~32.4 | Maintained/Increased | |
| Enclomiphene 25 mg | ~35.1 | Maintained/Increased | |
| Topical Testosterone 1% | ~33.9 | Significant Decrease (Oligospermia) | |
| Placebo | ~30.8 | No significant change |
Experimental Protocols
The following outlines a typical methodology for a clinical trial evaluating enclomiphene citrate, based on published Phase III studies (e.g., ZA-304, ZA-305).[15]
4.1. Study Design A randomized, double-blind, double-dummy, placebo-controlled, multicenter, parallel-group study.
4.2. Participant Population
-
Inclusion Criteria:
-
Exclusion Criteria:
4.3. Intervention and Randomization Subjects are randomized into one of several treatment arms:
-
Enclomiphene Citrate (e.g., 12.5 mg or 25 mg) orally, once daily.
-
Topical Testosterone Gel (e.g., AndroGel® 1.62%) applied daily.
-
Placebo.
To maintain blinding in a "double-dummy" design, patients in the enclomiphene group receive a placebo gel, and patients in the testosterone group receive a placebo pill.
4.4. Assessments and Endpoints
-
Screening & Baseline (Visit 1): Medical history, physical examination, consent, and initial blood draws for hormone analysis.
-
Hormone Analysis: Blood samples are collected in the morning (before 10:00 AM) at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 16).[15][16] Serum is analyzed for TT, free testosterone, LH, FSH, and estradiol using validated immunoassays (e.g., chemiluminescent immunoassays).
-
Semen Analysis: Subjects provide semen samples (after 2-3 days of abstinence) at baseline and at the end of the treatment period.[15] Samples are analyzed according to World Health Organization (WHO) criteria for volume, sperm concentration, motility, and morphology.
-
Primary Endpoint: Change in morning TT from baseline to the end of the treatment period.
-
Secondary Endpoints: Changes in LH, FSH, and semen parameters.
4.5. Statistical Analysis Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in hormone levels between treatment groups, with the baseline value as a covariate. Paired t-tests or Wilcoxon signed-rank tests are used for within-group comparisons.
Pharmacokinetics and Pharmacodynamics
Enclomiphene citrate is administered orally. As the trans-isomer of clomiphene, it has a shorter half-life (approximately 10-24 hours) compared to the cis-isomer, zuclomiphene, which can persist for days.[5][6][9] This shorter half-life contributes to its primary anti-estrogenic effect with fewer prolonged estrogenic side effects.[6]
Pharmacodynamic studies show that while enclomiphene citrate consistently increases serum LH and total testosterone, there is not a direct temporal association between peak drug levels and the maximum concentration of LH or testosterone.[16] The increase in testosterone is a downstream effect of sustained gonadotropin stimulation. A dose-limiting effect on Leydig cell testosterone production is suggested, preventing the stimulation of supraphysiological testosterone levels.[16]
Safety and Tolerability
In short-term clinical trials, enclomiphene citrate has been generally well-tolerated.[18]
-
Common Side Effects: Reported adverse events include headache, hot flashes, nausea, and mood swings, though these are often mild and comparable to placebo in incidence.[8][19]
-
Comparison to Clomiphene Citrate: Enclomiphene is associated with significantly fewer adverse effects, particularly decreased libido, reduced energy, and mood changes, when compared to clomiphene citrate.[20] This is attributed to the absence of the estrogenic zuclomiphene isomer.[6]
-
Other Markers: Treatment with enclomiphene citrate has not been shown to significantly affect levels of thyroid-stimulating hormone, cortisol, lipids, or bone markers in studies up to 16 weeks.[16][17]
Conclusion
Enclomiphene citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone.[1] This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis.[1] The quantitative data from numerous clinical trials consistently support its efficacy and favorable safety profile, particularly concerning the preservation of fertility. While still considered investigational by the FDA, enclomiphene citrate stands as a well-documented and promising therapeutic option for hypogonadal men who wish to maintain testicular function and fertility.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enclomifene - Wikipedia [en.wikipedia.org]
- 6. hims.com [hims.com]
- 7. droracle.ai [droracle.ai]
- 8. medcentral.com [medcentral.com]
- 9. droracle.ai [droracle.ai]
- 10. conciergemdla.com [conciergemdla.com]
- 11. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]
- 12. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. mensreproductivehealth.com [mensreproductivehealth.com]
- 15. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study – ScienceOpen [scienceopen.com]
- 18. healthon.com [healthon.com]
- 19. drugtodayonline.com [drugtodayonline.com]
- 20. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Enclomiphene: A Technical Whitepaper on a Pure Isomer Approach to Hormone Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the pure (E)-isomer of clomiphene citrate, represents a significant advancement in the treatment of secondary hypogonadism. Unlike its parent compound, which is a mixture of two isomers with opposing estrogenic and anti-estrogenic activities, enclomiphene is a selective estrogen receptor antagonist. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of enclomiphene. It details the experimental protocols for its synthesis, purification, and characterization, and presents quantitative data from key clinical trials. Furthermore, this paper visualizes the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of endocrinology and reproductive medicine.
Introduction: The Isomeric Challenge of Clomiphene
Clomiphene citrate has been utilized for decades in the treatment of ovulatory dysfunction and has been used off-label for male hypogonadism.[1][2] It is a racemic mixture of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene).[1][3] While structurally similar, these isomers possess distinct pharmacological properties. Enclomiphene acts as an estrogen receptor antagonist, while zuclomiphene exhibits weak estrogenic (agonistic) effects.[3][4] The presence of zuclomiphene, with its long half-life, is thought to contribute to some of the side effects associated with clomiphene citrate treatment, such as mood swings and gynecomastia.[1][5]
The development of enclomiphene as a pure isomer was driven by the hypothesis that isolating the anti-estrogenic component would offer a more targeted therapeutic effect with an improved safety profile for the treatment of secondary hypogonadism.[5][6] By eliminating the estrogenic activity of zuclomiphene, enclomiphene aims to restore endogenous testosterone (B1683101) production without the confounding effects of an estrogen agonist.[6]
Mechanism of Action: Restoring the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Enclomiphene's therapeutic effect is centered on its modulation of the hypothalamic-pituitary-gonadal (HPG) axis.[7][8] In men, testosterone and its metabolite, estradiol (B170435), exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[7][9] This feedback loop is crucial for maintaining hormonal homeostasis.
Enclomiphene acts as a competitive antagonist at estrogen receptors in the hypothalamus and pituitary gland.[8][10] By blocking these receptors, it prevents estradiol from exerting its negative feedback.[7][10] The hypothalamus and pituitary perceive a state of low estrogen, leading to an increased release of GnRH and a subsequent surge in LH and FSH production.[9][10] Elevated LH levels stimulate the Leydig cells in the testes to increase the synthesis and secretion of testosterone, while FSH supports spermatogenesis in the Sertoli cells.[7][9] This mechanism effectively "restarts" the endogenous production of testosterone, in contrast to exogenous testosterone replacement therapy which suppresses the HPG axis.[7][8]
Caption: Enclomiphene's Mechanism of Action on the HPG Axis.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of enclomiphene in men with secondary hypogonadism. The following tables summarize key quantitative data from these studies.
Table 1: Hormonal Responses to Enclomiphene Citrate
| Study/Dosage | Duration | Baseline Total Testosterone (ng/dL) | Change in Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (2013)[11][12] | 6 weeks | ||||||
| 12.5 mg/day | ~250 | +292 | ~3.5 | +3.9 | ~3.0 | +2.8 | |
| 25 mg/day | ~250 | +334 | ~3.5 | +5.9 | ~3.0 | +4.9 | |
| Topical Testosterone | ~250 | +250 | ~3.5 | -1.9 | ~3.0 | -1.7 | |
| Kaminetsky et al. (2013)[13][14] | 6 months | ~165 | +360 | ~2.5 | Increased | ~2.0 | Increased |
| Wiehle et al. (2014)[3] | 3 months | ||||||
| 12.5 mg/day | <250 | Increased to normal | N/A | +5.1 | N/A | +4.8 | |
| 25 mg/day | <250 | Increased to normal | N/A | +7.4 | N/A | +6.9 | |
| Topical Testosterone | <250 | Increased to normal | N/A | -4.4 | N/A | -2.4 |
Table 2: Effects of Enclomiphene Citrate on Sperm Parameters
| Study/Dosage | Duration | Baseline Sperm Concentration (x 10^6/mL) | Change in Sperm Concentration |
| Kaminetsky et al. (2013)[13][14] | 6 months | N/A | Elevated to 75-334 x 10^6/mL |
| Wiehle et al. (2014)[3] | 3 months | N/A | Maintained in normal range |
| Topical Testosterone | 3 months | N/A | Marked reduction |
Table 3: Pharmacokinetic Parameters of Enclomiphene Citrate (25 mg/day)
| Parameter | Value |
| Half-life | ~10 hours[2] |
| Cmax (after 6 weeks) | ~25 ng/mL[11] |
| Tmax | ~2 hours[11] |
Table 4: Incidence of Common Adverse Events in Clinical Trials
| Adverse Event | Incidence (%)[10] |
| Headache | 3.3 |
| Nausea | 2.1 |
| Diarrhea | 1.9 |
| Common Cold | 1.7 |
| Hot flush | 1.7 |
| Joint pain | 1.2 |
| Dizziness | 1.0 |
Experimental Protocols
Synthesis and Purification of Enclomiphene Citrate
The synthesis and purification of enclomiphene from clomiphene citrate involves the separation of the (E) and (Z) isomers. The following is a generalized protocol based on patented methods.[15][16]
Objective: To isolate pure (E)-clomiphene (enclomiphene) from a mixture of clomiphene isomers.
Materials:
-
Clomiphene citrate
-
Racemic binaphthyl-phosphoric acid (BPA)
-
Ethyl acetate (B1210297)
-
Ammonia (B1221849) solution
-
Citric acid
-
Ethanol
-
Filtration apparatus
-
Reaction vessels
Protocol:
-
Dissolution: Dissolve clomiphene citrate in methanol.
-
Salt Formation: Add a solution of racemic binaphthyl-phosphoric acid (BPA) in methanol to the clomiphene solution while stirring. This selectively precipitates the enclomiphene-BPA salt.[15]
-
Isolation of Enclomiphene-BPA Salt: Filter the precipitate, wash with methanol, and dry to obtain the enclomiphene-BPA salt.[15]
-
Liberation of Enclomiphene Free Base: Extract the enclomiphene-BPA salt with ethyl acetate and an ammonia solution to convert the salt to the free base, which will dissolve in the organic layer.[15]
-
Formation of Enclomiphene Citrate: To the dried organic solution containing the enclomiphene free base, add a solution of citric acid in ethanol.[15]
-
Crystallization and Isolation: Allow the solution to stand at room temperature to facilitate the crystallization of enclomiphene citrate. Filter the precipitate and dry under a vacuum to yield pure enclomiphene citrate.[15]
Caption: Workflow for the Synthesis and Purification of Enclomiphene Citrate.
Competitive Estrogen Receptor Binding Assay
This protocol describes a method to determine the binding affinity of enclomiphene to the estrogen receptor (ER).[7]
Objective: To quantify the ability of enclomiphene to compete with a radiolabeled estrogen for binding to the ER.
Materials:
-
Purified estrogen receptor α (ERα) or cell lysates containing ERα
-
[³H]-Estradiol (radiolabeled ligand)
-
Enclomiphene citrate
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare a series of dilutions of enclomiphene citrate in the assay buffer. Dilute the [³H]-Estradiol to a working concentration.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol, and varying concentrations of enclomiphene citrate.
-
Total and Non-specific Binding: Include control tubes for total binding (containing only [³H]-Estradiol and ERα) and non-specific binding (containing [³H]-Estradiol, ERα, and a high concentration of unlabeled estradiol).
-
Incubation: Initiate the binding reaction by adding the ERα preparation to all tubes. Incubate at 4°C for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of enclomiphene. Determine the IC50 value, which is the concentration of enclomiphene that inhibits 50% of the specific binding of [³H]-Estradiol.
In Vitro Functional Assay for Estrogen Receptor Antagonism
This protocol outlines a cell-based assay to assess the functional antagonist activity of enclomiphene.[17]
Objective: To determine if enclomiphene can inhibit estrogen-induced gene expression in a cellular context.
Materials:
-
Human cell line (e.g., MCF-7, which expresses ERα)
-
Cell culture medium and supplements
-
Estrogen-responsive reporter plasmid (e.g., containing an estrogen response element (ERE) linked to a luciferase reporter gene)
-
Transfection reagent
-
Estradiol
-
Enclomiphene citrate
-
Lysis buffer
-
Luciferase assay substrate
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with:
-
Vehicle control
-
Estradiol alone (to induce reporter gene expression)
-
Enclomiphene citrate alone
-
Estradiol in combination with increasing concentrations of enclomiphene citrate
-
-
Incubation: Incubate the cells for 24-48 hours to allow for treatment effects and reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates by adding the luciferase assay substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Determine the ability of enclomiphene to inhibit estradiol-induced luciferase activity and calculate the IC50 for its antagonist effect.
Conclusion
The development of enclomiphene as a pure isomer marks a targeted approach to the treatment of secondary hypogonadism. By isolating the estrogen receptor antagonist properties of clomiphene, enclomiphene offers a mechanism to restore the natural physiological production of testosterone through the HPG axis.[3][7] Clinical data demonstrates its efficacy in increasing testosterone, LH, and FSH levels while preserving spermatogenesis, a significant advantage over traditional testosterone replacement therapies.[2][3][18] The detailed experimental protocols for its synthesis, purification, and functional characterization provide a foundation for further research and development in this area. Enclomiphene represents a promising therapeutic option for men with secondary hypogonadism, particularly for those who wish to maintain fertility.
References
- 1. hims.com [hims.com]
- 2. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. mensreproductivehealth.com [mensreproductivehealth.com]
- 5. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. healthon.com [healthon.com]
- 9. hims.com [hims.com]
- 10. maximustribe.com [maximustribe.com]
- 11. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. patents.justia.com [patents.justia.com]
- 16. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]
- 17. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Enclomiphene Citrate on Hormone Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) investigated for the treatment of secondary hypogonadism in men. Unlike traditional testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene citrate acts as an estrogen receptor antagonist at the pituitary and hypothalamus. This mechanism blocks the negative feedback of estrogen, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and subsequently, enhanced endogenous testosterone production. This guide provides a comprehensive technical overview of the long-term effects of enclomiphene citrate on male hormone profiles, supported by data from clinical trials. It includes detailed experimental protocols, quantitative data summaries, and a visualization of the underlying signaling pathway.
Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal Axis
Enclomiphene citrate's primary mechanism of action is the competitive antagonism of estrogen receptors in the hypothalamus and pituitary gland.[1][2][3] By blocking these receptors, it prevents estradiol (B170435) from exerting its negative feedback on the HPG axis.[1][2] This "tricks" the brain into perceiving low estrogen levels, which in turn stimulates the hypothalamus to release more gonadotropin-releasing hormone (GnRH).[3] Increased GnRH signaling prompts the anterior pituitary to secrete greater amounts of LH and FSH.[3][4]
-
Luteinizing Hormone (LH): Stimulates the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[5]
-
Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes, playing a crucial role in spermatogenesis.[4]
This mechanism allows for the restoration of normal testosterone levels while preserving the natural hormonal signaling pathways, a key advantage over exogenous testosterone therapies that suppress gonadotropin production and can impair fertility.[6][7]
Signaling Pathway of Enclomiphene Citrate
Quantitative Effects on Hormone Profiles: Summary of Clinical Trial Data
Multiple Phase II and Phase III clinical trials have demonstrated the efficacy of enclomiphene citrate in restoring normal testosterone levels in men with secondary hypogonadism. The following tables summarize the long-term hormonal changes observed in these studies.
Table 1: Long-Term Effects of Enclomiphene Citrate on Key Hormones (up to 6 months)
| Study / Trial ID | Duration | Dosage | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (Phase II)[4] | 6 weeks | 25 mg/day | <350 | ▲ to 604 (mean) | Low to normal | ▲ | Low to normal | ▲ |
| Wiehle et al. (Phase IIb)[2] | 3 months | 12.5 mg/day | <250 | ▲ Significant increase | N/A | ▲ 5.1 | N/A | ▲ 4.8 |
| Wiehle et al. (Phase IIb)[2] | 3 months | 25 mg/day | <250 | ▲ Significant increase | N/A | ▲ 7.4 | N/A | ▲ 6.9 |
| Kim et al. (Phase III Pooled)[1] | 16 weeks | N/A | N/A | ▲ to normal range | N/A | ▲ Maintained or increased | N/A | ▲ Maintained or increased |
| NCT01534208 (ZA-300)[8] | 6 months | 12.5-25 mg/day | <350 (<55y), <300 (55-65y) | N/A | <15 | N/A | N/A | N/A |
Note: "▲" indicates an increase. N/A indicates data not available in the provided search results.
Table 2: Comparative Effects of Enclomiphene Citrate, Topical Testosterone, and Placebo
| Treatment Group | Duration | Change in Total Testosterone | Change in LH | Change in FSH | Change in Sperm Concentration |
| Enclomiphene Citrate (12.5 mg/day)[2] | 3 months | ▲ Significant increase | ▲ | ▲ | Maintained |
| Enclomiphene Citrate (25 mg/day)[2] | 3 months | ▲ Significant increase | ▲ | ▲ | Maintained |
| Topical Testosterone[2] | 3 months | ▲ Significant increase | ▼ | ▼ | ▼ Significantly lower |
| Placebo[2] | 3 months | No significant change | Little change | Little change | No significant change |
Note: "▲" indicates an increase, "▼" indicates a decrease.
Detailed Experimental Protocols
The following outlines the typical methodologies employed in clinical trials assessing the long-term effects of enclomiphene citrate.
Study Design
-
Phase: II and III, randomized, single-blind or double-blind, placebo-controlled, and active-comparator (e.g., topical testosterone) studies.[4][8][9]
-
Duration: Treatment periods typically range from 3 to 6 months.[2][8]
-
Arms: Common study arms include different dosages of enclomiphene citrate (e.g., 12.5 mg and 25 mg daily), a placebo, and an active comparator like a topical testosterone gel.[2][4]
Participant Population
-
Inclusion Criteria:
-
Diagnosis of secondary hypogonadism confirmed by two separate morning total testosterone assessments below a specified threshold (e.g., <300 ng/dL or <350 ng/dL).[4][8]
-
Low or inappropriately normal LH levels (e.g., <12 IU/L or <15 mIU/mL).[4][8]
-
Overweight or obese (BMI often in the range of 30-42 kg/m ²).[10]
-
Exclusion Criteria:
-
Use of testosterone products or other medications affecting the HPG axis within a specified washout period (e.g., 7 days for topical testosterone, 6 months for injectable).[8]
-
Use of medications such as spironolactone, cimetidine, 5α-reductase inhibitors, hCG, androgens, estrogens, or anabolic steroids.[8]
-
Clinically significant abnormal laboratory findings.[8]
-
Uncontrolled hypertension.[8]
-
Intervention
-
Dosage: Enclomiphene citrate is administered orally, typically in daily doses of 12.5 mg or 25 mg.[2][4][8] Some protocols allow for dose titration based on response.[8]
Hormone and Semen Analysis
-
Blood Sampling: Morning blood samples are collected at baseline and at various intervals throughout the study (e.g., weekly, monthly, and at the end of the treatment period) to measure hormone levels.[10][11] For pharmacokinetic studies, more frequent sampling (e.g., hourly over 24 hours) may be conducted.[4]
-
Hormone Assays: Total testosterone, free testosterone, LH, FSH, and estradiol are typically measured using immunoassays.[4]
-
Semen Analysis: Semen samples are collected at baseline and at the end of the study to assess sperm concentration, motility, and morphology.[9]
Experimental Workflow
Long-Term Safety and Tolerability
Short-term studies (up to 6 months) suggest that enclomiphene citrate is generally well-tolerated.[1] Reported side effects in some trials have included headache, nausea, and abdominal discomfort.[1] Importantly, unlike clomiphene citrate, which contains the estrogenic isomer zuclomiphene, enclomiphene citrate is a pure estrogen antagonist, which may lead to a more favorable side effect profile with less risk of mood swings and other estrogen-related effects.[12]
While studies on clomiphene citrate have been conducted for longer periods (over three years), dedicated long-term safety data for enclomiphene citrate beyond one year is still emerging.[13] Further research is needed to fully establish the long-term effects on bone density, cardiovascular health, and other metabolic parameters.[7]
Conclusion
Enclomiphene citrate presents a promising therapeutic alternative for men with secondary hypogonadism, particularly those who wish to preserve fertility. Its mechanism of action effectively restores endogenous testosterone production by modulating the HPG axis, leading to significant increases in LH, FSH, and total testosterone. Clinical trial data up to six months demonstrate its efficacy in normalizing hormone profiles with a favorable short-term safety profile. Further long-term studies are warranted to fully elucidate its extended safety and efficacy. This guide provides a foundational technical understanding for researchers and drug development professionals working with this compound.
References
- 1. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. balancemyhormones.co.uk [balancemyhormones.co.uk]
- 4. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conciergemdla.com [conciergemdla.com]
- 6. healthon.com [healthon.com]
- 7. news-medical.net [news-medical.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mensreproductivehealth.com [mensreproductivehealth.com]
- 13. driphydration.com [driphydration.com]
Off-Target Effects of Enclomiphene Citrate in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) primarily investigated for the treatment of secondary hypogonadism in men. Its on-target mechanism involves antagonizing estrogen receptors in the hypothalamus and pituitary, leading to an increase in gonadotropin (LH and FSH) and subsequently testosterone (B1683101) production. While the on-target pharmacology of enclomiphene is well-characterized, a comprehensive understanding of its off-target effects in preclinical models is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth summary of the reported off-target effects of enclomiphene citrate in various preclinical systems, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
On-Target and Off-Target Pharmacology of Enclomiphene Citrate
Enclomiphene's primary pharmacological action is tissue-selective estrogen receptor antagonism. However, preclinical studies have revealed effects in non-reproductive tissues, suggesting a broader biological activity profile. These off-target effects are particularly relevant in the context of long-term therapeutic use. This guide will focus on the off-target effects observed in key organ systems, including the skeletal, metabolic, renal, and ocular systems.
Experimental Workflow for Preclinical Toxicity Assessment
A general workflow for assessing the preclinical toxicity of a compound like enclomiphene citrate involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in multiple animal models.
Figure 1: General preclinical toxicology assessment workflow for enclomiphene citrate.
Effects on Bone Metabolism
Preclinical studies, primarily in ovariectomized (OVX) rat models of postmenopausal osteoporosis, have investigated the effects of clomiphene citrate and its isomers on bone health. These studies suggest a bone-protective effect, likely mediated through estrogen receptor modulation in bone tissue.
Quantitative Data
| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |
| Ovariectomized Sprague-Dawley Rats | Clomiphene Citrate | 1 or 10 mg/kg/day (injection) | 6 weeks | As effective as 17β-estradiol in preventing bone loss without uterine hyperstimulation. | |
| Ovariectomized Breeder Rats | Clomiphene Citrate | 20 mg/kg/week (injection) | 6 months | Prevented reductions in total femur calcium content, cortical thickness, and trabeculae. Maintained positive calcium balance. | |
| Ovariectomized Wistar Rats | Clomiphene Citrate | 10 mg/kg/day (intraperitoneal) | 2 months | Reduced the number of osteoclasts and increased osteoblastic activity. | |
| LHRH Agonist-treated Rats | Clomiphene Citrate | 10 mg/kg/week (oral) | 4 weeks | Inhibited the osteopenic effect of the LHRH agonist, slowing bone breakdown. | |
| Ovariectomized Rats | Enclomiphene (ENC) & Zuclomiphene (B94539) (ZUC) | Not specified | 3 months | Both isomers contributed to the beneficial effects of clomiphene on bone volume and architecture. ENC antagonized the uterine effects of ZUC. |
Experimental Protocols
Ovariectomized Rat Model for Osteoporosis
-
Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 4-7 months old).
-
Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, simulating menopause. A sham-operated group serves as a control.
-
Treatment: After a recovery period to allow for bone loss to initiate, animals are treated with enclomiphene citrate, clomiphene citrate, vehicle control, or a positive control (e.g., 17β-estradiol) via oral gavage or injection.
-
Duration: Studies typically range from 6 weeks to 6 months.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and/or tibia.
-
Bone Histomorphometry: Undecalcified bone sections from the tibia or femur are prepared and stained to quantify parameters such as trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp). Osteoblast and osteoclast numbers and surfaces are also quantified.
-
Biochemical Markers: Serum levels of bone turnover markers such as alkaline phosphatase (ALP) and osteocalcin (B1147995) are measured.
-
Whole-Body Calcium: Total body calcium can be assessed using neutron activation analysis.
-
Signaling Pathway: RANKL/OPG Axis
While direct preclinical evidence for enclomiphene's effect on the RANKL/OPG pathway is limited, SERMs are known to modulate this critical signaling axis in bone remodeling. Estrogen deficiency leads to an increase in the RANKL/OPG ratio, favoring osteoclastogenesis and bone resorption. Enclomiphene, acting as an estrogen agonist in bone, is hypothesized to decrease the RANKL/OPG ratio, thereby inhibiting osteoclast activity and preserving bone mass.
Figure 2: Hypothesized modulation of the RANKL/OPG pathway by enclomiphene citrate.
Effects on Lipid Metabolism
Preclinical evidence suggests that the isomers of clomiphene citrate have differential effects on lipid metabolism.
Quantitative Data
| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |
| Male Baboons | Enclomiphene Citrate | 1.5 mg/kg/day | 12 days | 8% reduction in serum cholesterol levels. | |
| Male Baboons | Zuclomiphene Citrate | 1.5 mg/kg/day | 12 days | 22% increase in serum cholesterol levels. | |
| Ovariectomized Rats | Clomiphene Citrate | Not specified | 3 months | Potent agonist effect on serum cholesterol (reduction). |
Experimental Protocols
Baboon Model for Lipid Profile Assessment
-
Animal Model: Adult male baboons are used due to their physiological similarity to humans in terms of lipid metabolism.
-
Treatment: Animals are administered enclomiphene citrate, zuclomiphene citrate, or vehicle control orally for a defined period.
-
Sample Collection: Blood samples are collected at baseline and at specified time points during and after treatment.
-
Endpoint Analysis: Serum is isolated and analyzed for total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) concentrations using standard enzymatic assays.
Signaling Pathway: SREBP-2
The sterol regulatory element-binding protein 2 (SREBP-2) is a key transcription factor that regulates cholesterol biosynthesis. While direct preclinical studies linking enclomiphene to SREBP-2 are lacking, estrogen signaling has been shown to influence this pathway. It is plausible that enclomiphene, through its interaction with estrogen receptors in the liver, could modulate SREBP-2 activity, leading to changes in cholesterol metabolism.
Figure 3: Postulated influence of enclomiphene citrate on the SREBP-2 pathway.
Renal and Hepatic Effects
Nonclinical toxicity studies have identified the kidneys and liver as potential target organs for enclomiphene and its related compounds.
Quantitative Data
| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |
| Male Mice | Zuclomiphene Citrate | 40 mg/kg/day | Chronic | Profound adverse effects on kidneys. | |
| Male Mice | Enclomiphene Citrate | 40 mg/kg/day | Chronic | No adverse effects on kidney histology. | |
| Rats | En |
Enclomiphene Citrate's Role in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men. Unlike exogenous testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the endogenous production of testosterone.[1][2] It acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1][3][4] This guide provides a comprehensive overview of enclomiphene's mechanism of action, details its role in the steroidogenesis and testosterone synthesis pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Enclomiphene's therapeutic effect is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.[1]
The HPG Axis Negative Feedback Loop
In males, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] LH acts on the Leydig cells within the testes to promote the synthesis of testosterone.[1][5] FSH is crucial for supporting spermatogenesis in the Sertoli cells.[1] Testosterone, and its aromatized metabolite estradiol (B170435), exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.[1][5]
Enclomiphene's Interruption of Negative Feedback
Enclomiphene functions as a competitive antagonist of estrogen receptors in the hypothalamus and pituitary gland.[1][2][3][4] By blocking these receptors, it prevents estradiol from exerting its negative feedback.[1][5] This disruption leads to an increase in the pulsatile release of GnRH from the hypothalamus.[4][6] The elevated GnRH levels, in turn, stimulate the anterior pituitary to secrete more LH and FSH.[3][7][8] The increased circulating LH directly stimulates the Leydig cells in the testes to synthesize and secrete more testosterone, effectively restoring steroidogenesis.[5]
Quantitative Data on Hormonal and Semen Parameters
Clinical studies have consistently shown that enclomiphene citrate effectively increases serum testosterone, LH, and FSH levels. Unlike exogenous testosterone, it does so while preserving or improving sperm counts.[9]
Table 1: Hormonal Changes in Men with Secondary Hypogonadism
| Study / Cohort | Treatment Group | Duration | Baseline Total T (ng/dL) | End of Study Total T (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (Phase II)[10] | Enclomiphene 25 mg | 6 weeks | (Low) | 604 (±160) | Increased | Increased |
| Transdermal T | 6 weeks | (Low) | 500 (±278) | Suppressed | Suppressed | |
| Kaminetsky et al. (ZA-304/305)[9] | Enclomiphene (12.5 mg & 25 mg) | 16 weeks | ≤300 | Increased to normal range | Increased | Increased |
| Testosterone Gel | 16 weeks | ≤300 | Increased to normal range | Decreased | Decreased | |
| Meta-Analysis (SERMs vs. Placebo) | SERMs (Clomiphene/Enclomiphene) | Varied | (Low) | Mean Diff: +273.76 | Mean Diff: +4.66 | Mean Diff: +4.59 |
Note: Values are presented as mean (±SD) or as described in the source. "Low" indicates baseline levels consistent with secondary hypogonadism (e.g., <350 ng/dL).
Table 2: Effects on Semen Parameters
| Study / Cohort | Treatment Group | Duration | Baseline Sperm Conc. | End of Study Sperm Conc. |
| Kaminetsky et al. (ZA-304/305)[9] | Enclomiphene (12.5 mg & 25 mg) | 16 weeks | Normal | Maintained in normal range |
| Testosterone Gel | 16 weeks | Normal | Marked Reduction | |
| MedCentral Review[11] | Enclomiphene 12.5 mg | 3 months | Not specified | Significantly higher than T Gel |
| Enclomiphene 25 mg | 3 months | Not specified | Significantly higher than T Gel | |
| Topical Testosterone | 3 months | Not specified | Significantly lower than Enclomiphene |
Experimental Protocols
The methodologies employed in clinical trials of enclomiphene citrate are crucial for interpreting the resulting data. Below are detailed summaries of typical protocols for clinical trial design and hormone quantification.
Clinical Trial Design: Representative Phase III Protocol
A common design for enclomiphene citrate trials involves a randomized, double-blind, placebo-controlled, multicenter study.[9]
-
Objective: To evaluate the efficacy and safety of enclomiphene citrate in treating men with secondary hypogonadism.
-
Participant Population:
-
Inclusion Criteria: Overweight men aged 18-60 years with a BMI between 30 and 42 kg/m ².[12] Confirmed secondary hypogonadism with two separate morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).[9][12]
-
Exclusion Criteria: Use of injectable testosterone within 6 months, current use of medications that affect the HPG axis (e.g., spironolactone, 5α-reductase inhibitors, hCG), uncontrolled hypertension, or a history of prostate or breast cancer.[12][13]
-
-
Intervention: Daily oral doses of enclomiphene citrate (e.g., 12.5 mg or 25 mg), topical testosterone gel (active comparator), or placebo.[9]
-
Duration: Typically 16 weeks to 6 months for efficacy and safety evaluation.[9][13]
-
Primary Outcome Measures: Change from baseline in morning total testosterone, LH, and FSH levels.
-
Secondary Outcome Measures: Changes in semen parameters (concentration, motility, morphology) and safety assessments (adverse events, clinical laboratory tests).
Hormone Quantification Methodologies
Accurate quantification of steroid and peptide hormones is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid measurement, while immunoassays are commonly used for gonadotropins.
-
Principle: This method offers high specificity and sensitivity by separating testosterone from other similar steroids chromatographically before detection by mass spectrometry.[14]
-
Sample Preparation:
-
A 100 µL serum sample is obtained.
-
A deuterated internal standard (e.g., ¹³C₃-testosterone) is added for accurate quantification.[14]
-
Proteins are precipitated using a solvent like acetonitrile.[2]
-
A two-step liquid-liquid extraction is performed using solvents like ethyl acetate (B1210297) and hexane (B92381) to isolate testosterone and remove interfering substances like phospholipids.[7][14]
-
The final extract is dried and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[14]
-
-
Analysis:
-
Chromatography: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate testosterone from other compounds.[2]
-
Mass Spectrometry: The eluent from the HPLC is ionized (e.g., via APCI or ESI) and enters a tandem mass spectrometer.[2] Quantification is performed using selected reaction monitoring (SRM), tracking specific precursor-to-product ion transitions (e.g., m/z 289 → 97 for testosterone).[14]
-
-
Calibration & Quality Control: A calibration curve is generated using standards of known testosterone concentrations.[2] Quality control samples at low, medium, and high concentrations are analyzed in each run to ensure accuracy and precision.[7]
-
Principle: These assays utilize specific antibodies to quantify LH and FSH. The sandwich immunoassay is a common format. Electrochemiluminescence immunoassay (ECLIA) is a frequently used high-sensitivity platform.
-
Assay Procedure (General Sandwich ELISA):
-
Microtiter wells are pre-coated with a monoclonal capture antibody specific to an epitope on the LH or FSH molecule.
-
Standards, controls, and patient serum samples (e.g., 25-50 µL) are pipetted into the wells.[4][10]
-
A second antibody, conjugated to an enzyme (like HRP for ELISA) or a chemiluminescent label (like a ruthenium complex for ECLIA), is added.[5] This antibody binds to a different epitope on the target hormone, forming a "sandwich".
-
The plate is incubated (e.g., 30-45 minutes at room temperature) to allow binding to occur.[10]
-
The wells are washed to remove any unbound antibodies and sample components.
-
For ELISA, a substrate (e.g., TMB) is added, which reacts with the enzyme to produce a color change. For ECLIA, an electrical voltage is applied in the measuring cell to trigger a light-emitting reaction.
-
The optical density or light signal is measured, which is directly proportional to the concentration of the hormone in the sample.[10]
-
-
Data Analysis: A standard curve is constructed by plotting the signal from the known standards against their concentrations. The concentrations of the unknown samples are then determined by interpolating their signals on this curve.[10]
Conclusion
Enclomiphene citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone.[1][11] This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis.[6][7][9] The quantitative data from clinical trials consistently support its efficacy and favorable profile concerning fertility.
References
- 1. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. ibl-international.com [ibl-international.com]
- 5. ab-ds.de [ab-ds.de]
- 6. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. diagnostics.roche.com [diagnostics.roche.com]
- 9. ohiohealth.testcatalog.org [ohiohealth.testcatalog.org]
- 10. linear.es [linear.es]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism | Clinical Research Trial Listing [centerwatch.com]
- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Tissue-Specific Actions of Enclomiphene Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) with a distinct pharmacological profile that confers tissue-selective estrogenic and anti-estrogenic activities. Unlike its isomeric counterpart, zuclomiphene, which exhibits more estrogenic properties, enclomiphene is predominantly an estrogen receptor antagonist, particularly within the hypothalamus and pituitary gland. This antagonistic action forms the basis of its primary clinical application in treating secondary hypogonadism in men by stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase endogenous testosterone (B1683101) production.[1][2][3][4] However, the full spectrum of its tissue-selective effects extends beyond the HPG axis, with potential implications for bone, liver, and other estrogen-responsive tissues. This technical guide provides an in-depth investigation into the tissue-selective activity of enclomiphene citrate, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
Enclomiphene citrate exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The tissue-specific outcomes of this binding are not solely determined by the affinity of enclomiphene for these receptors but are also intricately regulated by the cellular context. This includes the relative expression levels of ERα and ERβ in a given tissue, the availability of various co-activator and co-repressor proteins, and the specific conformation adopted by the ER-enclomiphene complex.[5]
As a SERM, enclomiphene can act as an antagonist in some tissues while having partial agonist or no activity in others. This duality is central to its therapeutic potential and distinguishes it from pure estrogens or anti-estrogens.
Quantitative Data: Receptor Binding and Clinical Outcomes
The tissue-selective activity of enclomiphene citrate is underpinned by its binding affinity to estrogen receptors and its downstream effects on various physiological parameters. The following tables summarize key quantitative data from preclinical and clinical studies.
| Receptor | Ligand | Assay Type | Value (IC50) | Reference |
| Estrogen Receptor Alpha (ERα) | Enclomiphene | In vitro pharmacology assay | 4.56 nM | [6] |
| Nuclear Estrogen Receptor (RE) | Enclomiphene | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | 2% of Estradiol | [5][7] |
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Change from Baseline | p-value | Reference |
| Serum Testosterone (ng/dL) | Enclomiphene Citrate (25 mg) | 228 | 582 (at 3 years) | Significant Increase | <0.001 | [8] |
| Luteinizing Hormone (LH) (mIU/mL) | Enclomiphene Citrate | Low to Normal | Increased | - | - | [9] |
| Follicle-Stimulating Hormone (FSH) (mIU/mL) | Enclomiphene Citrate | Low to Normal | Increased | - | - | [9] |
| Total Cholesterol | Enclomiphene-treated baboons | - | - | 8% reduction | 0.03 | [9] |
| Estradiol (pg/mL) | Enclomiphene Citrate | - | -5.92 (median change) | Lower increase than clomiphene | 0.001 | [10] |
| Bone Mineral Density (BMD) | Clomiphene Citrate | - | Significantly improved | - | - | [7][11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of enclomiphene's action, the following diagrams have been generated using the Graphviz DOT language.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling
References
- 1. The effect of clomiphene citrate on osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression patterns and action analysis of genes associated with drug-induced liver diseases during rat liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of estradiol and clomiphene citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clomiphene protects against osteoporosis in the mature ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Enclomiphene Citrate: A Technical Guide on its Indirect Interaction with Androgen Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated efficacy in increasing serum testosterone (B1683101) levels in men with secondary hypogonadism. This technical guide provides an in-depth analysis of the mechanism of action of enclomiphene citrate, with a specific focus on its interaction with the androgen signaling pathway. Contrary to direct androgen receptor agonists, enclomiphene citrate's effects on androgen levels are mediated through its potent antagonism of estrogen receptors at the level of the hypothalamus and pituitary gland. This guide will detail the signaling pathways involved, present quantitative data from clinical studies on its hormonal effects, and provide standardized experimental protocols for assessing its receptor interactions.
Introduction
Enclomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that functions as a selective estrogen receptor modulator (SERM).[1][2] It is the more potently anti-estrogenic isomer of clomiphene citrate.[3] While clomiphene citrate is a mixture of two isomers, enclomiphene and zuclomiphene, purified enclomiphene citrate has been investigated for the treatment of secondary hypogonadism in men.[4][5] Its primary therapeutic action is to restore normal endogenous testosterone production, thereby addressing the symptoms of hypogonadism without suppressing the hypothalamic-pituitary-gonadal (HPG) axis, a common drawback of exogenous testosterone replacement therapy.[3][6]
Mechanism of Action: An Indirect Effect on Androgen Levels
The primary and well-established mechanism of action of enclomiphene citrate is its role as an estrogen receptor antagonist in the hypothalamus and pituitary gland.[3][5]
-
Estrogen Receptor Antagonism: In men, estradiol (B170435), a potent estrogen, is synthesized from testosterone via the enzyme aromatase. Estradiol exerts negative feedback on the HPG axis by binding to estrogen receptors (ERs) in the hypothalamus and pituitary gland. This feedback mechanism inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[4]
-
Disruption of Negative Feedback: Enclomiphene citrate competes with estradiol for binding to these ERs. By acting as an antagonist, it blocks the inhibitory signal of estradiol.[5]
-
Increased Gonadotropin Secretion: The "perceived" low estrogen state resulting from enclomiphene's blockade of ERs leads to an increased pulsatile release of GnRH. This, in turn, stimulates the anterior pituitary to secrete higher levels of LH and FSH.[3]
-
Stimulation of Testicular Function:
-
LH acts on the Leydig cells in the testes to stimulate the synthesis and secretion of testosterone.
-
FSH primarily acts on the Sertoli cells in the testes, playing a crucial role in spermatogenesis.
-
Therefore, the increase in serum testosterone levels observed with enclomiphene citrate treatment is a direct consequence of its anti-estrogenic activity within the HPG axis, rather than any direct interaction with androgen receptors.
Signaling Pathway Diagram
Interaction with Androgen Receptors: Lack of Evidence for Direct Binding
A thorough review of the scientific literature reveals no evidence to suggest that enclomiphene citrate directly binds to or modulates the activity of androgen receptors (ARs). As a SERM, its pharmacological activity is specific to estrogen receptors.
To definitively assess the potential for a compound to interact with the androgen receptor, two primary types of in vitro assays are employed:
-
Receptor Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled androgen (e.g., ³H-R1881) from the androgen receptor. A lack of displacement, even at high concentrations of the test compound, indicates no direct binding.
-
Transcriptional Activation (Reporter Gene) Assays: These assays determine if a compound can activate the androgen receptor and induce the transcription of a reporter gene linked to an androgen-responsive promoter.
Quantitative Effects on Hormone Levels
Clinical trials have consistently demonstrated the dose-dependent effects of enclomiphene citrate on key hormones of the HPG axis.
Table 1: Effects of Enclomiphene Citrate on Hormone Levels in Men with Secondary Hypogonadism (Phase IIb Study)
| Parameter | Placebo (n=28) | Enclomiphene 12.5 mg (n=29) | Enclomiphene 25 mg (n=28) | Topical Testosterone 1% (n=28) |
| Total Testosterone (ng/dL) | ||||
| Baseline (Mean ± SD) | 227 ± 41 | 225 ± 48 | 228 ± 45 | 226 ± 46 |
| Change from Baseline (Mean) | -18.6 | +248.8 | +220.4 | +265.4 |
| LH (mIU/mL) | ||||
| Baseline (Mean ± SD) | 4.2 ± 1.8 | 4.1 ± 1.9 | 4.4 ± 2.0 | 4.5 ± 2.1 |
| Change from Baseline (Mean) | +0.1 | +5.1 | +7.4 | -4.4 |
| FSH (mIU/mL) | ||||
| Baseline (Mean ± SD) | 4.3 ± 2.5 | 4.0 ± 2.2 | 4.2 ± 2.4 | 4.6 ± 2.9 |
| Change from Baseline (Mean) | +0.2 | +4.8 | +6.9 | -2.4* |
*p < 0.001 vs. Placebo Data adapted from Wiehle et al., Fertil Steril. 2014.[7]
Table 2: Dose-Dependent Effects of Enclomiphene Citrate on Total Testosterone (Phase II Study)
| Treatment Group | Baseline Total T (ng/dL) (Mean ± SD) | Week 6 Total T (ng/dL) (Mean ± SD) |
| Enclomiphene 6.25 mg | 272 ± 59 | 409 ± 141 |
| Enclomiphene 12.5 mg | 277 ± 51 | 536 ± 127 |
| Enclomiphene 25 mg | 277 ± 54 | 604 ± 160 |
| Topical Testosterone 5g | 280 ± 54 | 500 ± 278 |
Data adapted from Wiehle et al., BJU Int. 2013.[8]
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the interaction of a compound with nuclear receptors.
Competitive Radioligand Binding Assay for Androgen Receptor
This protocol is designed to determine if a test compound (e.g., enclomiphene citrate) can compete with a known androgen for binding to the androgen receptor.
Materials:
-
Purified human androgen receptor (or cytosol preparation from AR-expressing cells/tissues)
-
Radiolabeled androgen: [³H]-Methyltrienolone (R1881)
-
Unlabeled test compound (enclomiphene citrate)
-
Unlabeled competitor (e.g., Dihydrotestosterone - DHT) for non-specific binding determination
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radiolabeled ligand ([³H]-R1881) in an appropriate solvent (e.g., ethanol) and dilute to the desired working concentration in assay buffer. The final concentration should be at or below the Kd of the radioligand for the receptor.
-
Prepare a series of dilutions of the unlabeled test compound (enclomiphene citrate) in assay buffer.
-
Prepare a high concentration of an unlabeled competitor (DHT) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
A fixed amount of the androgen receptor preparation
-
Increasing concentrations of the test compound (or buffer for total binding, or excess unlabeled competitor for non-specific binding)
-
A fixed concentration of the radiolabeled ligand ([³H]-R1881)
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Androgen Receptor Transcriptional Activation Luciferase Reporter Gene Assay
This protocol is designed to determine if a test compound can act as an agonist or antagonist of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC3)
-
Androgen Receptor (AR) expression vector
-
Luciferase reporter vector containing an androgen response element (ARE) promoter
-
A co-reporter vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (enclomiphene citrate)
-
Known androgen agonist (e.g., DHT)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the co-reporter vector using a suitable transfection reagent.
-
-
Cell Plating:
-
After transfection, plate the cells into 96-well plates and allow them to attach and recover.
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound (enclomiphene citrate) or a known androgen agonist (DHT) as a positive control. Include a vehicle control.
-
Antagonist Mode: Treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of the test compound.
-
-
Incubation:
-
Incubate the treated cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (from the co-reporter) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Agonist Mode: Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Antagonist Mode: Calculate the percent inhibition of the DHT-induced luciferase activity.
-
Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
Enclomiphene citrate represents a targeted therapy for secondary hypogonadism that leverages a deep understanding of the hormonal feedback mechanisms of the hypothalamic-pituitary-gonadal axis. Its clinical efficacy in raising serum testosterone is not a result of direct interaction with the androgen receptor, but rather a consequence of its potent and selective antagonism of estrogen receptors in the brain. This indirect mechanism of action allows for the restoration of endogenous testosterone production and the maintenance of spermatogenesis, offering a significant advantage over exogenous androgen replacement therapies. For researchers and drug development professionals, enclomiphene citrate serves as a prime example of how modulating one steroid hormone receptor can have profound and therapeutically beneficial effects on another hormonal axis. Future research should continue to explore the long-term safety and efficacy of this targeted approach to treating male hypogonadism.
References
- 1. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.opentrons.com [library.opentrons.com]
- 3. hrtdoctorsgroup.com [hrtdoctorsgroup.com]
- 4. news-medical.net [news-medical.net]
- 5. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthon.com [healthon.com]
- 7. medcentral.com [medcentral.com]
- 8. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Evolution: A Technical Guide to the Research and Development of Enclomiphene Citrate
An In-depth Examination of the Journey from a Mixed Isomer Drug to a Targeted Therapy for Secondary Hypogonadism
Introduction
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has undergone significant investigation for the treatment of secondary hypogonadism in men.[1] Unlike exogenous testosterone (B1683101) replacement therapies that suppress the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene citrate stimulates the body's own production of testosterone.[1][2] It functions as an estrogen receptor antagonist, primarily at the hypothalamus and pituitary gland, which mitigates the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1][3] This technical guide provides a comprehensive overview of the historical development of enclomiphene citrate, its mechanism of action, quantitative data from pivotal clinical studies, and detailed experimental protocols relevant to its research.
From Clomiphene to Enclomiphene: A Tale of Two Isomers
Clomiphene citrate, approved by the FDA in 1976 for female infertility, is a mixture of two geometric isomers: enclomiphene (trans-isomer) and zuclomiphene (B94539) (cis-isomer).[4][5] Typically, clomiphene citrate consists of approximately 62% enclomiphene and 38% zuclomiphene.[4][6] Early research and clinical use of the mixed isomer product revealed distinct pharmacological properties of each component.
Enclomiphene, the trans-isomer, acts primarily as an estrogen receptor antagonist and possesses a shorter half-life of about 10 hours.[6][7] It is considered the more active isomer for stimulating the HPG axis.[5] In contrast, zuclomiphene, the cis-isomer, has a much longer half-life (around 30-50 days) and exhibits both estrogenic and anti-estrogenic effects, potentially contributing to side effects and accumulation in the body over time.[7][8] This understanding led to the hypothesis that isolating enclomiphene could offer a more targeted therapy with an improved safety profile for men with secondary hypogonadism.[5][9]
Mechanism of Action: Restoring Endogenous Testosterone Production
Enclomiphene citrate's therapeutic effect is centered on its modulation of the HPG axis.[1] In men with secondary hypogonadism, the hypothalamus and pituitary gland are not adequately stimulating the testes to produce testosterone, resulting in low testosterone levels with low or normal luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6]
Enclomiphene acts as a competitive antagonist at estrogen receptors in the hypothalamus and pituitary gland.[1][3] By blocking these receptors, it prevents estradiol (B170435) from exerting its natural negative feedback.[1] The brain perceives a state of low estrogen, which triggers an increased release of GnRH from the hypothalamus.[2] This, in turn, stimulates the anterior pituitary to secrete more LH and FSH.[2][3] LH then acts on the Leydig cells in the testes to increase the production of testosterone, while FSH stimulates the Sertoli cells, promoting spermatogenesis.[2][7] This mechanism effectively "restarts" the endogenous production of testosterone, in contrast to exogenous testosterone therapies which suppress LH and FSH.[1][4]
Preclinical and Clinical Development
The development of enclomiphene citrate as a standalone therapy involved extensive preclinical and clinical research to establish its efficacy and safety profile.
Preclinical Studies
Initial animal studies were crucial in differentiating the effects of the two clomiphene isomers. One key study in baboons demonstrated that enclomiphene significantly increased serum testosterone levels, while zuclomiphene did not.[9] In this study, enclomiphene-treated baboons showed a substantial increase in testosterone from a baseline of 170 ng/dL to 1,144 ng/dL.[9] Conversely, zuclomiphene was associated with a 22% increase in serum cholesterol levels, whereas enclomiphene led to an 8% reduction.[9] These findings provided a strong rationale for advancing enclomiphene into human clinical trials.
Clinical Trials
Multiple Phase II and Phase III clinical trials have been conducted to evaluate enclomiphene citrate for the treatment of secondary hypogonadism. These studies have consistently shown its ability to increase testosterone, LH, and FSH levels while maintaining sperm counts.[9][10]
Table 1: Summary of Key Clinical Trial Data for Enclomiphene Citrate
| Study (Identifier) | Phase | N | Treatment Groups | Duration | Key Findings |
| Wiehle et al., 2013 | II | 44 | Enclomiphene (6.25, 12.5, 25 mg/day), Topical Testosterone | 6 weeks | Enclomiphene (25 mg) increased mean morning testosterone to 604 ± 160 ng/dL, comparable to topical testosterone (500 ± 278 ng/dL). LH and FSH levels increased with enclomiphene but were suppressed with topical testosterone.[11] |
| Wiehle et al., 2014 (ZA-203) | II | 124 | Enclomiphene Citrate, Topical Testosterone Gel | 3 months | Enclomiphene citrate increased morning serum testosterone and LH levels to a similar extent as topical testosterone gel, while preserving sperm counts.[12][13] |
| Kaminetsky et al., 2013 | IIb | 14 | Enclomiphene Citrate, Testosterone Gel | Not Specified | Oral enclomiphene citrate stimulated the endogenous production of testosterone and sperm counts in men with low testosterone, in comparison to testosterone gel.[9] |
| Saffati et al., 2024 | Retrospective | 66 | Clomiphene Citrate then Enclomiphene Citrate | Varied | Enclomiphene resulted in a median testosterone increase of 166 ng/dL and was associated with a significantly lower rate of adverse effects (e.g., decreased libido, mood changes) compared to clomiphene. Estradiol levels were also lower with enclomiphene.[14][15] |
These studies highlight that enclomiphene citrate can effectively restore testosterone to normal levels in men with secondary hypogonadism.[10] A significant advantage demonstrated in these trials is the preservation of fertility, as indicated by maintained or improved sperm counts, a stark contrast to the oligospermia often induced by exogenous testosterone therapy.[4][12]
Experimental Protocols
The research and development of enclomiphene citrate relied on specific and validated experimental methodologies.
Synthesis and Purification of Enclomiphene Citrate
The industrial production of enclomiphene citrate with high purity involves separating it from the zuclomiphene isomer.
-
Objective: To isolate the trans-isomer (enclomiphene) from the cis-isomer (zuclomiphene) present in clomiphene citrate and prepare the citrate salt.
-
General Protocol:
-
Salt Formation and Isomer Separation: A common method involves reacting a methanolic solution of clomiphene citrate with racemic binaphthyl-phosphoric acid (BNPA).[16] This selectively precipitates the enclomiphene as a BNPA salt, leveraging the differential solubility of the isomers.[16]
-
Washing: The resulting BNPA-enclomiphene salt is washed with chilled methanol (B129727) to remove the more soluble zuclomiphene isomer, aiming for a Z-isomer content below 5%.[16]
-
Extraction of Enclomiphene Base: The purified BNPA-enclomiphene salt is then treated with an aqueous ammonia (B1221849) solution and an organic solvent (e.g., ethyl acetate) to extract the enclomiphene free base into the organic layer.[16]
-
Citrate Salt Formation: Citric acid dissolved in ethanol (B145695) is added to the organic layer containing the enclomiphene base.[16] This causes the enclomiphene citrate to precipitate.
-
Final Product Isolation: The mixture is stirred, filtered, and the resulting solid is washed with a chilled solvent like ethyl acetate. The product is then dried under vacuum to yield purified enclomiphene citrate.[16]
-
Analytical Separation of Clomiphene Isomers
Accurate quantification of enclomiphene and zuclomiphene is critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a standard method.
-
Objective: To separate and quantify the (E)- and (Z)-isomers of clomiphene and its metabolites in biological samples.
-
Example Protocol (LC-MS/MS): [17]
-
Sample Preparation: Protein precipitation is performed on plasma samples.
-
Chromatographic Separation: Analytes are separated on a C18 column (e.g., ZORBAX Eclipse plus C18, 1.8 µm).[18] A gradient elution is used with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[18]
-
Detection: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is used in the multiple reaction monitoring (MRM) mode for detection and quantification.[18]
-
Internal Standards: Stable isotope-labeled internal standards are used for accurate quantification.[17]
-
Hormonal Assays in Clinical Trials
The primary endpoints in enclomiphene clinical trials involve the measurement of various hormones.
-
Objective: To accurately measure levels of testosterone, LH, FSH, and estradiol in serum or plasma.
-
Methodology:
-
Immunoassays: Historically and commonly, immunoassays (competitive or non-competitive "sandwich" assays) have been used for hormone measurement in clinical laboratories.[19][20] These assays utilize antibodies specific to the hormone of interest.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For steroid hormones like testosterone, LC-MS/MS is considered the gold standard due to its higher specificity and ability to avoid cross-reactivity issues common with immunoassays.[21]
-
General Procedure (Blood Sample):
-
Regulatory Status and Future Directions
Despite promising results from Phase II and III clinical trials, enclomiphene citrate has not yet received FDA approval for the treatment of secondary hypogonadism.[9][10] The FDA has requested more data, particularly concerning long-term safety and outcomes.[10] Development for all indications was reportedly discontinued (B1498344) in April 2021.[6] Nevertheless, research continues, and enclomiphene citrate remains a significant compound of interest for treating male hypogonadism, especially for men who wish to preserve fertility.[9][10]
Conclusion
The historical development of enclomiphene citrate represents a targeted approach to drug design, moving from a racemic mixture to a single, more active isomer. Its mechanism of action, which restores the body's natural testosterone production pathway, offers a distinct advantage over traditional testosterone replacement therapy, particularly in the context of maintaining male fertility.[1] The extensive body of preclinical and clinical research has provided robust quantitative data supporting its efficacy. While its path to regulatory approval has been challenging, the scientific journey of enclomiphene citrate provides a valuable case study in the refinement of endocrine therapies and continues to be a subject of interest for researchers and clinicians in the field of men's health.
References
- 1. benchchem.com [benchchem.com]
- 2. conciergemdla.com [conciergemdla.com]
- 3. droracle.ai [droracle.ai]
- 4. news-medical.net [news-medical.net]
- 5. What’s the Difference between Clomiphene/Clomid vs. Enclomiphene [houmanmd.com]
- 6. Enclomifene - Wikipedia [en.wikipedia.org]
- 7. mensreproductivehealth.com [mensreproductivehealth.com]
- 8. droracle.ai [droracle.ai]
- 9. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthon.com [healthon.com]
- 11. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hims.com [hims.com]
- 14. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - Saffati - Translational Andrology and Urology [tau.amegroups.org]
- 16. wbcil.com [wbcil.com]
- 17. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 21. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hormonal Assay Test - Test Results, Normal Range, Cost And More [lybrate.com]
Pharmacokinetic Profile of Enclomiphene Citrate in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Enclomiphene (B195052) citrate (B86180) acts as an estrogen receptor antagonist, primarily at the hypothalamus, thereby blocking the negative feedback of estrogen and leading to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, stimulates the testes to produce more testosterone. The preclinical development of enclomiphene citrate involved a series of animal studies to characterize its pharmacokinetic properties, safety, and efficacy before moving into human trials. While the full datasets from these studies are often proprietary, regulatory documents and publications provide insights into the scope and findings of the preclinical investigations.
General Pharmacokinetic Characteristics in Animal Models
Based on publicly available documents from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as scientific literature, the following general pharmacokinetic characteristics of enclomiphene citrate in animal models have been described:
-
Absorption: Following oral administration in rodents, enclomiphene citrate is rapidly absorbed.[1] This characteristic is consistent with observations in human subjects where maximum serum concentrations are reached within a few hours.
-
Dose Proportionality: Studies in rodents have shown a dose-related increase in plasma levels of enclomiphene citrate, indicating a predictable relationship between the administered dose and the resulting systemic exposure.[1]
-
Species Studied: Preclinical pharmacokinetic and toxicology studies for enclomiphene citrate were conducted in rodents (rats) and dogs.[1] Additionally, early pharmacodynamic studies were performed in baboons.[2]
Data Presentation: Pharmacokinetic Parameters (Illustrative)
Specific quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) for enclomiphene citrate in animal models are not publicly available. The following tables are presented as illustrative templates for how such data would be structured for comparative analysis.
Table 1: Single-Dose Oral Pharmacokinetics of Enclomiphene Citrate in Male Rats (Illustrative)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | AUC₀₋inf (ng·hr/mL) | t½ (hr) |
| Low | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Mid | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| High | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Table 2: Single-Dose Oral Pharmacokinetics of Enclomiphene Citrate in Male Dogs (Illustrative)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | AUC₀₋inf (ng·hr/mL) | t½ (hr) |
| Low | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Mid | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| High | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Experimental Protocols
The following are detailed methodologies representative of the key experiments that would be conducted to establish the pharmacokinetic profile of enclomiphene citrate in animal models for regulatory submission.
Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats, typically 8-10 weeks old, would be used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Administration: Enclomiphene citrate, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at three different dose levels (e.g., 5, 15, and 50 mg/kg). A separate group would receive an intravenous administration to determine absolute bioavailability.
-
Sample Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of enclomiphene citrate and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin®.
Repeat-Dose Toxicology and Pharmacokinetic Study in Dogs
-
Animals: Male Beagle dogs, typically 6-12 months old, are used. They are housed individually in a controlled environment.
-
Drug Administration: Enclomiphene citrate is administered orally in capsules once daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.
-
Sample Collection: Blood samples for pharmacokinetic analysis are collected on the first and last day of dosing at multiple time points to assess for drug accumulation. Blood for toxicokinetic analysis is collected at peak and trough times at regular intervals throughout the study.
-
Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated for the first and last days of dosing. Toxicokinetic parameters are evaluated to ensure systemic exposure is maintained throughout the study.
Metabolism
In vitro studies using rabbit liver microsomes have shown that the metabolism of enclomiphene is qualitatively similar to other structurally related antiestrogens. The primary metabolic pathways are thought to involve N-deethylation and aromatic hydroxylation.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Postulated Metabolic Pathway of Enclomiphene
Conclusion
While specific quantitative data on the pharmacokinetics of enclomiphene citrate in animal models remains largely proprietary, the available information from regulatory submissions and scientific literature indicates that it is a rapidly absorbed compound with dose-proportional exposure in rodents. The preclinical development program for enclomiphene citrate involved standard pharmacokinetic and toxicology studies in rats and dogs, which would have generated a comprehensive dataset to support its entry into human clinical trials. The provided experimental outlines and visualizations serve as a guide for researchers interested in the preclinical evaluation of similar compounds. Further public disclosure of the detailed preclinical data would be beneficial for a more complete understanding of the compound's properties.
References
Methodological & Application
Application Notes and Protocols for Preparing Enclomiphene Citrate Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180) is the trans-isomer of clomiphene citrate and functions as a selective estrogen receptor modulator (SERM).[1] It acts as a non-steroidal estrogen receptor antagonist, making it a valuable tool for in vitro research investigating estrogen receptor signaling and its downstream effects.[1] Proper preparation of enclomiphene citrate stock solutions is crucial for obtaining accurate, reproducible results in cell culture experiments. These application notes provide a comprehensive protocol for the preparation, storage, and use of enclomiphene citrate solutions in cell culture.
Physicochemical Properties
Enclomiphene citrate is a white to off-white crystalline solid.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₈ClNO • C₆H₈O₇ | [1][3] |
| Molecular Weight | 598.1 g/mol | [1][4] |
| Appearance | Crystalline solid | [1][2] |
| Storage (Solid) | -20°C for up to 4 years | [1] |
Solubility Data
Enclomiphene citrate is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL | [1] |
| Ethanol | ~2-5 mg/mL | [1] |
| Water | Insoluble | [1][5] |
Experimental Protocols
Preparation of a 10 mM Enclomiphene Citrate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
Enclomiphene citrate powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter (PTFE or nylon membrane)
Procedure:
-
Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh the desired amount of enclomiphene citrate powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.981 mg of enclomiphene citrate.
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed enclomiphene citrate.[1]
-
Vortexing: Vortex the solution until the enclomiphene citrate is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.[1]
-
(Optional) Sterile Filtration: For critical applications, sterile filtration is recommended.
-
Draw the enclomiphene citrate/DMSO solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube. Note that some compound loss may occur due to filter binding.[1]
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]
Preparation of Working Solutions
Materials:
-
10 mM Enclomiphene Citrate stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable.[1]
-
Serial Dilution (Recommended): To prevent precipitation of the compound, it is best to perform serial dilutions.[1]
-
Prepare an intermediate dilution of the stock solution in sterile culture medium.
-
Add the intermediate dilution to the final volume of culture medium to achieve the desired working concentration.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into the final volume of media may be feasible. Add the stock solution dropwise to the pre-warmed medium while gently swirling.[1]
-
Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of DMSO (without enclomiphene citrate) to an equal volume of cell culture medium. This control accounts for any potential effects of the solvent on the cells.[1]
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately, as the stability of enclomiphene citrate in aqueous culture media at 37°C for extended periods has not been extensively documented.[1]
Mechanism of Action: Signaling Pathway
Enclomiphene citrate is a selective estrogen receptor modulator that primarily acts as an antagonist at the estrogen receptors in the hypothalamus and pituitary gland.[7][8][9] This action blocks the negative feedback loop of estrogen, leading to an increase in the release of Gonadotropin-Releasing Hormone (GnRH).[10] GnRH then stimulates the pituitary gland to produce and release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[10][11]
Caption: Enclomiphene Citrate Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using enclomiphene citrate in cell culture experiments.
Caption: Cell Culture Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Enclomiphene Citrate - Properties & Specifications [eleph-citrics.com]
- 3. KEGG DRUG: Enclomiphene citrate [genome.jp]
- 4. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enclomifene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. healthon.com [healthon.com]
- 11. conciergemdla.com [conciergemdla.com]
Application Notes and Protocols for Enclomiphene Citrate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of enclomiphene (B195052) citrate (B86180) to rodent models, summarizing key experimental protocols and quantitative data from published studies. The information is intended to guide researchers in designing and executing studies involving this selective estrogen receptor modulator.
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a non-steroidal selective estrogen receptor modulator (SERM). It acts primarily as an estrogen receptor antagonist, particularly at the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion and subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] In males, this stimulates the testes to produce more testosterone (B1683101) and maintain spermatogenesis.[3][4][5] Rodent models are crucial for preclinical evaluation of the efficacy and safety of enclomiphene citrate for various therapeutic applications, including secondary male hypogonadism.[1]
Signaling Pathway of Enclomiphene Citrate
Enclomiphene citrate's mechanism of action involves the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the negative feedback of estrogen on the hypothalamus, it initiates a hormonal cascade that results in increased testosterone production.
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is based on a chronic dosing study evaluating the effects of enclomiphene citrate in male mice.[3][6]
Objective: To assess the long-term effects of orally administered enclomiphene citrate on reproductive tissues and hormone levels.
Materials:
-
Enclomiphene citrate
-
Vehicle (e.g., corn oil, 10% DMSO in saline with 20% SBE-β-CD)[7]
-
Male mice
-
Oral gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve enclomiphene citrate in the chosen vehicle to achieve the desired concentrations (e.g., 4 mg/kg and 40 mg/kg).[3][6] Ensure the solution is homogenous.
-
Animal Handling and Dose Calculation: Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume should not exceed 10 ml/kg of body weight.[8][9]
-
Gavage Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[10][11]
-
Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion length and mark the needle.[10][11]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[8][10]
-
Once the needle is in place, dispense the solution slowly.
-
Carefully remove the needle.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.[10]
-
-
Dosing Regimen: Administer the calculated dose daily via oral gavage for the duration of the study (e.g., 90 days).[7]
Subcutaneous Injection in Rats
This protocol is adapted from a study investigating the effects of enclomiphene citrate on the reproductive system of immature male rats.[7][12]
Objective: To determine the impact of subcutaneously injected enclomiphene citrate on spermatogenesis and hormone levels.
Materials:
-
Enclomiphene citrate
-
Sterile saline solution or other appropriate vehicle
-
21-day-old male Charles River rats[7]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve enclomiphene citrate in a sterile vehicle to the desired concentrations (e.g., 0.25 mg/animal and 0.5 mg/animal).[7]
-
Injection Procedure:
-
Weigh the rat to monitor its growth and health status.
-
Gently restrain the rat.
-
Lift a fold of skin on the back, away from the head.
-
Insert the needle into the subcutaneous space.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Dosing Regimen: Administer the prepared dose daily via subcutaneous injection for the specified duration (e.g., 24 days).[7]
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on enclomiphene citrate administration in rodent models.
Table 1: Enclomiphene Citrate Administration Protocols in Rodent Models
| Rodent Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Male Mice | Oral Gavage | 4 and 40 mg/kg/day | Chronic | Positive effects on testosterone production; no adverse effects on testicular histology. | [3][6] |
| 21-day-old Male Charles River Rats | Subcutaneous Injection | 0.25 and 0.5 mg/animal/day | 24 days | Decreased serum LH and testosterone levels; inhibited spermatogenesis. | [7] |
| Ovariectomized (OVX) Female Rats | Oral Administration | 0.03, 1, and 3 mg/kg/day | 90 days | Reduced body weight and serum cholesterol; dose-dependent positive effects on bone mineral density and content. | [7] |
Table 2: Effects of Enclomiphene Citrate on Hormone Levels in Male Rodents
| Rodent Model | Dosage | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Testosterone | Reference |
| Male Mice | 4 and 40 mg/kg/day (Oral) | Not specified | Not specified | Increased | [3][6] |
| Immature Male Rats | 0.25 and 0.5 mg/animal/day (SC) | Decreased | Not specified | Decreased | [7] |
Note: The observed decrease in LH and testosterone in immature rats contrasts with findings in adult models and humans, where enclomiphene typically increases these hormones.[7][12] This highlights the importance of the developmental stage of the animal model in the experimental outcome.
Conclusion
The administration of enclomiphene citrate in rodent models provides valuable insights into its physiological effects. The choice of administration route, dosage, and rodent model should be carefully considered based on the specific research question. The provided protocols and data serve as a foundation for designing robust preclinical studies.
References
- 1. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. The effect of clomiphene citrate and its Zu or En isomers on the reproductive system of the immature male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioassays for Testing Enclomiphene Citrate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180) is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) recognized for its distinct pharmacological profile.[1][2] It primarily functions as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[3] By blocking the negative feedback mechanism of estrogen, enclomiphene citrate stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn enhances the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This cascade of hormonal events ultimately leads to increased endogenous testosterone (B1683101) production.[3]
These application notes provide detailed protocols for a panel of in vitro bioassays designed to characterize the efficacy of enclomiphene citrate. The assays described will enable researchers to:
-
Determine the binding affinity of enclomiphene citrate to estrogen receptors.
-
Characterize its functional activity as an estrogen receptor antagonist.
-
Measure its downstream effects on gonadotropin release from pituitary cells.
-
Assess its impact on the GnRH signaling pathway.
Signaling Pathway of Enclomiphene Citrate
Enclomiphene citrate's mechanism of action is centered on the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. By acting as an antagonist at estrogen receptors in the hypothalamus and pituitary, it disrupts the normal negative feedback loop, leading to an increase in gonadotropin secretion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro efficacy of enclomiphene citrate.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | Receptor | Value | Assay Type |
| IC50 | ERα | 4.56 nM - 2 µM | Competitive Radioligand Binding |
| Relative Binding Affinity (RBA) | ERα | 2% (Estradiol = 100%) | Competitive Radioligand Binding |
Note: The reported IC50 values for enclomiphene citrate's binding to ERα vary in the literature, potentially due to different experimental conditions.
Table 2: Functional Antagonistic Activity
| Parameter | Assay Type | Cell Line | Expected Outcome |
| EC50 | Estrogen Receptor Transcriptional Activation (Antagonist Mode) | HEK293, MCF-7 | Dose-dependent inhibition of estradiol-induced reporter gene expression. |
Table 3: In Vitro Gonadotropin Release
| Gonadotropin | Cell Type | Treatment | Expected Outcome |
| LH | Primary Pituitary Cells, LβT2 cells | Enclomiphene Citrate | Dose-dependent increase in LH secretion. |
| FSH | Primary Pituitary Cells, LβT2 cells | Enclomiphene Citrate | Dose-dependent increase in FSH secretion. |
In vivo studies have demonstrated that enclomiphene citrate treatment (12.5 mg and 25 mg) leads to a significant increase in LH (by 5.1 and 7.4 mIU/mL, respectively) and FSH (by 4.8 and 6.9 mIU/mL, respectively) from baseline.[4]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of enclomiphene citrate for the estrogen receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Reagent Preparation:
-
Prepare a purified estrogen receptor α or β solution in assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Prepare a working solution of radiolabeled estradiol (e.g., [³H]-17β-estradiol) in assay buffer.
-
Prepare a serial dilution of enclomiphene citrate in the appropriate solvent and then in assay buffer.
-
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Enclomiphene citrate at various concentrations (or vehicle control).
-
Radiolabeled estradiol at a fixed concentration (typically at or below its Kd).
-
Estrogen receptor preparation.
-
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
-
Incubation:
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite to each tube and incubate to allow the receptor-ligand complex to bind.
-
Centrifuge the tubes and wash the pellets to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the pellets in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of enclomiphene citrate.
-
Plot the percentage of specific binding against the logarithm of the enclomiphene citrate concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Estrogen Receptor Transcriptional Activation Assay (Antagonist Mode)
This cell-based reporter gene assay measures the ability of enclomiphene citrate to inhibit estrogen-induced transcriptional activation of a reporter gene.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or MCF-7) stably or transiently expressing the human estrogen receptor α and a reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of 17β-estradiol (agonist) in a suitable solvent.
-
Prepare serial dilutions of enclomiphene citrate in cell culture medium.
-
-
Cell Treatment:
-
Treat the cells with a fixed concentration of 17β-estradiol (typically the EC50 concentration for agonist activity) in the presence of varying concentrations of enclomiphene citrate.
-
Include control wells with vehicle, 17β-estradiol alone, and enclomiphene citrate alone.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the enclomiphene citrate concentration.
-
Determine the EC50 value for the antagonistic activity.
-
In Vitro LH and FSH Release Assay
This assay measures the amount of LH and FSH secreted from pituitary cells in culture following treatment with enclomiphene citrate.
Protocol:
-
Cell Culture:
-
Culture primary pituitary cells or a suitable pituitary cell line (e.g., LβT2) in appropriate culture medium.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Prepare serial dilutions of enclomiphene citrate in culture medium.
-
Replace the culture medium with the medium containing the different concentrations of enclomiphene citrate. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for hormone secretion.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
-
ELISA for LH and FSH:
-
Use commercially available ELISA kits for the quantification of LH and FSH in the collected supernatants.
-
Follow the manufacturer's protocol for the ELISA procedure, which typically involves:
-
Adding standards and samples to antibody-coated microplates.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve for LH and FSH.
-
Calculate the concentration of LH and FSH in each sample based on the standard curve.
-
Plot the hormone concentration against the logarithm of the enclomiphene citrate concentration to determine the dose-response relationship.
-
GnRH-Induced Calcium Flux Assay
This assay assesses the effect of enclomiphene citrate on the GnRH signaling pathway by measuring changes in intracellular calcium concentration in pituitary gonadotrope cells.
Protocol:
-
Cell Plating:
-
Seed a suitable pituitary gonadotrope cell line (e.g., LβT2) into a 96-well black-walled, clear-bottom plate.
-
Allow the cells to attach and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye uptake.
-
Remove the culture medium and incubate the cells with the dye loading buffer at 37°C in the dark for 45-60 minutes.
-
-
Pre-treatment with Enclomiphene Citrate:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add assay buffer containing various concentrations of enclomiphene citrate or vehicle to the respective wells and incubate for a specified pre-treatment time.
-
-
GnRH Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading.
-
Inject a solution of GnRH into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Compare the magnitude and kinetics of the GnRH-induced calcium response in cells pre-treated with enclomiphene citrate to the control cells. This will indicate if enclomiphene modulates the sensitivity of the gonadotrophs to GnRH.
-
References
Application Notes and Protocols for Determining the Anti-Estrogenic Activity of Enclomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180) is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) that exhibits anti-estrogenic properties. It functions as a competitive antagonist of the estrogen receptor (ER), particularly ERα. This antagonistic activity forms the basis of its therapeutic applications and is a critical parameter to characterize during drug development and research. These application notes provide detailed protocols for three common cell-based assays to determine the anti-estrogenic activity of enclomiphene citrate: a competitive estrogen receptor binding assay, an estrogen receptor reporter gene assay, and an MCF-7 cell proliferation assay.
Mechanism of Action: Anti-Estrogenic Activity
Enclomiphene citrate exerts its anti-estrogenic effects by competitively binding to estrogen receptors, primarily ERα and ERβ.[1] In tissues where it acts as an antagonist, such as the hypothalamus and pituitary gland, enclomiphene blocks the binding of endogenous estrogens like 17β-estradiol (E2).[2] This blockade prevents the conformational changes in the estrogen receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes. In the context of the hypothalamic-pituitary-gonadal (HPG) axis, this antagonism disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropins (LH and FSH).[2][3]
In estrogen-sensitive tissues and cell lines, such as the MCF-7 breast cancer cell line, the anti-estrogenic activity of enclomiphene citrate can be observed as an inhibition of estrogen-induced cell proliferation and gene expression.
Data Presentation: Quantitative Analysis of Anti-Estrogenic Activity
The following table summarizes the key quantitative parameters for assessing the anti-estrogenic activity of enclomiphene citrate.
| Assay Type | Cell Line/System | Key Parameter | Enclomiphene Citrate Value | Reference |
| Competitive ER Binding Assay | Purified Estrogen Receptor Alpha (ERα) | IC50 | 4.56 nM | |
| Estrogen Receptor Reporter Gene Assay | e.g., HEK293T or MCF-7 cells transfected with ERE-luciferase | IC50 (inhibition of E2-induced reporter activity) | To be determined experimentally | - |
| MCF-7 Cell Proliferation Assay | MCF-7 (ER-positive human breast cancer cell line) | IC50 (inhibition of E2-induced proliferation) | To be determined experimentally | - |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., binding, reporter activity, proliferation) is reduced by half.
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay determines the ability of enclomiphene citrate to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Purified recombinant human estrogen receptor α (ERα)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Enclomiphene citrate
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation vials
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Plate reader capable of scintillation counting
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of enclomiphene citrate in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 1 µM).
-
Prepare a solution of [³H]-17β-estradiol at a concentration near its Kd for ERα (typically 0.1-1 nM).
-
Prepare a solution of purified ERα in the assay buffer. The concentration should be optimized to give a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of [³H]-17β-estradiol
-
Varying concentrations of enclomiphene citrate (or vehicle control)
-
A fixed concentration of ERα to initiate the binding reaction.
-
-
Include controls for non-specific binding by adding a high concentration of unlabeled 17β-estradiol.
-
-
Incubation:
-
Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the logarithm of the enclomiphene citrate concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Estrogen Receptor Reporter Gene Assay
This assay measures the ability of enclomiphene citrate to inhibit the transcriptional activity of the estrogen receptor in response to an estrogen.
Materials:
-
Human embryonic kidney 293T (HEK293T) cells or MCF-7 cells
-
Expression plasmid for human ERα
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (ERE-luc)
-
Transfection reagent
-
17β-estradiol (E2)
-
Enclomiphene citrate
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T or MCF-7 cells in appropriate medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the ERα expression plasmid and the ERE-luc reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of 17β-estradiol (e.g., 0.1 nM) to stimulate ER-mediated transcription.
-
Add a serial dilution of enclomiphene citrate to the wells. Include a vehicle control (E2 only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the enclomiphene citrate concentration.
-
Determine the IC50 value for the inhibition of E2-stimulated luciferase activity.
-
Protocol 3: MCF-7 Cell Proliferation Assay (Anti-Estrogenic Activity)
This assay assesses the ability of enclomiphene citrate to inhibit the proliferative effect of 17β-estradiol on ER-positive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-estradiol (E2)
-
Enclomiphene citrate
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CyQUANT)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Hormone Deprivation:
-
Culture MCF-7 cells in regular growth medium.
-
To remove estrogenic compounds, switch the cells to phenol red-free medium supplemented with CS-FBS for 3-5 days prior to the assay.
-
-
Cell Seeding:
-
Trypsinize and count the hormone-deprived MCF-7 cells.
-
Seed the cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in the hormone-deprivation medium.
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh hormone-deprivation medium containing a fixed, sub-maximal stimulatory concentration of 17β-estradiol (e.g., 0.1 nM).
-
Add a serial dilution of enclomiphene citrate to the wells.
-
Include the following controls:
-
Vehicle control (no E2, no enclomiphene)
-
E2 only (positive control for proliferation)
-
Enclomiphene only (to assess for any agonist activity)
-
-
-
Incubation:
-
Incubate the plates for 5-7 days, allowing for sufficient cell proliferation.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the E2-only control (set to 100% proliferation).
-
Plot the percentage of proliferation against the logarithm of the enclomiphene citrate concentration.
-
Determine the IC50 value for the inhibition of E2-induced cell proliferation.
-
Visualizations
Caption: Enclomiphene citrate's anti-estrogenic mechanism of action.
Caption: General experimental workflow for assessing anti-estrogenic activity.
References
Enclomiphene Citrate In Vitro Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro dose-response studies of enclomiphene (B195052) citrate (B86180), a selective estrogen receptor modulator (SERM). The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties and mechanism of action of this compound. The protocols and data presented herein are compiled from various scientific sources to facilitate the design and execution of in vitro experiments.
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate and functions primarily as an estrogen receptor (ER) antagonist.[1][2] Its mechanism of action involves competing with estradiol (B170435) for binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This antagonistic activity is particularly relevant in tissues such as the hypothalamus and pituitary gland, where it can lead to an increase in the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3][4] In vitro assays are crucial for characterizing the specific interactions of enclomiphene with estrogen receptors and understanding its dose-dependent effects on cellular processes.
Quantitative Data Presentation
The following tables summarize the quantitative data from in vitro dose-response studies of enclomiphene citrate.
Table 1: Estrogen Receptor Binding Affinity of Enclomiphene Citrate
| Receptor Subtype | Reported IC50 (nM) | Assay Type |
| Estrogen Receptor α (ERα) | 4.56 | Competitive Binding Assay |
| Estrogen Receptor β (ERβ) | Data not available | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of Enclomiphene Citrate on Gonadotropin Secretion in Ovine Pituitary Cells in Culture
| Treatment | Concentration (M) | Effect on Basal FSH Secretion | Effect on Estradiol (E2)-Inhibited FSH Secretion |
| Enclomiphene Citrate | 10-6 | Minor estrogenic action (slight decrease) | Antagonistic (blocked E2 inhibition) |
This table is based on the findings of Huang & Miller (1983), which demonstrated the antagonistic properties of enclomiphene on estradiol-inhibited FSH secretion in an in vitro pituitary cell model.[3]
Table 3: Dose-Response of Clomiphene Citrate (containing Enclomiphene) in an Estrogen Receptor α (ERα) Luciferase Reporter Assay
| Clomiphene Citrate Concentration (M) | Agonistic/Antagonistic Effect on ERα |
| 10-12 | Agonistic |
| 10-10 | Agonistic |
| 10-8 | No significant effect |
| 10-6 | Antagonistic (in the presence of 17β-estradiol) |
This data is from a study on clomiphene citrate, of which enclomiphene is the major trans-isomer. The study utilized a cell-based transcription assay system in 293T cells transfected with an estrogen-responsive luciferase reporter plasmid and a human ERα expression plasmid.[5][6]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of enclomiphene citrate for estrogen receptors.
Materials:
-
Purified human ERα or ERβ protein or cell lysates containing the receptor
-
[3H]-Estradiol (radiolabeled ligand)
-
Enclomiphene citrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled enclomiphene citrate.
-
In a multi-well plate, combine the radiolabeled [3H]-Estradiol at a fixed concentration (typically at or below its Kd) with the various concentrations of enclomiphene citrate.
-
Add the purified receptor or cell lysate to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-Estradiol against the log concentration of enclomiphene citrate to determine the IC50 value.
Estrogen Receptor (ERα/ERβ) Transcriptional Reporter Assay
This assay measures the functional activity of enclomiphene citrate as an agonist or antagonist of ERα and ERβ.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for human ERα or ERβ
-
A luciferase reporter plasmid containing estrogen response elements (EREs)
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium and supplements
-
Transfection reagent
-
Enclomiphene citrate
-
17β-Estradiol (E2)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with a range of concentrations of enclomiphene citrate, either alone (to test for agonistic activity) or in combination with a fixed concentration of E2 (to test for antagonistic activity).
-
Include appropriate controls: vehicle-only, E2-only.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of enclomiphene citrate to determine the dose-response curve and EC50 (for agonists) or IC50 (for antagonists).
Ovine Pituitary Cell Culture for Gonadotropin Secretion Assay
This protocol is based on the methodology used to study the effects of enclomiphene on LH and FSH secretion.
Materials:
-
Ovine pituitary glands
-
Cell dispersion enzymes (e.g., collagenase, hyaluronidase)
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Enclomiphene citrate
-
17β-Estradiol (E2)
-
Luteinizing hormone-releasing hormone (LHRH)
-
Radioimmunoassay (RIA) or ELISA kits for LH and FSH
Procedure:
-
Aseptically collect ovine pituitary glands and disperse the cells using enzymatic digestion.
-
Plate the primary pituitary cells in multi-well plates and culture for a period to allow for recovery and adherence.
-
Pre-treat the cells with various concentrations of enclomiphene citrate and/or E2 for a specified duration.
-
To assess the effect on basal gonadotropin secretion, collect the culture medium after the treatment period.
-
To assess the effect on stimulated gonadotropin secretion, treat the cells with LHRH for a short period and then collect the culture medium.
-
Measure the concentrations of LH and FSH in the collected media using RIA or ELISA.
-
Analyze the data to determine the dose-dependent effects of enclomiphene on basal and stimulated gonadotropin secretion.
Visualizations
References
- 1. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enclomifene - Wikipedia [en.wikipedia.org]
- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors αand β [jstage.jst.go.jp]
- 6. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enclomiphene Research in Animal Models of Secondary Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary, or hypogonadotropic, hypogonadism is a clinical condition characterized by insufficient testosterone (B1683101) production due to a disruption in the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Unlike primary hypogonadism, where the defect lies within the testes, secondary hypogonadism originates from inadequate secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus or luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3] This leads to low serum testosterone despite normal testicular function.
Enclomiphene (B195052) citrate (B86180) is a non-steroidal, selective estrogen receptor modulator (SERM) that has emerged as a promising therapeutic agent for secondary hypogonadism.[3][4][5] It is the trans-isomer of clomiphene citrate and functions primarily as an estrogen receptor antagonist.[1][4] By blocking estrogen receptors in the hypothalamus and pituitary, enclomiphene disrupts the negative feedback loop, leading to increased secretion of LH and FSH.[3][6][7] This, in turn, stimulates the Leydig cells in the testes to produce testosterone, restoring endogenous hormone production without the testicular suppression often seen with exogenous testosterone replacement therapy (TRT).[3][5][6]
These application notes provide detailed protocols for establishing and utilizing relevant animal models of secondary hypogonadism to investigate the efficacy and mechanisms of enclomiphene.
Enclomiphene's Mechanism of Action on the HPG Axis
The HPG axis is a tightly regulated endocrine system. The hypothalamus releases GnRH, which stimulates the anterior pituitary to secrete LH and FSH. LH acts on testicular Leydig cells to promote testosterone synthesis, while FSH is crucial for spermatogenesis in Sertoli cells. Testosterone is partially converted to estradiol (B170435) (E2) by the enzyme aromatase. Both testosterone and estradiol exert negative feedback on the hypothalamus and pituitary, inhibiting GnRH, LH, and FSH release to maintain hormonal balance.
Enclomiphene exerts its effect by competitively inhibiting estradiol binding to its receptors at the hypothalamic and pituitary level.[3] This blockade is interpreted by the brain as a low-estrogen state, which mitigates the negative feedback and results in a robust increase in LH and FSH secretion, thereby enhancing testicular testosterone production.[3][7]
Animal Models of Secondary Hypogonadism
The selection of an appropriate animal model is critical for preclinical evaluation. Rodent models are commonly used due to their well-characterized reproductive physiology and ease of handling.
Model 1: GnRH Antagonist-Induced Hypogonadism
This is a robust and widely accepted model that directly induces secondary hypogonadism by blocking the GnRH receptor in the pituitary, leading to a rapid and profound decrease in LH, FSH, and consequently, testosterone.[8][9] This model is ideal for studying therapies like enclomiphene that act upstream of the testes.
Table 1: Characteristics of GnRH Antagonist Animal Model
| Parameter | Description |
|---|---|
| Principle | Competitive blockade of pituitary GnRH receptors. |
| Induction Agent | GnRH Antagonists (e.g., Cetrorelix, Degarelix, Acyline).[8][9] |
| Species | Rats, Mice.[9][10] |
| Key Features | Rapid onset, dose-dependent suppression of gonadotropins and testosterone, reversible.[10][11] |
| Advantages | High specificity for inducing secondary hypogonadism, avoids confounding systemic effects of other models. |
| Disadvantages | Requires repeated administration for sustained hypogonadism, cost of antagonists. |
Protocol 3.1.1: Induction and Validation in Rats
-
Animal Selection: Use adult male Wistar or Sprague-Dawley rats (8-10 weeks old). House animals under standard conditions (12:12 light-dark cycle, controlled temperature) with ad libitum access to food and water. Allow a 1-week acclimatization period.
-
Baseline Sampling: Collect baseline blood samples via tail vein or saphenous vein to measure serum LH, FSH, and total testosterone.
-
Induction:
-
Validation:
-
At the end of the induction period, collect blood samples to confirm a significant decrease in serum LH, FSH, and testosterone compared to baseline values.
-
A subset of animals can be euthanized to collect testes for histological analysis, which is expected to show reduced Leydig cell size and potential disruption in advanced spermatogenesis.[2][12]
-
Protocol 3.1.2: Enclomiphene Treatment
-
Group Allocation: Once the hypogonadal state is confirmed, randomly assign animals to the following groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Continue GnRH antagonist + vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.
-
Group 2 (Enclomiphene): Continue GnRH antagonist + enclomiphene citrate (e.g., 1-10 mg/kg) daily by oral gavage.
-
-
Treatment Period: Administer treatments for 14-28 days.
-
Outcome Assessment:
-
Hormone Levels: Collect blood at the end of the treatment period to measure LH, FSH, and total testosterone.
-
Testicular Histology: Euthanize animals, collect testes, and fix in Bouin's solution or 10% neutral buffered formalin. Process for paraffin (B1166041) embedding and stain with Hematoxylin and Eosin (H&E). Analyze seminiferous tubule diameter, germ cell layer thickness, and Leydig cell morphology.[13]
-
Sperm Parameters: Collect epididymides to analyze sperm count and motility.
-
Table 2: Expected Quantitative Outcomes in GnRH Antagonist Model
| Parameter | Baseline (Normal) | Post-Induction (Hypogonadal) | Post-Enclomiphene Treatment |
|---|---|---|---|
| Serum LH (ng/mL) | ~0.5 - 1.5 | < 0.2 (Significantly Decreased)[9] | Increased towards baseline |
| Serum FSH (ng/mL) | ~2.0 - 5.0 | < 1.0 (Significantly Decreased) | Increased towards baseline |
| Serum Testosterone (ng/dL) | ~200 - 500 | < 50 (Significantly Decreased)[8] | Significantly increased vs. hypogonadal |
| Leydig Cell Size (µm²) | Normal | Reduced | Restored towards normal |
Model 2: Aromatase Inhibitor (Letrozole)-Induced Hypogonadism in Aged Rats
Aged male rats often exhibit a natural decline in reproductive function, which can be exacerbated and studied using aromatase inhibitors like letrozole (B1683767). Letrozole blocks the conversion of testosterone to estradiol, disrupting the primary negative feedback signal in males and leading to a state of functional hypogonadism characterized by an altered hormonal milieu. This model is particularly relevant for studying late-onset hypogonadism.
Table 3: Characteristics of Aromatase Inhibitor Animal Model
| Parameter | Description |
|---|---|
| Principle | Inhibition of the aromatase enzyme, preventing testosterone to estradiol conversion, thus disrupting estrogen-mediated negative feedback. |
| Induction Agent | Letrozole.[14][15] |
| Species | Aged Rats (e.g., 15 months old).[14][15] |
| Key Features | Increased testosterone/estradiol ratio, functional activation of Leydig cells, increased weights of androgen-dependent glands.[14][15] |
| Advantages | Models aspects of age-related hypogonadism, orally active induction agent. |
| Disadvantages | Does not fully replicate hypogonadotropic state as LH may increase; complex hormonal profile (high T, low E2). |
Protocol 3.2.1: Induction and Validation in Aged Rats
-
Animal Selection: Use aged male Wistar rats (e.g., 15 months old). Acclimatize as described in 3.1.1.
-
Baseline Measurements: Collect baseline blood for hormone analysis and record body weights.
-
Induction:
-
Administer letrozole at a dose of 1 mg/kg body weight every other day by oral gavage for 3 months.[14]
-
A control group should receive the vehicle.
-
-
Validation:
-
Throughout the study, monitor for changes in androgen-dependent tissues.
-
At the end of the induction period, measure serum testosterone and estradiol to confirm an increased T/E2 ratio.[14][15]
-
Assess sperm content from the epididymis and perform histological analysis of the testes and prostate gland.[14]
-
Table 4: Reported Quantitative Outcomes in Letrozole-Treated Aged Rats
| Parameter | Outcome in Letrozole Group vs. Control | Citation |
|---|---|---|
| Testosterone/Estradiol Ratio | Increased | [14][15] |
| Epididymal Spermatozoa Content | Increased by ~28% | [14][15] |
| Relative Coagulation Gland Weight | Increased by ~40% | [14][15] |
| Relative Seminal Vesicle Weight | Increased by ~31% | [14][15] |
| Relative Ventral Prostate Weight | Increased by ~33% | [14][15] |
| Leydig Cells | Functional activation, delayed age-related changes |[14][15] |
Protocol 3.2.2: Enclomiphene Treatment
This model is less about reversing hypogonadism and more about comparing the mechanism of hormonal axis stimulation. A study could be designed to compare the effects of an aromatase inhibitor (letrozole) with a SERM (enclomiphene).
-
Group Allocation (Aged Rats):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Letrozole): 1 mg/kg letrozole every other day.
-
Group 3 (Enclomiphene): 1-10 mg/kg enclomiphene citrate daily.
-
-
Treatment Period: 3 months.
-
Outcome Assessment: As described in Protocol 3.1.2, focusing on comparative changes in the HPG axis hormones, testicular morphology, and androgen-dependent organ weights. The goal is to see if enclomiphene can produce similar pro-gonadotropic effects to letrozole through its distinct mechanism.
Detailed Methodologies for Key Experiments
Hormone Analysis via ELISA
-
Sample Collection: Collect whole blood into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot and store serum at -80°C until analysis.
-
Assay: Use commercially available, species-specific ELISA kits for Total Testosterone, LH, and FSH.
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the coated microplate.
-
Incubate as per the protocol (typically 1-2 hours).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution.
-
Read the optical density at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of the hormones in the samples.
Testicular Histology and Morphometry
-
Tissue Processing:
-
After fixation for 24 hours, wash tissues and dehydrate through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and infiltrate with molten paraffin wax.
-
Embed the tissue in paraffin blocks.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount sections on glass slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin (stains nuclei blue/purple) and Eosin (stains cytoplasm/extracellular matrix pink).
-
Dehydrate, clear, and coverslip the slides.
-
-
Microscopic Analysis:
-
Examine slides under a light microscope.
-
Qualitatively assess for signs of testicular damage, such as germ cell depletion, vacuolization of Sertoli cells, sclerosis, or reduced Leydig cell numbers.[2][12][16]
-
For quantitative analysis (morphometry), use image analysis software (e.g., ImageJ).
-
Measure the diameter of at least 20-30 round seminiferous tubules per animal to calculate the mean tubular diameter.
-
Measure the height of the germinal epithelium in the same tubules.[13]
-
Conclusion
The animal models described provide robust platforms for the preclinical investigation of enclomiphene citrate for the treatment of secondary hypogonadism. The GnRH antagonist model offers a direct and controlled method for inducing a hypogonadotropic state, making it ideal for demonstrating enclomiphene's ability to restore HPG axis function. The aged rat model treated with letrozole provides a valuable tool for studying hormonal manipulation in the context of age-related reproductive decline. By employing these models with the detailed protocols provided, researchers can effectively evaluate the pharmacodynamics, efficacy, and safety of enclomiphene, facilitating its development as a targeted therapy for men with secondary hypogonadism.
References
- 1. Enclomifene - Wikipedia [en.wikipedia.org]
- 2. Testicular morphology in hypogonadotropic hypogonadism after the abuse of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mensreproductivehealth.com [mensreproductivehealth.com]
- 5. zivenhealth.com [zivenhealth.com]
- 6. conciergemdla.com [conciergemdla.com]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Quantitative Histomorphometric-Mathematical Image Analysis Methodology of Rodent Testicular Tissue and Its Possible Future Research Perspectives in Andrology and Reproductive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. The state of reproductive organs of young and aged male rats with the prolonged administration of letrozole and after its withdrawal | Pathologia [pat.zsmu.edu.ua]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Enclomiphene Citrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a non-steroidal selective estrogen receptor modulator (SERM). It functions primarily as an estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland.[1][2] By blocking the negative feedback of estrogen, enclomiphene citrate leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This mechanism makes it a valuable tool in reproductive health research and as a potential therapeutic agent for conditions such as secondary male hypogonadism.[3][5]
These application notes provide detailed protocols for the proper handling, storage, and use of enclomiphene citrate powder in a research setting. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.
Physical and Chemical Properties
Enclomiphene citrate is a white to off-white crystalline solid.[6][7] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆ClNO₈ | [8] |
| Molecular Weight | 598.09 g/mol | [8] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% | [9] |
| UV/Vis (λmax) | 240, 297 nm | [9] |
Safety, Handling, and Disposal
3.1 Personal Protective Equipment (PPE)
Due to its nature as a pharmacologically active compound, appropriate PPE should be worn at all times when handling enclomiphene citrate powder and its solutions. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[7]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a suitable respirator should be used to avoid inhalation.[10]
3.2 Handling Procedures
-
All handling of enclomiphene citrate powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[6][11]
-
Avoid direct contact with skin and eyes.[10] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).
-
Prevent the formation of dust and aerosols during handling.[10]
3.3 First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
3.4 Spill Management
In the event of a spill, contain the substance using an absorbent material like vermiculite (B1170534) or sand.[11] Wearing appropriate PPE, carefully collect the absorbed material into a sealed container designated for hazardous waste.[11] The spill area should then be decontaminated.[11]
3.5 Disposal
Enclomiphene citrate and any contaminated materials should be treated as hazardous waste.[11] Disposal must comply with all local, state, and federal regulations.[10][11] Do not discharge enclomiphene solutions into sewer systems.[11] Waste should be handled by a licensed professional disposal service.[11]
Storage and Stability
Proper storage of enclomiphene citrate is critical to maintain its integrity and prevent degradation.
4.1 Storage Conditions
| Form | Temperature | Conditions | Duration | Reference |
| Solid Powder | 20°C to 25°C (68°F to 77°F) | Dry, dark location, tightly sealed container | Short-term | [12][13] |
| Solid Powder | -20°C | Dry, dark location, tightly sealed container | Up to 4 years | [6][9] |
| Stock Solution in DMSO | -20°C | Aliquoted, tightly sealed vials | Up to 1 month | [6][8] |
| Stock Solution in DMSO | -80°C | Aliquoted, tightly sealed vials | Up to 6 months | [6][8] |
4.2 Stability Profile
Enclomiphene citrate is susceptible to degradation from several factors:
-
Temperature: Exposure to high temperatures can cause thermal degradation.[12]
-
Humidity: The compound is hygroscopic and can absorb moisture from the air, leading to degradation.[12]
-
Light: Exposure to UV light can cause photodegradation.[12][13]
-
pH: Enclomiphene citrate is unstable in both acidic and, more significantly, in alkaline (basic) solutions, which can lead to hydrolysis.[12][14]
-
Oxidation: Exposure to air and oxidizing agents can reduce its effectiveness.[12][13]
Solubility
Enclomiphene citrate exhibits poor solubility in water but is soluble in organic solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Ethanol | ~2-5 mg/mL | [6] |
| Water | 0.015 ± 0.006 mg/mL | [14] |
Experimental Protocols
6.1 Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of enclomiphene citrate in DMSO for use in in vitro studies.
Materials:
-
Enclomiphene citrate powder (MW: 598.09 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter (PTFE or nylon membrane)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.981 mg of enclomiphene citrate powder.[6]
-
Dissolving: Add 1 mL of sterile DMSO to the weighed powder.[6]
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[6]
-
(Optional) Sterilization: For sterile applications, the solution can be filtered through a 0.22 µm sterile syringe filter. Note that some compound loss may occur due to filter binding.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6][8]
6.2 Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Calculate Dilution: Determine the required volume of the 10 mM stock solution to achieve the desired final concentration in your cell culture medium. It is critical to keep the final DMSO concentration below 0.5%, with 0.1% being preferable, to avoid solvent toxicity.[6]
-
Serial Dilution (Recommended): To prevent precipitation, perform serial dilutions. First, prepare an intermediate dilution of the stock solution in sterile culture medium. Then, add the intermediate dilution to the final volume of culture medium to reach the desired working concentration.[6]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without enclomiphene citrate) to an equal volume of cell culture medium.[6]
-
Use Immediately: It is recommended to use freshly prepared working solutions immediately as the stability of enclomiphene citrate in aqueous media at 37°C for extended periods has not been extensively reported.[6]
6.3 Stability-Indicating RP-HPLC Method
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of enclomiphene citrate and its separation from degradation products.
Instrumentation and Conditions:
| Parameter | Specification | Reference |
| Instrumentation | HPLC system with UV Detector | [12] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [12] |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v) | [15][16] |
| Flow Rate | 1.0 mL/min | [12][15] |
| Detection Wavelength | 245 nm | [12][15][16] |
| Injection Volume | 10 µL | [12] |
| Column Temperature | 40°C | [12] |
Procedure:
-
Mobile Phase Preparation: Prepare and thoroughly degas the mobile phase.
-
Standard Solution: Prepare a standard solution of enclomiphene citrate in the mobile phase at a known concentration (e.g., 100 µg/mL).[12]
-
Sample Solution: Accurately weigh and dissolve the enclomiphene citrate sample in the mobile phase to a similar concentration as the standard.[12]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[12]
-
Injection and Analysis: Inject the standard and sample solutions and record the chromatograms. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.[12]
6.4 Forced Degradation Study
This study exposes enclomiphene citrate to extreme conditions to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
| Condition | Procedure | Reference |
| Acid Hydrolysis | Dissolve enclomiphene citrate in 1 N HCl and heat at 70°C for 24 hours. Neutralize the solution before injection. | [12][14] |
| Base Hydrolysis | Dissolve enclomiphene citrate in 1 N NaOH and heat at 70°C for 1 hour. Neutralize the solution before injection. | [12][14] |
| Oxidative Degradation | Dissolve enclomiphene citrate in 3% H₂O₂ and keep at room temperature for 24 hours before injection. | [14] |
| Thermal Degradation | Expose the solid powder to dry heat (e.g., 70°C) for 24 hours, then dissolve and analyze. | [12] |
| Photolytic Degradation | Expose a solution of enclomiphene citrate to direct UV light for 24 hours. | [12] |
Forced Degradation Quantitative Data Summary
| Stress Condition | % Degradation of Z-Clomiphene | % Degradation of E-Clomiphene (Enclomiphene) | Reference |
| 1 N HCl at 70°C for 24h | ~36% | ~50% | [14] |
| 3% H₂O₂ at RT for 24h | ~36% | ~43% | [14] |
Mechanism of Action and Signaling Pathway
Enclomiphene citrate acts as an antagonist of estrogen receptors in the hypothalamus and pituitary gland.[1][2] This blocks the normal negative feedback loop of estrogen, leading to an increase in GnRH secretion from the hypothalamus.[3][4] Elevated GnRH stimulates the pituitary gland to release more LH and FSH.[1][3][4] In males, LH stimulates the Leydig cells in the testes to produce more testosterone.[3]
Visualizations
Caption: Experimental workflow for enclomiphene citrate.
Caption: Enclomiphene citrate signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. Enclomifene - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enclomiphene Citrate MSDS/SDS | Supplier & Distributor [eleph-citrics.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. valhallavitality.com [valhallavitality.com]
- 14. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
Application Notes and Protocols for the Separation of Enclomiphene and Zuclomiphene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate (B86180) is a selective estrogen receptor modulator (SERM) composed of two geometric isomers: enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). These isomers exhibit distinct pharmacological profiles. Enclomiphene acts as an estrogen receptor antagonist, while zuclomiphene functions as a partial estrogen receptor agonist.[1][2] This difference in activity necessitates their separation for individual study and for the development of isomer-specific therapeutics. This document provides detailed application notes and protocols for the analytical and preparative separation of enclomiphene and zuclomiphene using High-Performance Liquid Chromatography (HPLC), fractional crystallization, and Supercritical Fluid Chromatography (SFC).
Signaling Pathways of Enclomiphene and Zuclomiphene
Enclomiphene and zuclomiphene primarily exert their effects through the hypothalamic-pituitary-gonadal (HPG) axis by interacting with estrogen receptors in the hypothalamus.
Enclomiphene acts as an estrogen receptor antagonist.[3] By blocking estrogen's negative feedback on the hypothalamus, it leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[4][5] This, in turn, stimulates the pituitary gland to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] In men, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone.[3][5]
Zuclomiphene , in contrast, is a partial estrogen receptor agonist and has a longer half-life than enclomiphene. Its estrogenic effects can lead to side effects in some individuals.[5]
Figure 1: Enclomiphene Signaling Pathway
Figure 2: Zuclomiphene Signaling Pathway
Separation Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for both analytical and preparative separation of enclomiphene and zuclomiphene. The choice of stationary and mobile phases is critical for achieving optimal resolution.
Quantitative Data Summary: Analytical HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 | ACQUITY UPLC BEH C18 | ZORBAX Eclipse plus C18 |
| Particle Size | - | 1.7 µm | 1.8 µm |
| Column Dimensions | - | 2.1 mm x 100 mm | 2.0 mm x 100 mm |
| Mobile Phase | Methanol (B129727):Water (70:30 v/v) with 0.05% TFA | 5 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0):Methanol (38:62 v/v) | Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1 mL/min | 0.230 mL/min | - |
| Detection | MS | MS/MS | MS/MS |
| Retention Time (Zuclomiphene) | - | ~7.0 min | - |
| Retention Time (Enclomiphene) | - | ~8.3 min | - |
| LOD (Zuclomiphene) | 35 pg/mL | - | - |
| LOD (Enclomiphene) | 7 pg/mL | - | - |
| LLOQ (Zuclomiphene) | - | 0.102 ng/mL | - |
| LLOQ (Enclomiphene) | - | 0.149 ng/mL | - |
| Reference | [4] | [5] | [1] |
Experimental Protocol: Preparative HPLC Separation
This protocol is a general guideline for scaling up an analytical separation to a preparative scale. Optimization will be required based on the specific instrumentation and purity requirements.
Figure 3: Preparative HPLC Workflow
Methodology:
-
Analytical Method Development:
-
Begin by developing a robust analytical method on a smaller scale (e.g., 4.6 mm ID column).
-
Screen various C18 and chiral stationary phases (e.g., polysaccharide-based CSPs) to achieve baseline separation of the isomers.
-
Optimize the mobile phase composition. A common starting point is a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formate) or water with an acid modifier (e.g., formic acid or TFA).
-
-
Scale-Up Calculations:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column (e.g., >20 mm ID).
-
The flow rate should be scaled proportionally to the cross-sectional area of the column:
-
New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
-
-
The sample load can be increased significantly. The maximum load will depend on the column and the resolution between the isomers. Perform loading studies to determine the optimal sample concentration and injection volume.
-
-
Sample Preparation:
-
Dissolve the clomiphene citrate mixture in the mobile phase or a compatible solvent at the determined optimal concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative Chromatography:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the separation using the scaled-up flow rate and gradient (if applicable).
-
Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 240 nm and 295 nm).
-
-
Fraction Collection:
-
Collect the eluent in fractions as the peaks for enclomiphene and zuclomiphene elute from the column. Automated fraction collectors are recommended.
-
Collect the beginning and end of each peak in separate fractions to maximize the purity of the main fractions.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.
-
Pool the fractions containing the pure isomers.
-
Remove the solvent from the pooled fractions using a rotary evaporator or other suitable method to obtain the purified solid isomer.
-
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent at a specific temperature. Patents suggest that this method can be employed for the separation of clomiphene isomers.
Experimental Protocol: Fractional Crystallization
This protocol is derived from patent literature and may require optimization.
Figure 4: Fractional Crystallization Workflow
Methodology:
-
Solvent Selection:
-
The choice of solvent is crucial. The isomers should have different solubilities in the chosen solvent. Solvents mentioned in patent literature include petroleum ether and methanol.
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system.
-
-
Dissolution:
-
Dissolve the clomiphene citrate mixture in a minimal amount of the selected hot solvent to create a saturated solution.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed. The isomer with the lower solubility will crystallize out first.
-
Slow cooling generally leads to the formation of purer crystals.
-
-
Isolation:
-
Once a significant amount of crystals has formed, separate them from the remaining solution (mother liquor) by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Analysis and Repetition:
-
Dry the isolated crystals and the mother liquor.
-
Analyze the purity of the crystals and the composition of the mother liquor by HPLC.
-
The mother liquor will be enriched in the more soluble isomer. This can be subjected to further crystallization steps to isolate the second isomer.
-
The process may need to be repeated (recrystallization) to achieve the desired purity.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of chiral compounds and isomers. It offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC.
Application Note: SFC for Isomer Separation
Supercritical CO2 is the primary mobile phase in SFC, often modified with a small amount of an organic solvent (e.g., methanol, ethanol) to modulate the solvating power. Chiral stationary phases, particularly those based on polysaccharides, are highly effective for the separation of enantiomers and geometric isomers.
Experimental Protocol: Preparative SFC Separation
This is a general protocol and requires optimization for specific instrumentation.
Figure 5: Preparative SFC Workflow
Methodology:
-
Column and Modifier Screening:
-
Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak series) to identify a column that provides good selectivity for the isomers.
-
Test different organic modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations in the supercritical CO2 mobile phase to optimize the separation.
-
-
Sample Preparation:
-
Dissolve the clomiphene citrate mixture in the modifier solvent.
-
-
SFC Separation:
-
Equilibrate the chosen column with the supercritical fluid mobile phase.
-
Inject the sample.
-
Run the separation under the optimized conditions of pressure, temperature, and mobile phase composition.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the eluting isomers.
-
Analyze the purity of the collected fractions by an appropriate analytical method (e.g., analytical SFC or HPLC).
-
Pool the pure fractions and remove the modifier to obtain the isolated isomers.
-
Conclusion
The separation of enclomiphene and zuclomiphene is essential for understanding their individual pharmacological effects and for the development of targeted therapies. This document provides a comprehensive overview of HPLC, fractional crystallization, and SFC techniques for this purpose. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers and professionals in the field of drug development and analysis. The choice of method will depend on the desired scale of separation, required purity, and available instrumentation. For analytical purposes, HPLC and UPLC-MS/MS offer high sensitivity and resolution. For preparative scale, both preparative HPLC and SFC are powerful techniques, with SFC offering a "greener" alternative. Fractional crystallization can also be a viable, albeit potentially more labor-intensive, method for large-scale separation.
References
- 1. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 2. rcprocess.se [rcprocess.se]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. selvita.com [selvita.com]
- 5. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Enclomifene Citrate Studies in Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) with significant potential for treating secondary male hypogonadism.[1][2] Unlike exogenous testosterone (B1683101) therapy, which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene citrate acts as an estrogen receptor antagonist at the hypothalamus and pituitary gland.[3][4] This action blocks the negative feedback inhibition of estrogen, leading to increased secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] The elevation in LH and FSH stimulates the testes to produce testosterone and maintain spermatogenesis, respectively.[6]
Long-term preclinical studies in animal models are critical for evaluating the safety and efficacy profile of enclomiphene citrate before and during clinical development. These studies are designed to identify potential target organs for toxicity, assess carcinogenicity, and determine effects on reproductive function, thereby informing safe clinical trial design and monitoring.[7] This document provides a detailed framework and protocols for designing and conducting long-term enclomiphene citrate studies in appropriate animal models.
Part 1: Core Signaling Pathway and Experimental Workflow
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
Enclomiphene citrate's primary mechanism involves the modulation of the HPG axis. It competitively binds to estrogen receptors in the hypothalamus and pituitary, preventing estradiol (B170435) from exerting its negative feedback.[1][4] This disinhibition results in a sustained increase in LH and FSH, leading to elevated endogenous testosterone production by the Leydig cells in the testes, while preserving fertility.[8][9]
General Experimental Workflow
A long-term toxicology program for enclomiphene citrate follows a structured progression from initial dose-ranging to chronic exposure and detailed analysis. The primary goals are to identify a safe initial dose for human trials, characterize target organ toxicity, and establish safety parameters for clinical monitoring.[7]
Part 2: Experimental Protocols
Protocol 1: Chronic Repeated-Dose Oral Toxicity Study
Objective: To determine the potential adverse effects of enclomiphene citrate following long-term, repeated oral administration in two mammalian species (one rodent, one non-rodent).[10]
Species:
-
Rodent: Sprague-Dawley or Wistar rats.
-
Non-Rodent: Beagle dogs or Cynomolgus monkeys.
Study Design:
-
Groups: 4 groups per sex (n=10-15 rodents/sex/group; n=3-4 non-rodents/sex/group).
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose).
-
Group 2: Low Dose.
-
Group 3: Mid Dose.
-
Group 4: High Dose (intended to produce some toxicity but not mortality).
-
-
Duration: 6 months for rodents, 9 months for non-rodents, to support long-term clinical trials.[11]
-
Recovery Period: A subset of animals from the control and high-dose groups should be maintained for a 4-week treatment-free period to assess the reversibility of any findings.[7]
Methodology:
-
Acclimatization: Animals are acclimated for at least 7 days before the study begins.
-
Dose Administration: Enclomiphene citrate is administered once daily via oral gavage for rats or in a capsule for dogs.
-
In-Life Observations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination once daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and near termination.
-
Interim Blood Sampling: At 3 and 6 months for hematology, clinical chemistry, and hormone analysis (Testosterone, LH, FSH, Estradiol).
-
-
Terminal Procedures (at 6 or 9 months):
-
Euthanasia & Blood Collection: Animals are fasted overnight, anesthetized, and blood is collected via appropriate methods (e.g., cardiac puncture).
-
Necropsy: A full gross pathological examination is performed on all animals.
-
Organ Weights: Key organs are weighed, including testes, epididymides, prostate, seminal vesicles, pituitary, adrenal glands, liver, and kidneys.[12]
-
Histopathology: A comprehensive list of tissues from control and high-dose groups is preserved in 10% neutral buffered formalin. Target organs identified in high-dose animals are then examined in lower-dose groups.
-
Protocol 2: Carcinogenicity Study (Rodent)
Objective: To assess the carcinogenic potential of enclomiphene citrate after lifelong exposure in rodents. A 2-year rat study and/or a 26-week transgenic mouse study may be conducted.[12]
Species:
-
Fischer 344 or Sprague-Dawley rats.
-
Tg.rasH2 or p53+/- transgenic mice (for 26-week study).
Study Design:
-
Groups: 4 groups per sex (n=50/sex/group for 2-year study).
-
Group 1: Vehicle Control.
-
Group 2: Low Dose.
-
Group 3: Mid Dose.
-
Group 4: High Dose (Maximum Tolerated Dose, MTD, determined from 3-month studies).
-
-
Duration: 24 months for rats; 26 weeks for transgenic mice.
Methodology:
-
Dose Administration: Test article is administered daily via oral gavage.
-
In-Life Observations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs & Palpation: Performed weekly to detect palpable masses.
-
Body Weight & Food Consumption: Recorded weekly for the first 3 months, then bi-weekly.
-
-
Terminal Procedures:
-
Necropsy: A complete gross examination of all external surfaces, orifices, and internal organs is conducted.
-
Histopathology: A comprehensive list of tissues and all gross lesions are collected and processed for microscopic examination. Special attention is given to reproductive organs and endocrine tissues. A non-significant increased incidence of testicular interstitial cell adenomas was noted in a previous mouse study.[12]
-
Protocol 3: Reproductive and Developmental Toxicity Study
Objective: To evaluate the effects of enclomiphene citrate on fertility, reproductive performance, and embryonic/fetal development.[13]
Study Design:
-
Fertility and Early Embryonic Development (FEED) Study (ICH Stage A-B): [14]
-
Species: Rat.
-
Procedure: Male rats are dosed for 4 weeks prior to mating and through cohabitation. Female rats are dosed for 2 weeks prior to mating, through mating, and until implantation (Gestation Day 7).
-
Endpoints: Mating indices, fertility indices, pre- and post-implantation loss, and number of viable embryos.
-
-
Embryo-Fetal Development (EFD) Study (ICH Stage C):
-
Species: Rat and Rabbit.
-
Procedure: Dosing of pregnant females during the period of organogenesis.
-
Endpoints: Maternal toxicity, caesarean section observations (corpora lutea, implantations, resorptions), and detailed fetal examinations for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development (PPND) Study (ICH Stage D-F):
-
Species: Rat.
-
Procedure: Dosing of pregnant females from implantation through lactation.
-
Endpoints: Maternal effects, parturition, pup viability, growth, and development (including sexual maturation) of the F1 generation.
-
Part 3: Data Presentation
Quantitative data from long-term studies must be summarized clearly to facilitate interpretation and comparison across dose groups.
Table 1: Summary of Mean Serum Hormone Concentrations (Example)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Testosterone (ng/dL) | 185 ± 45 | 450 ± 90* | 610 ± 120* | 750 ± 150* |
| LH (IU/L) | 1.5 ± 0.5 | 4.0 ± 1.0* | 6.5 ± 1.8* | 9.0 ± 2.5* |
| FSH (IU/L) | 2.0 ± 0.6 | 4.8 ± 1.2* | 7.2 ± 2.0* | 10.5 ± 3.0* |
| Estradiol (pg/mL) | 15 ± 4 | 25 ± 7* | 35 ± 9* | 45 ± 11* |
Statistically significant difference from vehicle control (p < 0.05).
Table 2: Summary of Mean Terminal Organ Weights in Male Rats (Example)
| Organ | Vehicle Control (g) | Low Dose (g) | Mid Dose (g) | High Dose (g) |
|---|---|---|---|---|
| Testes | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.5 ± 0.3 | 3.1 ± 0.5* |
| Prostate | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.2* |
| Pituitary Gland | 0.012 ± 0.002 | 0.011 ± 0.003 | 0.013 ± 0.002 | 0.011 ± 0.003 |
| Liver | 12.5 ± 1.1 | 12.8 ± 1.3 | 13.5 ± 1.5 | 15.1 ± 1.8* |
Statistically significant difference from vehicle control (p < 0.05).
Table 3: Summary of Tumor Incidence in 2-Year Rat Study (Example)
| Tumor Type | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Testicular Adenoma | 2/50 (4%) | 1/50 (2%) | 3/50 (6%) | 4/50 (8%) |
| Pituitary Adenoma | 15/50 (30%) | 13/50 (26%) | 16/50 (32%) | 14/50 (28%) |
| Hepatocellular Carcinoma | 0/50 (0%) | 0/50 (0%) | 1/50 (2%) | 2/50 (4%) |
Data presented as number of animals with tumor / total animals examined (%).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enclomifene - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. fda.gov [fda.gov]
- 8. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Application Notes and Protocols for the Use of Enclomiphene Citrate in Zebrafish Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enclomiphene (B195052) citrate (B86180) in studying vertebrate development, with a specific focus on craniofacial and skeletal morphogenesis using the zebrafish (Danio rerio) model. The protocols and data presented are based on established research and are intended to guide the design and execution of similar developmental toxicology studies.
Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM). Its primary mechanism of action involves the antagonism of estrogen receptors, which disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal axis.[1] Given the critical role of estrogen signaling in vertebrate development, enclomiphene citrate serves as a valuable tool for investigating the effects of estrogen pathway disruption. The zebrafish model is particularly well-suited for such studies due to its genetic homology with humans, rapid external development, and transparent embryos, which allow for detailed, non-invasive observation of organogenesis.[1]
Recent studies have utilized zebrafish to investigate the developmental effects of enclomiphene, particularly on skeletal formation. Exposure to enclomiphene hydrochloride during key periods of calvarial development has been shown to induce premature fusion of the interfrontal suture, a phenotype analogous to metopic craniosynostosis in humans.[1][2] These findings highlight the utility of the zebrafish model for screening and elucidating the mechanisms of action of compounds that may pose a risk to developmental processes.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of enclomiphene hydrochloride (EH) and clomiphene citrate (CC) on zebrafish development.
Table 1: Effects of Enclomiphene Hydrochloride and Clomiphene Citrate on Zebrafish Larval Survival
| Treatment Group | Developmental Stage at Exposure Start | Survival Rate (%) | Statistical Significance vs. Control |
| Control (Untreated) | 5.5 mm SL | >50 | - |
| Control (DMSO) | 5.5 mm SL | >50 | - |
| 100 nM Clomiphene Citrate (CC) | 5.5 mm SL | >50 | Not Significant |
| 60 nM Enclomiphene Hydrochloride (EH) | 5.5 mm SL | >50 | Not Significant |
| Control (Untreated) | 6.5 mm SL | >50 | - |
| Control (DMSO) | 6.5 mm SL | >50 | - |
| 100 nM Clomiphene Citrate (CC) | 6.5 mm SL | 25-30 | Not Significant |
| 60 nM Enclomiphene Hydrochloride (EH) | 6.5 mm SL | 25-30 | p < 0.02 |
Data adapted from Franz-Odendaal and Bezuhly, 2023.[1]
Table 2: Effects of Enclomiphene Hydrochloride and Clomiphene Citrate on Zebrafish Growth
| Treatment Group | Percentage of Fish Below Mean Standard Length (14 mm) at 2 Months |
| Control (Untreated and DMSO) | 15% |
| Enclomiphene Hydrochloride (EH) and Clomiphene Citrate (CC) Treated (Combined) | 60% |
Data adapted from Franz-Odendaal and Bezuhly, 2023.[1]
Table 3: Effects of Enclomiphene Hydrochloride and Clomiphene Citrate on Interfrontal Suture Fusion in Zebrafish
| Treatment Group | Developmental Stage at Exposure Start | Incidence of Interfrontal Suture Fusion | Statistical Significance vs. Control |
| Control (Untreated and DMSO) | 5.5 mm SL | Baseline | - |
| 100 nM Clomiphene Citrate (CC) | 5.5 mm SL | Increased | p < 0.01 |
| 60 nM Enclomiphene Hydrochloride (EH) | 5.5 mm SL | Increased | p < 0.01 |
Data adapted from Franz-Odendaal and Bezuhly, 2023.[1][2]
Signaling Pathway
The diagram below illustrates the putative signaling pathway disrupted by enclomiphene citrate in zebrafish during craniofacial development. As an estrogen receptor antagonist, enclomiphene citrate blocks the normal binding of estradiol (B170435) to its nuclear receptors (Esr1, Esr2a, Esr2b). This inhibition prevents the transcription of estrogen-responsive genes that are crucial for normal skeletal development, including those involved in extracellular matrix remodeling and other skeletogenic pathways.[3][4]
References
- 1. Clomiphene Citrate and Enclomiphene Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clomiphene Citrate and Enclomiphene Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of estrogen on skeletal gene expression during zebrafish larval head development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Models of Craniofacial Malformations: Interactions of Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Enclomiphene Citrate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a potent, orally active, non-steroidal selective estrogen receptor modulator (SERM). It functions primarily as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland. This antagonism disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1][2][3][4] This mechanism of action makes enclomiphene citrate a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis and its role in various physiological and pathological processes. These application notes provide a detailed protocol for the dissolution of enclomiphene citrate in dimethyl sulfoxide (B87167) (DMSO) for experimental use, along with relevant data on its solubility, stability, and biological activity.
Physicochemical Properties and Solubility
Enclomiphene citrate is a crystalline solid that is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents like DMSO.[5] For in vitro and in vivo experiments, preparing a concentrated stock solution in DMSO is the standard practice.
Table 1: Solubility and Physicochemical Data for Enclomiphene Citrate
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆ClNO₈ | N/A |
| Molecular Weight | 598.09 g/mol | N/A |
| Appearance | Crystalline solid | [5] |
| Solubility in DMSO | ≥ 50 mg/mL (83.60 mM) | N/A |
| ~30 mg/mL | [6] | |
| 100 mg/mL (167.2 mM) | [7] | |
| Solubility in Ethanol | ~2-5 mg/mL | [5] |
| Solubility in Water | Insoluble | [5] |
| Storage (Solid) | -20°C for up to 4 years | N/A |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of enclomiphene citrate in DMSO, a common starting concentration for serial dilutions in cell culture experiments.
Materials:
-
Enclomiphene citrate powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter (PTFE or nylon membrane)
Procedure:
-
Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh 5.981 mg of enclomiphene citrate powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the weighed enclomiphene citrate.
-
Vortexing: Vortex the solution thoroughly until the enclomiphene citrate is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]
-
(Optional) Sterilization: For applications requiring absolute sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter. Be aware that some compound loss may occur due to binding to the filter membrane.[5]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Preparation of Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5%, and preferably 0.1%, is recommended.[5]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental conditions.
-
Due to the poor aqueous solubility of enclomiphene citrate, it is recommended to prepare working solutions fresh for each experiment and use them immediately.
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Serial Dilution (Recommended): To prevent precipitation of the compound, perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in pre-warmed, sterile cell culture medium.
-
Add the intermediate dilution to the final volume of culture medium to reach the desired working concentration.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into the final volume of media may be feasible. Add the stock solution dropwise to the pre-warmed medium while gently swirling to ensure proper mixing.
Quantitative Data from Experimental Studies
The effective concentration of enclomiphene citrate can vary significantly depending on the cell type, experimental endpoint, and duration of treatment. The following table summarizes some reported effective concentrations.
Table 2: Examples of Effective Concentrations of Enclomiphene Citrate
| Cell Type/System | Concentration Range | Observed Effect | Reference |
| Primary sheep pituitary cells | 1 nM - 10 µM | Dose-dependent decrease in E2-induced inhibition of FSH secretion. | N/A |
| Mouse oocytes | 0 - 100 µg/mL | Dose-dependent inhibition of fertilization and blastocyst formation rates. | N/A |
| Ovine luteal cells | 0 - 100 µM | Dose-dependent inhibition of basal and gonadotrophin-stimulated progesterone (B1679170) secretion. | N/A |
| Human endometrial cancer cells (Ishikawa) | Not specified | Inhibited 17β-estradiol-induced cell proliferation and transcriptional activation of the estrogen response element (ERE) gene. | [8] |
| Binding Affinity | |||
| Estrogen Receptor Alpha (ERα) | IC₅₀: ~1–2 µM | In vitro binding affinity. | [5] |
| Estrogen Receptor (ER) | IC₅₀: 4.56 nM | Competitive receptor binding assay. | [9] |
| In Vivo Studies | |||
| Male Rats | 10 mg/kg (oral) | Significantly increased serum testosterone (B1683101) levels. | [5] |
| Hypogonadal Men | 12.5–25 mg/day | Elevated testosterone levels while maintaining LH and FSH. | [5] |
Signaling Pathway and Experimental Workflow
Enclomiphene citrate exerts its biological effects by competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor (ER). This prevents the conformational change in the ER that is necessary for the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), and subsequent transcription of estrogen-responsive genes.[8] In the hypothalamus, this antagonism of the ER blocks the negative feedback mechanism of estrogen, leading to an increase in GnRH pulses, which in turn stimulates the pituitary to release more LH and FSH.
Caption: Signaling pathway of enclomiphene citrate as an estrogen receptor antagonist.
Caption: Experimental workflow for dissolving enclomiphene citrate in DMSO.
References
- 1. news-medical.net [news-medical.net]
- 2. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clomiphene citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Primary Cell Culture Model for Enclomiphene Citrate Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene (B195052) citrate (B86180) is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland. This action disrupts the negative feedback loop of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). The subsequent increase in LH stimulates the Leydig cells within the testes to produce more testosterone (B1683101). Unlike exogenous testosterone therapy, enclomiphene citrate can restore endogenous testosterone production while preserving spermatogenesis.
These application notes provide a detailed framework for establishing a primary cell culture model to test the efficacy and mechanism of action of enclomiphene citrate. The primary focus is on the isolation and culture of testicular Leydig cells, as they are the direct target of LH and the primary producers of testosterone. Additionally, this document outlines the principles for establishing primary cultures of hypothalamic and pituitary cells, which can be used for more complex co-culture models to simulate the HPG axis in vitro.
Key Experimental Models
This document details the protocols for two primary experimental models:
-
Primary Leydig Cell Culture: A robust and direct model to assess the stimulatory effects of LH (and indirectly, enclomiphene citrate's upstream effects) on testosterone production.
-
HPG Axis Co-culture (Conceptual Framework): A more advanced, multi-cellular model involving the co-culture of hypothalamic neurons, pituitary gonadotrophs, and testicular Leydig cells to recapitulate the hormonal cascade of the HPG axis.
Part 1: Primary Leydig Cell Culture Model
This model is ideal for directly assessing the impact of substances on testosterone synthesis and Leydig cell function.
Experimental Workflow
Protocol 1: Isolation and Culture of Primary Mouse Leydig Cells
This protocol is adapted from established methods of Leydig cell isolation.[1][2][3][4]
Materials:
-
Adult male mice (e.g., C57BL/6, 8-12 weeks old)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV (1 mg/mL in DMEM/F12)
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan Blue solution
-
Sterile dissection tools
-
50 mL conical tubes
-
70 µm and 40 µm cell strainers
-
Cell culture plates
Procedure:
-
Tissue Collection: Euthanize mice according to approved institutional animal care and use committee protocols. Dissect testes and place them in a sterile petri dish containing ice-cold HBSS.
-
Decapsulation: Remove the tunica albuginea from each testis.
-
Enzymatic Digestion: Transfer the testicular tissue to a 50 mL conical tube containing 10 mL of 1 mg/mL Collagenase Type IV solution. Incubate in a shaking water bath at 37°C for 10-15 minutes, or until the seminiferous tubules are dispersed.
-
Cell Dissociation: Gently pipette the suspension up and down to further dissociate the tissue.
-
Initial Separation: Allow the tubules to settle by gravity for 5-10 minutes. Carefully collect the supernatant, which contains the interstitial cells, including Leydig cells.
-
Filtration: Pass the supernatant through a 70 µm cell strainer followed by a 40 µm cell strainer to remove cell clumps.
-
Cell Pelleting: Centrifuge the cell suspension at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
Purification (Percoll Gradient):
-
Prepare a discontinuous Percoll gradient (e.g., 20%, 40%, 60%) in a 15 mL conical tube.
-
Resuspend the cell pellet in a small volume of DMEM/F12 and carefully layer it on top of the Percoll gradient.
-
Centrifuge at 800 x g for 20 minutes at 4°C with no brake.
-
Leydig cells will be enriched in the 40-60% Percoll interface. Carefully collect this layer.
-
-
Washing: Wash the collected Leydig cells with DMEM/F12 and centrifuge at 250 x g for 10 minutes at 4°C. Repeat the wash step.
-
Cell Counting and Viability: Resuspend the cell pellet in a known volume of DMEM/F12. Perform a cell count and assess viability using Trypan Blue exclusion. Purity can be assessed by 3β-HSD staining.
-
Cell Plating: Seed the purified Leydig cells in cell culture plates at a density of 1-2 x 10^5 cells/cm² in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere and recover for 24-48 hours before initiating experiments.
Protocol 2: LH Stimulation of Primary Leydig Cells
Materials:
-
Primary Leydig cell cultures (from Protocol 1)
-
Luteinizing Hormone (LH), human or murine recombinant
-
Serum-free DMEM/F12 medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Serum Starvation: After the initial recovery period, gently wash the cells with PBS and replace the culture medium with serum-free DMEM/F12. Incubate for 4-6 hours.
-
LH Treatment: Prepare a stock solution of LH in serum-free medium. Add LH to the cell cultures at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) to determine the optimal dose-response for testosterone production.[5] Include a vehicle control (serum-free medium without LH).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 3, 6, 12, 24 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant for hormone analysis and lyse the cells for RNA or protein extraction. Store samples at -80°C until analysis.
Part 2: HPG Axis Co-culture Model (Conceptual Framework)
This model aims to recapitulate the signaling cascade from the hypothalamus to the testes. It is a more complex system requiring significant optimization.
HPG Axis Signaling Pathway
Protocol 3: Establishing a Sequential Co-culture System
A full co-culture of all three cell types is challenging. A sequential stimulation model is a more feasible approach.
-
Primary Hypothalamic Neuron Culture:
-
Primary Pituitary Cell Culture:
-
Isolate anterior pituitary cells from adult mice/rats.[9]
-
Culture in appropriate medium (e.g., DMEM with 10% FBS).
-
After stabilization, replace the medium with the GnRH-conditioned medium from the hypothalamic culture.
-
Incubate to allow GnRH to stimulate LH and FSH release into the supernatant.
-
-
Primary Leydig Cell Culture:
-
Use the established primary Leydig cell culture (from Protocol 1).
-
Replace the medium with the LH/FSH-conditioned medium from the pituitary culture.
-
Incubate and measure testosterone production as the final endpoint.
-
Part 3: Endpoint Analysis Protocols
Protocol 4: Testosterone Quantification by ELISA
This protocol is a general guideline for a competitive ELISA kit. Always refer to the manufacturer's specific instructions.[1][2][4][10][11]
Materials:
-
Testosterone ELISA Kit
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the cell culture supernatants at 1000 x g for 15 minutes at 4°C to remove any cellular debris.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated testosterone to each well (except the blank).
-
Incubate according to the kit's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at 37°C).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the testosterone concentration in the samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the testosterone concentration.
Similar ELISA kits are available for the quantification of LH and FSH in cell culture supernatants and should be performed according to the manufacturer's protocols.[3][10][11][12][13][14][15]
Protocol 5: Gene Expression Analysis by qPCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Isolation: Lyse the cultured cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Determine the relative expression of target genes using the ΔΔCt method, normalized to a stable reference gene.
Table 1: Target Genes for qPCR Analysis in Leydig Cells
| Gene Symbol | Gene Name | Function in Steroidogenesis |
| Star | Steroidogenic acute regulatory protein | Rate-limiting step: cholesterol transport to mitochondria |
| Cyp11a1 | Cytochrome P450 family 11 subfamily A member 1 | Cholesterol to pregnenolone (B344588) conversion |
| Hsd3b1 | Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 | Pregnenolone to progesterone (B1679170) conversion |
| Cyp17a1 | Cytochrome P450 family 17 subfamily A member 1 | Progesterone to androstenedione (B190577) conversion |
| Hsd17b3 | Hydroxysteroid 17-beta dehydrogenase 3 | Androstenedione to testosterone conversion |
| Lhcgr | Luteinizing hormone/choriogonadotropin receptor | LH receptor |
| Esr1 | Estrogen receptor 1 (alpha) | Estrogen receptor alpha |
| Actb | Beta-actin | Reference gene |
| Gapdh | Glyceraldehyde-3-phosphate dehydrogenase | Reference gene |
Protocol 6: Protein Expression Analysis by Western Blot
This is a general protocol; optimization of antibody concentrations and incubation times is required.[15][16][17][18][19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Estrogen Receptor Alpha) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Table 2: Validated Antibodies for Western Blot
| Target Protein | Host | Type | Supplier | Catalog Number |
| Estrogen Receptor Alpha | Rabbit | Monoclonal | Cell Signaling Tech. | #8644 (D8H8) |
| Estrogen Receptor Alpha | Rabbit | Polyclonal | Abcam | ab3575 |
| STAR | Rabbit | Polyclonal | Cell Signaling Tech. | #8449 |
| β-Actin | Rabbit | Monoclonal | Cell Signaling Tech. | #8457 (D6A8) |
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 3: Example Data - Effect of LH Stimulation on Testosterone Production in Primary Leydig Cells
| LH Concentration (ng/mL) | Testosterone (ng/mL) ± SD | Fold Change vs. Control |
| 0 (Control) | 2.5 ± 0.3 | 1.0 |
| 0.1 | 5.1 ± 0.6 | 2.0 |
| 1 | 12.8 ± 1.5 | 5.1 |
| 10 | 25.4 ± 2.9 | 10.2 |
| 100 | 26.1 ± 3.1 | 10.4 |
Table 4: Example Data - Effect of Enclomiphene Citrate on Gene Expression in a Co-culture Model
| Treatment | Star (Fold Change) | Cyp17a1 (Fold Change) | Hsd17b3 (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Enclomiphene Citrate (1 µM) | 2.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 |
| Enclomiphene Citrate (10 µM) | 4.2 ± 0.5 | 3.8 ± 0.6 | 3.1 ± 0.4 |
Conclusion
The primary Leydig cell culture model provides a robust and reproducible system for evaluating the direct effects of hormonal stimulation on testosterone production, making it a valuable tool for screening and mechanistic studies of compounds like enclomiphene citrate. While the development of a complete HPG axis co-culture model presents greater technical challenges, a sequential stimulation approach can offer deeper insights into the complex interplay of this crucial endocrine axis. The protocols and data presentation formats provided herein serve as a comprehensive guide for researchers investigating the in vitro effects of enclomiphene citrate.
References
- 1. Estrogen Receptor alpha Antibodies | Antibodies.com [antibodies.com]
- 2. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Androgen and Luteinizing Hormone Stimulate the Function of Rat Immature Leydig Cells Through Different Transcription Signals [frontiersin.org]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. mednexus.org [mednexus.org]
- 8. Anti-Estrogen Receptor alpha Antibodies | Invitrogen [thermofisher.com]
- 9. mensreproductivehealth.com [mensreproductivehealth.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Human Luteinizing Hormone ELISA Kit (EHLH) - Invitrogen [thermofisher.com]
- 16. signagen.com [signagen.com]
- 17. medcentral.com [medcentral.com]
- 18. Human LH(Luteinizing Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 19. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Purity Assessment of Enclomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical standards and detailed protocols for assessing the purity of enclomiphene (B195052) citrate (B86180). The information compiled is intended to guide researchers and professionals in drug development in establishing robust quality control procedures for this selective estrogen receptor modulator (SERM).
Introduction to Enclomiphene Citrate and Purity Assessment
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a drug used to treat ovulatory dysfunction in women. As a SERM, enclomiphene citrate acts as an estrogen receptor antagonist, primarily at the hypothalamus and pituitary gland.[1] This action blocks the negative feedback of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] In men, this cascade results in increased testosterone (B1683101) production.[3]
The purity of enclomiphene citrate is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage. Therefore, robust analytical methods are essential to identify and quantify any impurities. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of enclomiphene citrate.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used and reliable method for determining the purity of enclomiphene citrate and quantifying its related substances. A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[4]
HPLC Method Parameters
A typical HPLC method for the analysis of enclomiphene citrate is summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (e.g., 60:40 v/v). The pH is often adjusted to the acidic range (e.g., pH 2.5 with phosphoric acid).[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 233 nm[5] or 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Quantitative Data Summary
The following tables summarize typical validation parameters for an HPLC method for enclomiphene citrate, based on ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2.0 | 1.3 |
| Theoretical Plates | ≥ 2000 | > 2500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Report | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.3 µg/mL |
Impurity Profile
The United States Pharmacopeia (USP) monograph for clomiphene citrate provides guidance on acceptable impurity levels.[6] For enclomiphene citrate, the primary process-related impurity is its cis-isomer, zuclomiphene (B94539) citrate. Degradation products can form under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5]
Table 3: Typical Impurity Acceptance Criteria
| Impurity | Acceptance Criteria |
| Zuclomiphene Citrate (cis-isomer) | ≤ 1.0% |
| Any other individual unknown impurity | ≤ 0.5%[6] |
| Total Impurities | ≤ 2.0%[6] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general procedure for the analysis of enclomiphene citrate purity and the assessment of its stability.
2.4.1. Reagents and Materials
-
Enclomiphene Citrate Reference Standard
-
Enclomiphene Citrate Sample
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
2.4.2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (60:40 v/v), adjusting the pH to 2.5 with orthophosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Enclomiphene Citrate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the enclomiphene citrate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.4.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution six times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and calculate the purity of the sample and the percentage of any impurities.
2.4.4. Forced Degradation Studies To establish the stability-indicating nature of the method, forced degradation studies should be performed on the enclomiphene citrate sample.[5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main enclomiphene citrate peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC. This can include residual solvents from the manufacturing process.
GC-MS Method Parameters
The following table provides a general GC-MS method for the analysis of volatile impurities in enclomiphene citrate.
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Experimental Protocol: GC-MS Analysis
3.2.1. Reagents and Materials
-
Enclomiphene Citrate Sample
-
Methanol (B129727) (GC grade)
-
Residual Solvent Standard Mix
3.2.2. Preparation of Solutions
-
Standard Solution: Prepare a standard solution of the expected residual solvents in methanol at an appropriate concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh about 100 mg of the enclomiphene citrate sample into a 10 mL headspace vial and dissolve in 1 mL of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
3.2.3. GC-MS Procedure
-
Equilibrate the GC-MS system.
-
Inject the standard solution to verify the retention times and response of the target analytes.
-
Inject the sample solution.
-
Acquire the data and analyze the chromatogram for the presence of any volatile impurities. Identification can be performed by comparing the mass spectra of the unknown peaks with a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of enclomiphene citrate and its impurities. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for purity determination.[7]
NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
Experimental Protocol: NMR Analysis
4.2.1. Sample Preparation
-
Dissolve approximately 10 mg of the enclomiphene citrate sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.
4.2.2. NMR Data Acquisition
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
4.2.3. Data Analysis
-
The ¹H and ¹³C NMR spectra should be consistent with the structure of enclomiphene citrate.[8][9][10] The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathway of enclomiphene citrate and a general experimental workflow for its purity assessment.
Caption: Signaling pathway of enclomiphene citrate on the HPG axis.
Caption: Experimental workflow for enclomiphene citrate purity assessment.
References
- 1. droracle.ai [droracle.ai]
- 2. news-medical.net [news-medical.net]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Clomiphene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. kmpharma.in [kmpharma.in]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. molnova.com [molnova.com]
Troubleshooting & Optimization
Enclomiphene Citrate Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of enclomiphene (B195052) citrate (B86180) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause enclomiphene citrate degradation in aqueous solutions? A1: Enclomiphene citrate is susceptible to degradation from several environmental factors. The primary contributors are exposure to high temperatures, humidity, and light (photodegradation).[1][2] It is particularly unstable in alkaline (basic) conditions and also degrades in acidic environments, primarily through hydrolysis.[1][3][4] Oxidation due to air exposure can also reduce its stability and effectiveness.[1][3]
Q2: What are the ideal storage conditions for enclomiphene citrate? A2: To ensure maximum stability, solid enclomiphene citrate should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F) for short-term use, kept in a dry, dark location away from moisture and direct light.[1] For long-term storage of the solid powder, a temperature of -20°C is recommended.[3] Aqueous solutions are inherently less stable.[3] Stock solutions prepared in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months, tightly sealed to protect from light and moisture.[3]
Q3: How can I detect degradation in my enclomiphene citrate sample? A3: Degradation is most reliably detected using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][5] A validated HPLC method can effectively separate the intact enclomiphene citrate from its degradation products. These degradants will appear as new or enlarged impurity peaks in the chromatogram.[1][5] Physical changes, such as the discoloration of the powder, may also suggest degradation.[1]
Q4: How can I improve the low aqueous solubility of enclomiphene citrate? A4: Enclomiphene citrate has very poor solubility in water, reported as low as 0.015 ± 0.006 mg/mL.[3][4] To overcome this for experimental purposes, it is standard practice to first dissolve the compound in an organic co-solvent like DMSO, where it is highly soluble (≥ 50 mg/mL), before making further dilutions into your aqueous buffer.[3][6] Another strategy is to use complexing agents such as hydroxypropyl-β-cyclodextrin (HPβCD), which has been shown to increase aqueous solubility by over 50-fold.[4]
Q5: What are the known degradation pathways for enclomiphene citrate? A5: Forced degradation studies have shown that enclomiphene citrate degrades under several conditions. The most significant pathways are acidic and basic hydrolysis.[1][2] Degradation is particularly rapid and extensive in alkaline solutions.[1][4] The compound is also susceptible to oxidative degradation.[3][4]
Troubleshooting Guides
Problem 1: My enclomiphene citrate solution appears cloudy or has precipitated.
-
Possible Cause : This is likely due to the low aqueous solubility of enclomiphene citrate.[3][4] Precipitation can occur if the concentration is too high for the aqueous system or if the solution's temperature has decreased.
-
Troubleshooting Steps :
-
Use a Co-solvent : First, dissolve the enclomiphene citrate in a small volume of DMSO to create a concentrated stock solution before diluting it into your aqueous medium.[6]
-
Maintain Low Final Solvent Concentration : Ensure the final concentration of DMSO in your cell culture or buffer is non-toxic, typically below 0.5%, with 0.1% being ideal.[6]
-
Perform Serial Dilutions : To prevent the compound from crashing out of solution, avoid adding the highly concentrated DMSO stock directly into a large volume of aqueous buffer. Perform one or more intermediate dilution steps.[6]
-
Gentle Warming : Gentle warming in a water bath (e.g., to 37°C) can help dissolve the compound, but be mindful of potential temperature-induced degradation.[6]
-
Problem 2: I am observing new or unexpected peaks in my HPLC analysis.
-
Possible Cause : The appearance of new peaks, or an increase in the area of existing minor peaks, strongly suggests that the enclomiphene citrate has degraded.[1]
-
Troubleshooting Steps :
-
Check Solution Age and Storage : Verify the age of your stock solution. If it was not freshly prepared, degradation may have occurred over time.[1]
-
Prepare a Fresh Solution : Prepare a new solution from the solid starting material and re-analyze it immediately to see if the unexpected peaks persist.[1]
-
Perform Stress Testing : To confirm that the new peaks are indeed degradation products, perform a forced degradation study (see Experimental Protocols) on a pure sample. Compare the retention times of the peaks generated under stress conditions with the unknown peaks in your sample.[1]
-
Problem 3: The biological or chemical activity in my experiment is lower than expected.
-
Possible Cause : A significant loss of the active pharmaceutical ingredient (API) due to degradation can lead to reduced efficacy.[1]
-
Troubleshooting Steps :
-
Quantify API Concentration : Use a validated stability-indicating HPLC method (see Experimental Protocols) to accurately measure the concentration of intact enclomiphene citrate remaining in your solution.
-
Review Handling Procedures : Scrutinize your entire experimental workflow. Ensure solutions are protected from light, stored at the correct temperature, and that the pH of your aqueous medium is not in the alkaline range.
-
Prepare Fresh Solutions : Discard the suspect solution and prepare a fresh working solution from a reliable stock immediately before use.[6]
-
Data Presentation
Table 1: Solubility of Enclomiphene Citrate in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.015 ± 0.006 mg/mL | [3][4] |
| DMSO | ≥ 50 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
Table 2: Summary of Clomiphene Citrate Forced Degradation Studies (Note: Data is for clomiphene citrate, which contains both enclomiphene and zuclomiphene (B94539) isomers, but provides a strong indication of stability under stress.)
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis (1 N HCl) | 24 hours | 70°C | ~36% (E-isomer) / ~50% (Z-isomer) | [4] |
| Base Hydrolysis (1 N NaOH) | 1 hour | 70°C | ~81% (E-isomer) / ~74% (Z-isomer) | [4] |
| Oxidation (3% H₂O₂) | 24 hours | Room Temp | ~43% (E-isomer) / ~36% (Z-isomer) | [4] |
| Thermal (Heat) | 24 hours | 70°C | No significant degradation | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing : In a sterile environment, accurately weigh 5.981 mg of enclomiphene citrate powder.[6]
-
Dissolving : Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, cell culture-grade DMSO.[6]
-
Vortexing : Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Sterile Filtering (Optional) : For cell culture applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter (PTFE or nylon) into a new sterile tube.[6]
-
Storage : Store the stock solution in tightly sealed vials, protected from light, at -20°C or -80°C.[3]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a typical method for quantifying enclomiphene citrate and separating it from its degradation products.
-
Column : Phenomenex, Luna® C18 (5 µm, 250 × 4.6 mm) or equivalent.[4]
-
Mobile Phase : A mixture of methanol (B129727) and water containing 0.05% trifluoroacetic acid (TFA) in a 70:30 (v/v) ratio.[1][4]
-
Column Temperature : 40°C.[4]
-
Injection Volume : 10 µL.[4]
-
Procedure :
-
Prepare standard and sample solutions in the mobile phase.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the solutions and record the chromatograms.
-
Degradation is indicated by a decrease in the area of the main enclomiphene citrate peak and the appearance of new peaks.[1]
-
Protocol 3: Forced Degradation Study
This study exposes enclomiphene citrate to extreme conditions to identify potential degradation products.
-
Acid Hydrolysis : Dissolve the compound in a solution of 1 N HCl and heat at 70°C for 24 hours. Neutralize the solution before analysis.[4]
-
Base Hydrolysis : Dissolve the compound in a solution of 1 N NaOH and heat at 70°C for 1 hour. Neutralize the solution before analysis.[4]
-
Oxidative Degradation : Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[4]
-
Thermal Degradation : Expose the solid powder to dry heat (e.g., 70°C) for 24 hours, then dissolve and analyze.[1][4]
-
Photolytic Degradation : Expose a solution of enclomiphene citrate to direct UV light for 24 hours.[1]
Visualizations
Caption: Key factors causing enclomiphene citrate degradation.
Caption: Experimental workflow for preparing enclomiphene citrate solutions.
Caption: Troubleshooting workflow for identifying sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
troubleshooting inconsistent results in enclomifene citrate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving enclomiphene (B195052) citrate (B86180). The following FAQs and guides are designed to address specific issues and ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Biological Response
Q1: My in vitro cell-based assay is showing a weaker or more variable response to enclomiphene citrate than expected. What are the potential causes?
A1: Inconsistent biological responses can stem from several factors related to the compound's integrity, preparation, and the experimental setup itself. Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Verify Compound Stability and Storage: Enclomiphene citrate is susceptible to degradation from heat, humidity, light, and pH changes.[1][2]
-
Storage: Solid enclomiphene citrate should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F) in a dry, dark location.[1] For long-term storage, temperatures below -15°C are recommended.[1] The compound is hygroscopic, so ensure the container is tightly sealed.[1]
-
Degradation: Degradation can be caused by exposure to acidic or, more significantly, alkaline conditions, as well as oxidation.[1] Physical changes, like discoloration of the powder, may indicate degradation.[1]
-
-
Confirm Proper Solubilization and Dilution: Enclomiphene citrate has poor solubility in aqueous solutions.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions for cell culture applications.[3]
-
Stock Solution: Prepare a stock solution (e.g., 10 mM) in sterile, cell culture-grade DMSO. Gentle warming in a 37°C water bath can help with dissolution.[3]
-
Working Solution: When preparing the working solution, it is crucial to maintain a low final DMSO concentration (ideally below 0.1%, and not exceeding 0.5%) in the cell culture medium to avoid solvent-induced toxicity.[3] Perform serial dilutions to prevent precipitation of the compound.[3]
-
-
Assess Isomer Purity: Commercial clomiphene citrate is a mix of two isomers: enclomiphene (the trans-isomer) and zuclomiphene (B94539) (the cis-isomer).[4][5]
-
Enclomiphene is the estrogen receptor antagonist responsible for the desired biological effect of stimulating the HPG axis.[6][7][8]
-
Zuclomiphene has estrogenic properties and a much longer half-life, which can lead to opposing or confounding effects.[9][10][11] Ensure you are using pure enclomiphene citrate for your experiments to avoid interference from zuclomiphene.
-
-
Review Cell Culture Conditions:
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Consider using charcoal-stripped serum to reduce the influence of endogenous hormones.
-
-
Validate the Assay: If the above steps do not resolve the issue, consider re-validating your experimental assay. This includes confirming the responsiveness of your cell line to known estrogen receptor modulators.
Issue 2: Difficulty in Replicating In Vivo Results
Q2: My in vivo experiment results are inconsistent across subjects or do not align with published findings. What should I investigate?
A2: In vivo studies introduce a higher level of complexity. Inconsistent results can be due to factors ranging from compound administration to subject variability.
Troubleshooting Steps:
-
Check Compound Formulation and Administration:
-
Ensure the vehicle used for administration is appropriate and does not degrade the enclomiphene citrate.
-
Verify the accuracy of dosing and the route of administration.
-
-
Consider Pharmacokinetics and Metabolism:
-
Enclomiphene has a relatively short half-life of about 10 hours.[4][12] The timing of sample collection relative to the last dose is critical.
-
Metabolism of enclomiphene citrate, primarily by CYP2D6, can vary between individuals and species, potentially leading to different levels of active metabolites.[13][14]
-
-
Evaluate Subject-Specific Factors:
-
Baseline Hormone Levels: The initial hormonal state of the subjects can significantly influence the response to enclomiphene citrate.[15]
-
Genetic Variation: Polymorphisms in the estrogen receptor or metabolic enzymes could lead to varied responses.
-
-
Monitor Relevant Biomarkers: To assess the biological effect of enclomiphene citrate, monitor key hormone levels, including:
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)
-
Total and Free Testosterone
-
Estradiol
-
Issue 3: Analytical Discrepancies
Q3: I am seeing unexpected peaks or variable concentrations when analyzing enclomiphene citrate samples using HPLC. What could be the cause?
A3: Analytical inconsistencies often point to compound degradation or issues with the analytical method itself.
Troubleshooting Steps:
-
Investigate for Degradation: Enclomiphene citrate degrades under acidic, basic, oxidative, thermal, and photolytic conditions.[1][2]
-
New or larger impurity peaks in an HPLC chromatogram are indicative of degradation.[1]
-
Ensure proper sample handling and storage throughout the experimental and analytical process to prevent degradation.
-
-
Validate the Analytical Method: A validated, stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is essential.[1]
-
Check for Isomer Contamination: If you are working with what is assumed to be pure enclomiphene, your analytical method should be able to distinguish between enclomiphene and zuclomiphene to confirm the purity of your starting material.
Data Presentation
Table 1: Solubility of Enclomiphene Citrate
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [3] |
| Ethanol | ~2-5 mg/mL | [3] |
| Water | Insoluble | [3] |
Table 2: Example Dosages and Effects on Hormones from Clinical Studies in Men with Secondary Hypogonadism
| Dosage | Duration | Change in Total Testosterone | Change in LH | Change in FSH | Reference |
| 6.25 mg/day | 6 weeks | Increased | Increased | Increased | [19] |
| 12.5 mg/day | 6 weeks | Increased | Increased | Increased | [19] |
| 25 mg/day | 6 weeks | Mean of 604 ng/dL (±160) | Increased | Increased | [19][20] |
Experimental Protocols
Protocol 1: Preparation of Enclomiphene Citrate Stock Solution for Cell Culture
Materials:
-
Enclomiphene citrate powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of enclomiphene citrate powder. For a 10 mM stock solution, this is 5.981 mg per 1 mL of DMSO.[3]
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed powder.[3]
-
Vortexing: Vortex the solution until the enclomiphene citrate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Stability-Indicating RP-HPLC Method for Enclomiphene Citrate
This is a general protocol framework. Specific parameters may need to be optimized for your equipment and sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
Enclomiphene citrate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer.
-
Standard Preparation: Prepare a series of standard solutions of enclomiphene citrate at known concentrations.
-
Sample Preparation: Prepare your experimental samples, ensuring they are filtered before injection.
-
Chromatographic Conditions:
-
Flow Rate: e.g., 1 mL/min
-
Detection Wavelength: e.g., 245 nm
-
Injection Volume: e.g., 20 µL
-
-
Analysis: Run the standards to generate a calibration curve. Analyze the experimental samples and quantify the enclomiphene citrate concentration based on the calibration curve. The method should be able to resolve enclomiphene from potential degradants and the zuclomiphene isomer.
Mandatory Visualizations
Caption: Enclomiphene citrate signaling pathway in the HPG axis.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Enclomifene - Wikipedia [en.wikipedia.org]
- 5. imedpub.com [imedpub.com]
- 6. healthon.com [healthon.com]
- 7. conciergemdla.com [conciergemdla.com]
- 8. benchchem.com [benchchem.com]
- 9. maximustribe.com [maximustribe.com]
- 10. Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. conciergemdla.com [conciergemdla.com]
- 13. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciforschenonline.org [sciforschenonline.org]
- 16. gerpac.eu [gerpac.eu]
- 17. Development and Validation of UV-Spectrophotometric and RP-UHPLC Method for the Determination of Clomiphene Citrate in Bulk Drug and Tablet Dosage Form [zenodo.org]
- 18. researchgate.net [researchgate.net]
- 19. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enclomiphene Citrate Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving enclomiphene (B195052) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of enclomiphene citrate in vivo?
Enclomiphene citrate is the trans-isomer of clomiphene citrate and acts as a selective estrogen receptor modulator (SERM).[1][2] In males, it functions as an estrogen receptor antagonist in the hypothalamus and pituitary gland.[3] By blocking the negative feedback of estrogen, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] Elevated LH levels then stimulate the Leydig cells in the testes to produce more testosterone (B1683101).[3] This mechanism makes it a potential therapeutic agent for secondary hypogonadism, where the issue lies in the hypothalamic-pituitary-gonadal (HPG) axis rather than in testicular failure.[1][4]
Q2: What are the typical dosage ranges for enclomiphene citrate in rodent studies?
Dosage ranges for enclomiphene citrate in rodent studies vary depending on the administration route and the specific research question.
-
Oral Administration (Rats): Studies have used daily oral doses ranging from 0.03 mg/kg to 3 mg/kg for up to 90 days to investigate effects on body weight and serum cholesterol in ovariectomized rat models.[5] Another study in male Wistar rats used a daily oral dose of 0.35 mg/kg for 35 days to study its effects on reproductive toxicity.
-
Subcutaneous Injection (Rats): In immature male rats, daily subcutaneous injections of 0.25 and 0.5 mg/animal for 24 days have been used to study effects on spermatogenesis and hormone levels.[5]
Q3: What vehicle should I use for administering enclomiphene citrate to rodents?
The choice of vehicle is critical for ensuring the stability and bioavailability of enclomiphene citrate. Based on solubility information and common laboratory practices, here are some options:
-
For Oral Gavage:
-
A solution of 10% DMSO in 90% corn oil.[5]
-
A suspension using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals sensitive to DMSO, the concentration can be reduced.
-
-
For Subcutaneous Injection:
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
-
It is crucial to ensure the final solution is clear and homogenous before administration.[5]
Q4: How stable is enclomiphene citrate in solution, and how should it be stored?
Enclomiphene citrate should be stored in a dry, dark place at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[6] It is hygroscopic, meaning it can absorb moisture from the air, so it is essential to keep the container tightly sealed.[6] For long-term storage, temperatures below -15°C may be recommended by some suppliers.[6]
When preparing solutions, it is best to make them fresh for each experiment to avoid degradation.[6] If stock solutions are prepared, they should be stored under the same recommended conditions and their stability should be verified if stored for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Testosterone Levels
Possible Cause:
-
Degradation of Enclomiphene Citrate: The compound may have degraded due to improper storage or handling.[6]
-
Incorrect Dosage or Administration: The dosage may be too low to elicit a response, or the administration technique (e.g., oral gavage) may be inconsistent.
-
Animal Model Characteristics: The age, strain, or baseline hormonal status of the animals can influence the response. For example, enclomiphene citrate's mechanism relies on a functional HPG axis.[3]
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm that the solid compound and any prepared solutions have been stored correctly (protected from light and moisture).[6]
-
Prepare a fresh solution from the solid material and re-run a pilot experiment.[6]
-
If degradation is suspected, consider analytical testing (e.g., HPLC) to confirm the purity of your compound.[6]
-
-
Review Dosing Protocol:
-
Double-check dose calculations based on the most recent animal weights.
-
Ensure proper and consistent administration technique. For oral gavage, verify the correct placement of the gavage needle.
-
Consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
-
-
Evaluate Animal Model:
-
Ensure the chosen animal model is appropriate for the study. For instance, in models of primary hypogonadism (testicular failure), enclomiphene citrate will not be effective.
-
Check the baseline testosterone, LH, and FSH levels of your animals to ensure they are suitable for the intended study.
-
Issue 2: Unexpected Side Effects or Toxicity
Possible Cause:
-
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects, especially with chronic dosing.
-
Off-Target Effects: While enclomiphene is more specific than clomiphene citrate, off-target effects can still occur at high doses.
-
Compound Contamination: The enclomiphene citrate used may not be pure.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of the vehicle from the effects of enclomiphene citrate.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose to the lowest effective concentration.
-
Source of Compound: Ensure you are using a high-purity compound from a reputable supplier. Request a certificate of analysis if one was not provided.
-
Monitor Animal Health: Regularly monitor animals for signs of distress, weight loss, or other adverse health indicators.
Data Presentation
Table 1: Summary of In Vivo Enclomiphene Citrate Dosages and Effects in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Baboons | Oral | 1.5 mg/kg/day | 12 days | Increased testosterone from 170 ng/dl to 1,144 ng/dl; no significant change in LH or FSH.[2] |
| Immature Male Rats | Subcutaneous Injection | 0.25 and 0.5 mg/animal/day | 24 days | Decreased serum LH and testosterone levels.[5] |
| Ovariectomized Rats | Oral | 0.03, 1, and 3 mg/kg/day | 90 days | Reduced body weight and serum cholesterol.[5] |
Experimental Protocols
Protocol 1: Oral Administration of Enclomiphene Citrate in Rats
Objective: To assess the effect of orally administered enclomiphene citrate on serum testosterone, LH, and FSH levels in male rats.
Materials:
-
Enclomiphene citrate powder
-
Vehicle: 10% DMSO in 90% corn oil[5]
-
Male Wistar rats (8-10 weeks old)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Dosing Solution Preparation:
-
On each day of dosing, prepare a fresh solution of enclomiphene citrate.
-
Calculate the required amount of enclomiphene citrate based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats.
-
First, dissolve the enclomiphene citrate powder in DMSO.
-
Then, add the corn oil to reach the final volume, ensuring the DMSO concentration is 10%.
-
Vortex the solution until it is clear and homogenous.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the dosing solution to administer. The maximum oral gavage volume for rats is typically 10-20 ml/kg.
-
Gently restrain the rat and administer the calculated volume of the enclomiphene citrate solution or vehicle control via oral gavage.
-
Administer the dose daily at the same time each day for the duration of the study (e.g., 28 days).
-
-
Sample Collection:
-
At the end of the study period, collect blood samples via a terminal procedure (e.g., cardiac puncture) under anesthesia.
-
Process the blood to separate the serum and store it at -80°C until hormone analysis.
-
-
Hormone Analysis:
-
Measure serum concentrations of testosterone, LH, and FSH using commercially available ELISA kits or other validated assay methods.
-
Visualizations
Caption: Signaling pathway of enclomiphene citrate in the male HPG axis.
Caption: General experimental workflow for an in vivo enclomiphene citrate study.
References
- 1. researchgate.net [researchgate.net]
- 2. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of enclomifene citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of off-target effects of enclomiphene (B195052) citrate (B86180) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for enclomiphene citrate?
A1: Enclomiphene citrate is a selective estrogen receptor modulator (SERM). Its primary mechanism involves acting as an estrogen receptor antagonist, specifically at the hypothalamus and pituitary gland. By blocking the negative feedback of estrogen, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to increased testosterone (B1683101) production in men.[1][2][3]
Q2: What are the potential off-target effects of enclomiphene citrate?
Q3: How does enclomiphene citrate differ from clomiphene citrate regarding potential off-target effects?
A3: Clomiphene citrate is a mixture of two isomers: enclomiphene (the trans-isomer) and zuclomiphene (B94539) (the cis-isomer). Zuclomiphene has a longer half-life and is generally considered to have more estrogenic (agonist) activity.[3][10] Therefore, some of the side effects and off-target effects observed with clomiphene citrate may be attributable to the zuclomiphene isomer.[10] Using pure enclomiphene citrate is expected to reduce these isomer-specific effects, potentially leading to a more favorable side-effect profile.[11]
Q4: What are the initial steps to investigate a suspected off-target effect in my experiment?
A4: If you observe an unexpected phenotype in your cell-based or in vivo experiments, the first step is to confirm that the effect is dose-dependent and reproducible. Subsequently, you should perform control experiments using a structurally related but inactive compound, if available. To begin to pinpoint the off-target mechanism, you can employ computational prediction tools to identify potential off-target binders based on the structure of enclomiphene. Following this, in vitro binding assays against a panel of receptors and enzymes can be conducted.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cell Culture
-
Question: I am observing unexpected changes in cell morphology, proliferation, or viability in my cell line treated with enclomiphene citrate, which does not seem to be related to its known anti-estrogenic activity in this context. What should I do?
-
Answer:
-
Confirm On-Target Pathway Modulation: First, verify that the on-target pathway is being modulated as expected. Use techniques like qPCR or Western blotting to check the expression levels of known estrogen-responsive genes or proteins.
-
Investigate Common Off-Target Signaling Pathways: SERMs have been anecdotally reported to modulate other signaling pathways. Assess the phosphorylation status of key proteins in pathways such as MAPK and PI3K/Akt using Western blotting.
-
Perform a Gene Expression Array: A broader, unbiased approach is to conduct a microarray or RNA-seq analysis to identify global changes in gene expression. This can provide clues about which off-target pathways might be activated or inhibited.
-
Proteomic Analysis: Use quantitative proteomics to identify changes in protein expression and post-translational modifications, which can reveal affected pathways that are not evident at the transcript level.[4][12]
-
Issue 2: In Vivo Effects Do Not Correlate with In Vitro Findings
-
Answer:
-
Consider Metabolism: Enclomiphene citrate is metabolized in vivo, and its metabolites may have different activity profiles, including different off-target interactions.[13] Investigate the known metabolites of enclomiphene and, if they are commercially available, test their activity in your in vitro assays.
-
Systemic Hormonal Changes: Remember that the primary on-target effect of enclomiphene in vivo is an increase in endogenous testosterone.[10][14] This systemic hormonal change can have widespread downstream effects on various tissues that would not be observed in a simple cell culture system. Measure serum testosterone and estradiol (B170435) levels in your animal models to correlate with the observed phenotypes.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of enclomiphene and its metabolites in the target tissue in vivo may be different from the concentrations used in your in vitro experiments. Conduct PK studies to determine the tissue distribution of the compound.
-
Data Presentation
Table 1: Common Adverse Events Associated with Enclomiphene Citrate (from Clinical Trials)
| Adverse Event | Percentage of Patients |
| Headache | 3.3% |
| Nausea | 2.1% |
| Diarrhea | 1.9% |
| Common Cold | 1.7% |
| Hot flush | 1.7% |
| Joint pain | 1.2% |
| Dizziness | 1% |
Data sourced from a summary of phase II and phase III clinical trials.[4]
Table 2: Comparison of Adverse Events Between Clomiphene and Enclomiphene
| Adverse Event | Clomiphene Group (%) | Enclomiphene Group (%) |
| Any Adverse Effect | 47% | 13.8% |
| Decreased Libido | 33.3% | 8.6% |
| Reduced Energy | 16.7% | 5.2% |
| Mood Changes | 9.1% | 0% |
This table summarizes a retrospective study comparing adverse effects in patients who were prescribed clomiphene and later enclomiphene.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Identification (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of enclomiphene citrate for a suspected off-target receptor.
-
Materials:
-
Membrane preparation from cells or tissue expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
Unlabeled enclomiphene citrate.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled enclomiphene citrate.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and the various concentrations of enclomiphene citrate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).
-
Incubate the plate to allow binding to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding at each concentration of enclomiphene citrate and plot the data to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing Off-Target Pathway Activation (MAPK and PI3K/Akt Pathways)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of enclomiphene citrate for the desired time points. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
Caption: On-target signaling pathway of enclomiphene citrate.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. conciergemdla.com [conciergemdla.com]
- 2. droracle.ai [droracle.ai]
- 3. Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of G Protein-Coupled Estrogen Receptor in Digestive System Carcinomas: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Actions of G-Protein-Coupled Estrogen Receptor 1 (GPER) and Brain-Derived Estrogen Following Cerebral Ischemia in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]
- 11. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
stability issues of enclomifene citrate in different solvents
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of enclomiphene (B195052) citrate (B86180) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for enclomiphene citrate?
To ensure maximum stability and prevent degradation, enclomiphene citrate should be stored under specific conditions. For long-term storage, the solid crystalline form should be kept at -20°C.[1][2] It is also crucial to store the compound in a tightly sealed container in a dry, dark location to protect it from moisture and light.[3] Stock solutions prepared in organic solvents like DMSO should be stored at -20°C for up to one month or at -80°C for up to six months, ensuring they are sealed to prevent moisture absorption.[2][4]
Table 1: Recommended Storage Conditions for Enclomiphene Citrate
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years[1] | Keep in a tightly sealed, light-resistant container to protect from humidity and photodegradation.[3] |
| 20°C to 25°C | Short-term | Acceptable for short periods if protected from light and moisture.[3] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed, light-resistant vials. |
| | -80°C | Up to 6 months[4] | Preferred for long-term solution storage. |
Q2: What is the solubility of enclomiphene citrate in common laboratory solvents?
Enclomiphene citrate's solubility varies significantly across different solvents. It is poorly soluble in water but shows good solubility in organic solvents like DMSO and dimethylformamide.[1][2] Its aqueous solubility is also highly dependent on pH.[5]
Table 2: Solubility of Enclomiphene Citrate in Various Solvents
| Solvent | Solubility | pH (if applicable) | Reference |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL | N/A | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | N/A | [1] |
| Ethanol | Sparingly soluble | N/A | [6] |
| Water | 0.015 ± 0.006 mg/mL | Neutral | [2][7] |
| 0.1 N HCl | 52.3 mg/mL | 1.2 | [5] |
| Phosphate Buffer | 0.12 mg/mL | 7.4 | [5] |
| Methanol | Slightly soluble | N/A | [6] |
| Ether | Insoluble | N/A |[6] |
Q3: Which factors are known to cause the degradation of enclomiphene citrate?
Enclomiphene citrate is susceptible to degradation from several factors, including pH, temperature, and light.[2][3] Forced degradation studies show it is highly unstable in alkaline (basic) conditions and also degrades in acidic and oxidative environments.[3][7] Exposure to high temperatures and UV light can also lead to significant degradation.[3][8][9]
Table 3: Summary of Forced Degradation Studies on Clomiphene Citrate
| Stress Condition | Observation | Degradation Rate | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | Highly unstable and degrades rapidly. | Significant degradation | [3][7] |
| Acidic Hydrolysis | Unstable; results in the formation of degradation peaks. | ~64% degradation of E-isomer in 24h at 70°C | [7] |
| **Oxidative (3% H₂O₂) ** | Degrades under oxidative stress. | ~43% degradation of E-isomer in 24h | [7] |
| Thermal | Susceptible to thermal decomposition. | Significant degradation at elevated temperatures. | [3][9] |
| Photolytic | Degrades upon exposure to UV light. | Degradation observed. |[3] |
Note: Degradation rates can vary based on the exact experimental conditions (concentration, temperature, duration of exposure).
Troubleshooting Guide
Problem 1: I am seeing new or unexpected peaks in my HPLC chromatogram.
-
Possible Cause: This often indicates that the enclomiphene citrate sample or stock solution has degraded.[3] Degradation products will appear as new or enlarged impurity peaks in the chromatogram.[3]
-
Troubleshooting Steps:
-
Verify Solution Age: If the stock solution is not freshly prepared, degradation is a likely cause. Prepare a fresh solution from the solid material and re-analyze.[3]
-
Perform Stress Testing: To confirm if the new peaks are indeed degradation products, conduct a forced degradation study (see Experimental Protocols below) on a pure sample. Compare the retention times of peaks from the stressed samples with the unknown peaks in your analysis.[3]
-
Check Mobile Phase: Ensure the pH of the mobile phase is not causing on-column degradation of the compound.[3]
-
Problem 2: My experimental results show lower-than-expected potency or activity.
-
Possible Cause: A significant loss of potency can occur if the enclomiphene citrate has degraded, leading to a lower concentration of the active pharmaceutical ingredient (API).[3]
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the concentration of your stock solution against a freshly prepared reference standard.[3]
-
Review Storage Conditions: Confirm that both the solid compound and the prepared solutions have been stored according to the recommendations (see Table 1). Improper storage, such as exposure to light or elevated temperatures, can accelerate degradation.[2][3]
-
Use Fresh Preparations: For all critical experiments, it is best practice to use freshly prepared solutions to ensure the accuracy of the concentration and the integrity of the compound.[10]
-
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Enclomiphene Citrate
This protocol outlines a typical method for quantifying enclomiphene citrate and separating it from its degradation products, based on methodologies found in the literature.[3][7][11][12]
1. Reagents and Materials:
-
Enclomiphene Citrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
-
Sodium Hydroxide (for basic degradation)
-
Hydrochloric Acid (for acidic degradation)
-
Hydrogen Peroxide (for oxidative degradation)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer. A common mobile phase is Methanol:Water with 0.05% TFA (70:30 v/v).[7] Another is Acetonitrile:Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (60:40 v/v).[9][11]
-
Column Temperature: 40°C.[7]
3. Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve enclomiphene citrate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[3]
-
Sample Solution: Prepare the sample to be tested by dissolving it in the mobile phase to a similar concentration as the standard.
4. Forced Degradation Procedure:
-
Acid Hydrolysis: Add 1 mL of 1 N HCl to the sample and heat at 70°C for 24 hours. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Add 1 mL of 1 N NaOH to the sample and heat at 70°C for 1 hour. Neutralize the solution before injection.[7]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for 24 hours, then dissolve in mobile phase for analysis.[3]
-
Photolytic Degradation: Expose a solution of the sample to direct UV light for 24 hours.[3]
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard, untreated sample, and stressed (degraded) sample solutions.
-
Record the chromatograms and compare the results. Degradation is indicated by a decrease in the peak area of the parent enclomiphene citrate peak and the appearance of new peaks corresponding to degradation products.[3]
Mechanism of Action Overview
Enclomiphene citrate is a selective estrogen receptor modulator (SERM) that acts as an antagonist at the estrogen receptors in the hypothalamus and pituitary gland.[13][14][15] By blocking these receptors, it prevents the normal negative feedback inhibition that estrogen exerts on the hypothalamic-pituitary-gonadal (HPG) axis.[13][16] This disruption signals the hypothalamus to release more Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to increase the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[16][17] In men, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone.[13][17]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Enclomiphene citrate|lookchem [lookchem.com]
- 7. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. journalajocs.com [journalajocs.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Enclomifene - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. healthon.com [healthon.com]
- 17. conciergemdla.com [conciergemdla.com]
addressing enclomifene citrate solubility problems in culture media
Technical Support Center: Enclomiphene (B195052) Citrate (B86180)
Welcome to the technical support center for enclomiphene citrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to its use in in vitro experiments, with a primary focus on overcoming solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is enclomiphene citrate and what is its primary mechanism of action?
A1: Enclomiphene citrate is the trans-isomer of clomiphene citrate, a non-steroidal selective estrogen receptor modulator (SERM).[1][2] It primarily acts as an estrogen receptor (ER) antagonist, especially at the hypothalamus and pituitary gland.[2][3] By blocking the negative feedback of estrogen, it leads to an increase in the release of gonadotropins (LH and FSH), which in turn stimulates endogenous testosterone (B1683101) production.[2][4][5]
Q2: What is the best solvent for preparing enclomiphene citrate stock solutions for cell culture?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of enclomiphene citrate for cell culture applications.[1] It is sparingly soluble in aqueous solutions and ethanol, and insoluble in water.[1][6]
Q3: My enclomiphene citrate precipitated after I added it to my cell culture medium. What happened?
A3: Precipitation is a common issue and typically occurs for one of the following reasons:
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Poor Aqueous Solubility: Enclomiphene citrate is hydrophobic and has very low solubility in aqueous-based solutions like culture media.[1][7]
-
"Salting Out" Effect: When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[8]
-
Concentration Exceeded: The final concentration in the medium may be higher than its solubility limit.
-
Temperature Shock: Adding a cold stock solution to warmer media can sometimes induce precipitation.
Q4: How should I properly store my enclomiphene citrate solid and stock solutions?
A4: The solid, crystalline form should be stored at -20°C for up to 4 years.[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][9] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q5: What is the maximum concentration of DMSO I should have in my final culture volume?
A5: It is critical to keep the final concentration of DMSO in the culture medium at a low, non-toxic level. The recommended maximum is typically below 0.5%, with 0.1% being preferable to minimize any potential solvent-induced effects on the cells.[1] Always include a vehicle control (medium with the same final DMSO concentration but without enclomiphene citrate) in your experiments.[1]
Troubleshooting Guide: Precipitation in Culture Media
If you observe a cloudy or hazy appearance or see visible particles in your media after adding enclomiphene citrate, follow these troubleshooting steps.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon adding stock to media. | 1. Solvent Shock: Rapid change in polarity from DMSO to aqueous media.[8] 2. High Final Concentration: Exceeding the solubility limit in the media. | 1. Use Serial Dilution: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media. Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of culture medium.[1][8] 2. Lower the Concentration: If precipitation persists, reduce the target final concentration. |
| Stock solution itself is cloudy or has crystals. | 1. Incomplete Dissolution: The compound is not fully dissolved in the solvent. 2. Stock Too Concentrated: The concentration exceeds the solubility limit of the solvent. | 1. Aid Dissolution: Gently warm the stock solution in a 37°C water bath and vortex until the solution is clear.[1] 2. Dilute the Stock: Prepare a new, less concentrated stock solution. |
| Media becomes cloudy over time in the incubator. | 1. Compound Instability: The compound may not be stable in the aqueous media at 37°C for extended periods. 2. Media Component Interaction: The compound may be interacting with components in the serum or media, causing precipitation.[10] | 1. Use Freshly Prepared Media: It is highly recommended to prepare working solutions immediately before use.[1] 2. Test in Simpler Media: Try dissolving the compound in a simpler medium (e.g., serum-free) to see if serum proteins are the cause. |
Experimental Workflow for Troubleshooting Precipitation
Data & Protocols
Solubility Data
The solubility of enclomiphene citrate varies significantly across different solvents. Using the correct solvent for stock solutions is the first critical step to success.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL | [1] |
| ~50 mg/mL (83.60 mM) | [11] | |
| ~30 mg/mL | [12] | |
| Ethanol | ~2-5 mg/mL (Sparingly soluble) | [1][6] |
| Water | Insoluble / Slightly soluble | [1][6][13] |
| (0.015 ± 0.006 mg/mL) | [7] |
Note: Solubility values can vary between suppliers and based on the purity and crystal form of the compound.
Experimental Protocol: Preparation of Enclomiphene Citrate Solutions
This protocol details the recommended procedure for preparing a stock solution and subsequent working solutions for cell culture experiments.
Part 1: Preparing a 10 mM Stock Solution in DMSO
-
Materials :
-
Enclomiphene Citrate powder (MW: 598.1 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure :
-
Weighing : In a sterile environment (e.g., laminar flow hood), accurately weigh 5.98 mg of enclomiphene citrate powder.
-
Dissolving : Add the weighed powder to a sterile tube. Add 1 mL of sterile DMSO to the tube.[1]
-
Mixing : Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.[1] The final solution should be clear and free of any visible particulates.
-
Sterilization (Optional) : While 100% DMSO is generally hostile to microbial growth, the stock can be sterile-filtered through a 0.22 µm PTFE syringe filter for added sterility. Note that some compound loss may occur due to filter binding.[1]
-
Aliquoting & Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C.[1]
-
Part 2: Preparing Working Solutions in Cell Culture Medium
-
Materials :
-
10 mM Enclomiphene Citrate stock solution in DMSO
-
Pre-warmed (37°C), sterile cell culture medium
-
-
Procedure :
-
Calculate Dilution : Determine the volume of stock solution needed to achieve the desired final concentration. Remember to calculate the final DMSO percentage to ensure it remains below 0.5% (ideally <0.1%).
-
Perform Serial Dilution (Recommended) :
-
Pipette the required volume of the 10 mM DMSO stock into a sterile tube containing a small volume of pre-warmed medium (e.g., 50-100 µL).
-
Mix this intermediate dilution thoroughly by gentle pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed culture medium and swirl gently to ensure even distribution.[1]
-
-
Prepare Vehicle Control : Prepare a control sample by adding the same volume of DMSO (without the compound) to an identical volume of culture medium.[1]
-
Use Immediately : Use the freshly prepared working solutions for your experiments without delay to avoid potential degradation or precipitation over time.[1]
-
Signaling Pathway
Enclomiphene citrate functions as an antagonist to the estrogen receptor (ER), thereby disrupting the normal negative feedback loop that estrogen exerts on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. healthon.com [healthon.com]
- 5. Enclomifene - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Variability in Animal Responses to Enclomiphene Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability often encountered during in-vivo experiments with enclomiphene (B195052) citrate (B86180).
Frequently Asked Questions (FAQs)
General
Q1: What is enclomiphene citrate and how does it work?
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1] It acts primarily as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[1][2] By blocking the negative feedback of estrogen, enclomiphene leads to an increase in the secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] In males, the elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone (B1683101).[2][3]
Q2: What is the difference between enclomiphene and clomiphene citrate?
Clomiphene citrate is a mixture of two isomers: enclomiphene (trans-isomer) and zuclomiphene (B94539) (cis-isomer).[3] Enclomiphene is primarily an estrogen antagonist, while zuclomiphene exhibits both estrogenic (agonist) and anti-estrogenic (antagonist) properties and has a much longer half-life.[3][4] The presence of zuclomiphene in clomiphene citrate can lead to estrogenic side effects and may contribute to variability in experimental outcomes.[4] Pure enclomiphene citrate is used to avoid the confounding effects of the zuclomiphene isomer.
Experimental Design & Dosing
Q3: What is a typical dose range for enclomiphene citrate in rodent studies?
The effective dose of enclomiphene citrate can vary depending on the animal model and research question. Studies in mice have used doses ranging from 4 mg/kg to 40 mg/kg body weight per day administered by oral gavage.[4] In rats, doses have been administered both subcutaneously and orally, with oral doses in the range of 0.03 to 3 mg/kg daily.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.
Q4: How should I prepare and administer enclomiphene citrate for animal studies?
Enclomiphene citrate can be administered orally via gavage.[6] The compound can be dissolved in a suitable vehicle. It is important to ensure the stability of enclomiphene citrate in the chosen vehicle. For oral gavage, the volume should generally not exceed 10 ml/kg for mice and rats.[7] Always refer to your institution's animal care and use committee (IACUC) guidelines for specific recommendations on administration volumes and techniques.[8][9]
Q5: How frequently should I collect blood samples to assess hormonal changes?
Hormone levels, particularly LH, can be pulsatile.[10] For detailed pharmacokinetic and pharmacodynamic studies, frequent blood sampling may be necessary.[10][11] However, for general efficacy studies, blood collection at baseline and at the end of the treatment period may be sufficient.[2] The timing of blood collection should be consistent across all animals and groups to minimize variability due to circadian rhythms in hormone secretion.
Troubleshooting Guides
Issue 1: High Variability in Testosterone Response
Possible Causes:
-
Genetic Variation: Genetic polymorphisms in cytochrome P450 enzymes, such as CYP2D6, can significantly alter the metabolism of enclomiphene, leading to variable levels of active metabolites and consequently, a varied testosterone response.[2][12]
-
Baseline Hormone Levels: Although one study in humans suggests baseline gonadotropin levels are not strong predictors of response to clomiphene, significant differences in the initial hormonal status of animals could contribute to variability.[9]
-
Animal Handling and Stress: Stress from improper handling can significantly impact hormone levels, including testosterone and corticosterone, introducing variability in the results.[12][13][14]
-
Diet and Environment: The presence of phytoestrogens in animal chow can interfere with the action of SERMs.[15][16] Environmental enrichment has been shown to reduce stress-responsive hormones and may impact baseline physiological states.[17]
-
Gut Microbiome: The gut microbiota can influence the metabolism of various drugs and may play a role in the metabolism of SERMs.[15][18][19][20]
Troubleshooting Steps:
-
Standardize Animal Strain and Supplier: Use a well-defined, isogenic strain of animals from a reputable supplier to minimize genetic variability.
-
Acclimatize Animals Properly: Allow for a sufficient acclimatization period in a controlled environment before starting the experiment.
-
Refine Handling Techniques: Implement low-stress handling techniques, such as tunnel or cup handling for mice, to minimize handling-induced stress.[12][13][14]
-
Control Diet and Environment: Use a standardized diet with known and consistent phytoestrogen content. Maintain a consistent and enriched environment for all animals.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
-
Monitor Animal Health: Regularly monitor the health and well-being of the animals, as underlying health issues can affect hormone levels.
Issue 2: No Significant Increase in Testosterone Levels
Possible Causes:
-
Incorrect Dosing: The administered dose may be too low to elicit a significant response in the chosen animal model.
-
Drug Stability and Administration: The enclomiphene citrate solution may have degraded, or there may have been issues with the administration technique (e.g., improper oral gavage).
-
Primary Hypogonadism Model: Enclomiphene citrate works by stimulating the HPG axis. If the animal model has primary hypogonadism (testicular failure), enclomiphene will not be effective as the testes cannot respond to LH stimulation.[1]
-
Timing of Measurement: Blood samples may have been collected at a time point that does not reflect the peak testosterone response.
Troubleshooting Steps:
-
Verify Dose Calculation and Preparation: Double-check all dose calculations and ensure the enclomiphene citrate solution was prepared correctly and is within its stability period.
-
Confirm Administration Technique: Ensure that personnel are proficient in the chosen administration technique (e.g., oral gavage) to guarantee accurate dosing.
-
Review Animal Model: Confirm that the animal model is appropriate for studying a drug that acts on the HPG axis. The model should have a functional hypothalamus and pituitary.
-
Conduct a Pilot Dose-Response Study: If you are new to using enclomiphene in a particular model, a pilot study with a range of doses can help determine the effective dose.
-
Optimize Blood Collection Timing: Review the literature for the expected time to peak testosterone response after enclomiphene administration in your model and adjust your blood collection schedule accordingly.
Issue 3: Unexpected Estrogenic Effects
Possible Causes:
-
Species-Specific Differences: The response to SERMs can be tissue-specific and may vary between species. In some tissues or species, enclomiphene may exhibit partial agonist (estrogenic) activity.[4][21]
-
Metabolism to Agonistic Compounds: It is possible, though less documented for enclomiphene, that it could be metabolized into compounds with some estrogenic activity in certain animal models.
-
Contamination with Zuclomiphene: If the enclomiphene citrate used is not pure, contamination with the estrogenic isomer, zuclomiphene, could lead to unexpected estrogenic effects.
Troubleshooting Steps:
-
Verify Purity of Enclomiphene Citrate: Ensure you are using a high-purity enclomiphene citrate compound. Request a certificate of analysis from the supplier.
-
Review Literature for Species-Specific Effects: Thoroughly research the known effects of enclomiphene in your specific animal model and be aware of any reported partial agonist activities.
-
Assess Multiple Estrogen-Sensitive Tissues: Examine multiple estrogen-responsive endpoints (e.g., uterine weight in females, gene expression in various tissues) to get a comprehensive picture of the drug's activity.
-
Consider a Different Animal Model: If unexpected estrogenic effects are confounding your results, you may need to consider an alternative animal model that is known to respond to enclomiphene with pure antagonism in the tissues of interest.
Data Presentation
Table 1: Summary of Hormonal Responses to Enclomiphene Citrate in Male Hypogonadal Models
| Species | Dose | Duration | Change in Testosterone | Change in LH | Change in FSH | Reference |
| Baboons | 1.5 mg/kg/day | 12 days | Increased from 170 ng/dl to 1,144 ng/dl | No significant increase | No significant increase | [22] |
| Men | 12.5 mg and 25 mg/day | 16 weeks | Significantly increased | Significantly increased | Significantly increased | [23] |
| Men | 25 mg/day | 6 weeks | Increased to ~604 ng/dL | Increased | Increased | [24] |
| Men | 12.5 mg and 25 mg/day | 3 months | Significantly increased | Significantly increased | Significantly increased | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Enclomiphene Citrate in Rodents
-
Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, this can be done by scruffing the neck. For rats, a one-handed grip with the thumb and forefinger on either side of the mandible is effective. Ensure the animal's head and body are in a straight line to facilitate passage of the gavage needle.[8][9]
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal. Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle.[7][8][9][25]
-
Substance Administration: Once the needle is in the stomach, slowly administer the enclomiphene citrate solution. The maximum volume should not exceed 10 ml/kg.[7][25]
-
Needle Removal: Gently withdraw the needle along the same path it was inserted.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.[25]
Protocol 2: Blood Collection via Tail Vein for Hormone Analysis in Mice
-
Animal Warming: Warm the mouse under a heat lamp for a short period to dilate the tail veins, making them easier to access.
-
Restraint: Place the mouse in a restraint tube, allowing the tail to be accessible.
-
Vein Visualization: Clean the tail with an alcohol wipe. The lateral tail veins should be visible.
-
Blood Collection: Using a sterile needle (e.g., 27-gauge), make a small nick in one of the lateral tail veins. Collect the blood into a capillary tube or pipette tip.[10][11]
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[10][26]
-
Sample Processing: Process the blood sample according to the requirements of the hormone assay (e.g., centrifuge to separate serum or plasma).[26][27]
Mandatory Visualizations
Caption: Enclomiphene's mechanism of action on the HPG axis.
Caption: Troubleshooting workflow for enclomiphene experiments.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. maximustribe.com [maximustribe.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion [jove.com]
- 11. Video: Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion [jove.com]
- 12. Handling Techniques to Reduce Stress in Mice [jove.com]
- 13. content.protocols.io [content.protocols.io]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. researchgate.net [researchgate.net]
- 16. Testicular histology following chronic gonadotropin-releasing hormone agonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of the gut microbiota on rodent models of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alterations and correlations of gut microbiota, fecal, and serum metabolome characteristics in a rat model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Alteration of the gut microbiome and correlated metabolism in a rat model of long-term depression [frontiersin.org]
- 21. Agonist and antagonist activity of en-clomiphene upon oestrogen-mediated events in the uterus, pituitary gland and brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. droracle.ai [droracle.ai]
- 25. iacuc.wsu.edu [iacuc.wsu.edu]
- 26. idexxbioanalytics.com [idexxbioanalytics.com]
- 27. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid hydrolysis of enclomifene citrate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of enclomiphene (B195052) citrate (B86180) in experimental settings, with a primary focus on preventing hydrolysis and other forms of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause enclomiphene citrate degradation?
A1: Enclomiphene citrate is susceptible to degradation from several environmental factors. The main contributors are:
-
pH-dependent hydrolysis: The compound is unstable in both acidic and basic (alkaline) solutions, with degradation being particularly rapid under alkaline conditions.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][2][3][5]
-
Humidity: Enclomiphene citrate is hygroscopic, meaning it absorbs moisture from the air, which can lead to degradation.[1][2][5]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1][2][5]
-
Oxidation: The compound can also be degraded by exposure to air (oxidation).[1][2]
Q2: What are the ideal storage conditions for enclomiphene citrate?
A2: To ensure maximum stability, enclomiphene citrate should be stored under controlled conditions. The ideal storage depends on the form of the compound and the duration of storage.
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Long-term | -20°C (some suppliers recommend below -15°C) | Dry, dark environment, tightly sealed container.[1][2] |
| Short-term (days to weeks) | 0-4°C or controlled room temperature (20°C to 25°C) | Dry, dark location, protected from moisture and direct light.[1][2][5] | |
| Stock Solutions | Up to one month | -20°C | In an organic solvent like DMSO, sealed from moisture and light.[2][6] |
| (in organic solvent) | Up to six months | -80°C | In an organic solvent like DMSO, sealed from moisture and light.[2][6] |
Note: Aqueous solutions of enclomiphene citrate are less stable than the solid form or solutions in organic solvents and should be prepared fresh for immediate use.[2][6]
Q3: How does pH affect the stability of enclomiphene citrate in solution?
A3: Enclomiphene citrate is highly susceptible to pH-dependent hydrolysis. It degrades in acidic solutions and is even more unstable and degrades more rapidly in basic (alkaline) solutions.[1][2][4] Therefore, when preparing aqueous solutions for experiments, it is critical to use a buffered system within a stable pH range to maintain the integrity of the compound for the duration of the experiment.
Q4: What is the recommended solvent for preparing enclomiphene citrate stock solutions?
A4: Due to its poor solubility in water, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of enclomiphene citrate, especially for cell culture applications.[2][6][7] It is also soluble in other organic solvents like ethanol (B145695) and dimethyl formamide.[2][7]
Q5: How can I detect degradation in my enclomiphene citrate sample?
A5: Degradation can be identified using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3][8] A validated HPLC method can separate the intact enclomiphene citrate from its degradation products, which will appear as new or larger impurity peaks in the chromatogram.[1] Physical changes, such as discoloration of the powder, may also suggest degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential issues related to enclomiphene citrate hydrolysis and degradation during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the enclomiphene citrate sample or stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Check Solution Age: If using a stock solution, determine its age. It is always best to use freshly prepared solutions.[6] If the solution is not fresh, degradation may have occurred.
-
Prepare a Fresh Solution: Prepare a new solution from the solid material and repeat the experiment.
-
Analytical Verification (if available): If inconsistent results persist, analyze the solid material or stock solution using RP-HPLC to check for the presence of degradation products.[1]
-
Issue 2: Poor Solubility in Aqueous Media
-
Possible Cause: Inherent low aqueous solubility of enclomiphene citrate.[2][4]
-
Troubleshooting Steps:
-
Use an Organic Stock Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO.[6][7]
-
Dilute into Aqueous Buffer: For the final working concentration, dilute the organic stock solution into your aqueous experimental buffer. It is recommended to add the stock solution dropwise to the pre-warmed medium while gently swirling.[6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same volume of the organic solvent (e.g., DMSO) without enclomiphene citrate, to account for any effects of the solvent itself.[6]
-
Consider Solubility Enhancers: For specific applications requiring higher aqueous concentrations, the use of co-solvents or complexing agents like hydroxypropyl-β-cyclodextrin (HPβCD) can be explored to enhance solubility.[2]
-
Issue 3: Precipitate Formation in Final Working Solution
-
Possible Cause: The concentration of enclomiphene citrate exceeds its solubility limit in the final aqueous medium, or the percentage of the organic solvent is too low.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final working concentration of enclomiphene citrate.
-
Increase Cosolvent Percentage: Slightly increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Ensure Complete Dissolution of Stock: Before diluting, ensure that the enclomiphene citrate is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Enclomiphene Citrate Stock Solution in DMSO
-
Materials:
-
Enclomiphene citrate powder (MW: 598.09 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.98 mg of enclomiphene citrate powder.
-
Add the weighed powder to a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the enclomiphene citrate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2][6]
-
Protocol 2: Stability-Indicating RP-HPLC Method for Enclomiphene Citrate
This is a general protocol outline. Method parameters may need to be optimized for your specific instrumentation and requirements.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A common mobile phase is a mixture of methanol (B129727), water, and triethylamine, with the pH adjusted to 2.5 with phosphoric acid.[3] An alternative is a mixture of methanol and water with 0.05% trifluoroacetic acid (TFA).[4]
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of enclomiphene citrate in the mobile phase at a known concentration (e.g., 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh and dissolve the enclomiphene citrate sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Interpretation: Degradation is indicated by a decrease in the area of the main enclomiphene citrate peak and the appearance of new peaks corresponding to degradation products.[1]
-
Visualizations
Caption: Hydrolysis pathway of enclomiphene citrate under acidic and alkaline conditions.
Caption: Recommended experimental workflow to minimize enclomiphene citrate degradation.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. valhallavitality.com [valhallavitality.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
Enclomiphene Citrate Technical Support Center: Impact of pH on Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and biological activity of enclomiphene (B195052) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of enclomiphene citrate in solution?
A1: Enclomiphene citrate is susceptible to pH-dependent hydrolysis. It undergoes degradation in both acidic and basic (alkaline) solutions.[1] Degradation is particularly rapid under alkaline conditions.[1] Therefore, for experimental purposes, it is crucial to use a buffered system within an appropriate pH range to maintain the compound's stability.
Q2: What is the optimal pH range for storing enclomiphene citrate solutions?
A2: While comprehensive stability data across a wide pH range at ambient temperatures is limited, studies on clomiphene citrate suggest that a slightly acidic to neutral pH is preferable for short-term storage in solution. A buffered solution with a pH between 4.0 and 4.4 has been shown to maintain the stability of a clomiphene citrate formulation for up to 6 months.[2] Extreme acidic and alkaline conditions should be avoided to minimize hydrolysis.
Q3: How does pH affect the solubility of enclomiphene citrate?
A3: The solubility of enclomiphene citrate is highly dependent on pH. It exhibits significantly greater solubility in acidic environments compared to neutral or basic conditions.[3] For instance, its solubility is markedly higher at a pH of 1.2 (52.3 mg/mL) and pH 4.5 compared to a pH of 7.4 (0.12 mg/mL).[3][4][5][6][7]
Q4: Can pH influence the biological activity of enclomiphene citrate?
A4: While direct studies on the effect of pH on enclomiphene citrate's receptor binding and activity are not extensively available, the ionization state of a selective estrogen receptor modulator (SERM) can influence its interaction with cell membranes.[8] As enclomiphene citrate is an ionizable molecule, significant deviations from physiological pH could potentially alter its conformation and ability to bind to the estrogen receptor, thereby affecting its antagonist activity.
Q5: How can I detect degradation of enclomiphene citrate in my experiments?
A5: Degradation of enclomiphene citrate can be identified by the appearance of new peaks in a chromatogram when analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] A decrease in the peak area of the parent compound compared to a fresh reference standard also indicates degradation.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis of an enclomiphene citrate solution.
-
Possible Cause: Degradation of enclomiphene citrate due to inappropriate pH of the solution or mobile phase.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure that the pH of your experimental solution is within a stable range, preferably slightly acidic to neutral. Use buffered solutions to maintain a consistent pH.
-
Evaluate Mobile Phase pH: The pH of the HPLC mobile phase can sometimes contribute to on-column degradation. Ensure the mobile phase is optimized for the stability of enclomiphene citrate.
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, conduct a forced degradation study on a fresh sample of enclomiphene citrate under acidic and basic conditions. Compare the chromatograms to your experimental sample.
-
Issue 2: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause 1: Degradation of enclomiphene citrate in the cell culture medium due to pH shifts.
-
Troubleshooting Steps:
-
Monitor Medium pH: Cell culture media can become more alkaline over time. Ensure the pH of your culture medium is maintained within the optimal physiological range (typically 7.2-7.4) throughout the experiment.
-
Prepare Fresh Solutions: Prepare fresh working solutions of enclomiphene citrate from a solid stock before each experiment to minimize degradation.
-
-
Possible Cause 2: Poor solubility of enclomiphene citrate at the pH of the experimental system.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation.
-
Use a Co-solvent: If solubility is an issue, consider using a small amount of a biocompatible co-solvent like DMSO to prepare a concentrated stock solution before diluting it in your aqueous experimental buffer.
-
Data Presentation
Table 1: pH-Dependent Solubility of Enclomiphene Citrate
| pH | Solubility (mg/mL) |
| 1.2 | 52.3 |
| 7.4 | 0.12 |
Data sourced from U.S. Pharmacist.[3]
Table 2: Forced Degradation of Clomiphene Citrate Isomers under Acidic and Alkaline Conditions at 70°C
| Condition (70°C) | Isomer | Duration | % Recovery | % Degradation |
| 1 N HCl | E-Clomiphene | 24 hours | 50% | 50% |
| 1 N NaOH | E-Clomiphene | 1 hour | 81% | 19% |
Data is for the E-isomer (enclomiphene) of clomiphene citrate and is sourced from a study on the stability of a clomiphene citrate intravenous injection.[2]
Table 3: Illustrative Forced Degradation of Enclomiphene Citrate
| Stress Condition | Reagent | Duration | % Degradation |
| Acid Hydrolysis | 1 N HCl | 24 hours | 19.41% |
| Base Hydrolysis | 1 N NaOH | 1 hour | 38.71% |
(Data is illustrative and compiled from representative studies. Actual degradation rates may vary.)[1]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Enclomiphene Citrate
This protocol provides a typical method for the quantification of enclomiphene citrate and the separation of its degradation products.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution (e.g., 0.05 M potassium dihydrogen orthophosphate, with the final mobile phase pH adjusted as needed). A common ratio is 60:40 (acetonitrile:buffer).[9][10]
-
Procedure:
-
Prepare a standard solution of enclomiphene citrate in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare the sample solution by accurately dissolving the enclomiphene citrate test material in the mobile phase to a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Degradation is indicated by a decrease in the area of the main enclomiphene citrate peak and the appearance of new peaks corresponding to degradation products.[1]
-
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol outlines a general framework for assessing the binding affinity of enclomiphene citrate to the estrogen receptor (ER).
-
Materials:
-
Purified estrogen receptor (ERα or ERβ) or cell membrane preparations containing the receptor.
-
Radiolabeled estradiol (B170435) (e.g., [³H]-Estradiol) as the competitor ligand.
-
Enclomiphene citrate.
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH of 7.4).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of enclomiphene citrate in the assay buffer. Dilute the radiolabeled estradiol to a working concentration, typically at or below its dissociation constant (Kd).
-
Assay Setup: In appropriate reaction tubes or a microplate, add the assay buffer, the various dilutions of enclomiphene citrate, and the radiolabeled estradiol.
-
Control Groups:
-
Total Binding: Wells containing only the receptor preparation and radiolabeled estradiol.
-
Non-specific Binding: Wells containing the receptor, radiolabeled estradiol, and a high concentration of unlabeled estradiol to saturate the receptors.
-
-
Incubation: Initiate the binding reaction by adding the receptor preparation to all wells. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of enclomiphene citrate to determine the IC50 value, which represents the concentration of enclomiphene citrate that inhibits 50% of the specific binding of the radiolabeled estradiol.
-
Mandatory Visualizations
Caption: Logical relationship between pH and enclomiphene citrate stability.
Caption: Workflow for assessing the pH stability of enclomiphene citrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. CA2960187A1 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 5. US10364212B2 - Process for the preparation of enclomiphene citrate having needle shaped crystal habit - Google Patents [patents.google.com]
- 6. WO2017182097A1 - Process for the preparation of enclomiphene citrate having needle shaped crystal habit. - Google Patents [patents.google.com]
- 7. US9822063B2 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 8. Measuring selective estrogen receptor modulator (SERM)-membrane interactions with second harmonic generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
minimizing batch-to-batch variability of enclomifene citrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of enclomiphene (B195052) citrate (B86180). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is enclomiphene citrate and how does it differ from clomiphene citrate?
Enclomiphene citrate is the (E)-isomer, or trans-isomer, of clomiphene citrate.[1][2] Clomiphene citrate is a mixture of two geometric isomers: enclomiphene and zuclomiphene (B94539) ((Z)-isomer or cis-isomer).[3] Enclomiphene is a selective estrogen receptor modulator (SERM) and acts as an estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland.[1][4] This antagonism blocks the negative feedback of estrogen, leading to an increased release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] Zuclomiphene, on the other hand, exhibits weak estrogenic activity.[6] The differing pharmacological activities and pharmacokinetic profiles of the two isomers necessitate the use of pure enclomiphene citrate for targeted research and therapeutic development.[7]
Q2: What are the critical quality attributes of enclomiphene citrate that can contribute to batch-to-batch variability?
The primary critical quality attributes that can lead to variability between batches of enclomiphene citrate include:
-
Isomeric Purity: The ratio of enclomiphene (E-isomer) to zuclomiphene (Z-isomer) is crucial. The presence of the Z-isomer can introduce pharmacological variability.[8]
-
Chemical Purity: The presence of impurities from the synthesis process or degradation products can affect the compound's activity and safety profile.[3][9]
-
Crystal Form (Polymorphism): Enclomiphene citrate can exist in different crystalline forms, which can impact its solubility, stability, and bioavailability.[1][9] A needle-shaped crystal habit has been identified as a stable form.[1]
-
Particle Size Distribution: The particle size of the active pharmaceutical ingredient (API) can influence its dissolution rate and subsequent bioavailability.[1][10]
-
Residual Solvents: Solvents used during synthesis and purification must be removed to acceptable levels to avoid toxicity and ensure product stability.[3]
-
Water Content: The amount of water present can affect the stability and handling of the material.[8]
Q3: What are the recommended storage conditions for enclomiphene citrate?
To ensure stability and prevent degradation, enclomiphene citrate should be stored in well-closed, light-resistant containers at controlled room temperature.[11] For long-term storage, refrigeration at 2-8°C is recommended.[4] It is susceptible to degradation from light, moisture, and high temperatures.[4][12]
Troubleshooting Guides
Synthesis and Purification
Q4: My enclomiphene citrate synthesis resulted in a high percentage of the undesired Z-isomer (zuclomiphene). How can I improve the isomeric ratio?
A high percentage of the Z-isomer is a common issue. Here are some troubleshooting steps:
-
Reaction Conditions: The chlorination step in the synthesis is critical for determining the isomeric ratio. The use of N-chlorosuccinimide (NCS) in a suitable solvent is a common method. The choice of solvent and reaction temperature can influence the E/Z ratio.[7]
-
Purification Strategy:
-
Fractional Crystallization: The two isomers can sometimes be separated by fractional crystallization from different solvents.[13]
-
Salt Formation and Recrystallization: A highly effective method involves the formation of a salt with a resolving agent, such as racemic binaphthyl-phosphoric acid (BPA). The enclomiphene-BPA salt can be selectively precipitated and then recrystallized to achieve high isomeric purity (less than 0.20% of the Z-isomer).[1][8] The purified salt is then converted back to enclomiphene citrate.
-
Q5: I am observing unexpected impurities in my final product. What are the likely sources and how can I minimize them?
Unexpected impurities can arise from starting materials, side reactions, or degradation.
-
Common Impurities: Besides the Z-isomer, other potential impurities include des-ethyl clomiphene and chlorohydrin derivatives.[3][9][10]
-
Troubleshooting Steps:
-
Starting Material Quality: Ensure the purity of all starting materials and reagents.
-
Control of Reaction Conditions: The presence of water during the chlorination step can lead to the formation of chlorohydrin impurities. Using a dry solvent is crucial.[7] The addition of acetic acid or trifluoroacetic acid during chlorination has been shown to limit the formation of des-ethyl impurities.[9][10]
-
Purification: Multiple recrystallizations of the final product or an intermediate salt can help remove process-related impurities.[1]
-
Crystallization and Physical Properties
Q6: I am having difficulty obtaining a consistent crystal form of enclomiphene citrate. What factors influence crystallization?
Inconsistent crystal form can significantly impact the drug's properties.
-
Key Factors:
-
Solvent System: The choice of solvent or solvent mixture is critical. Crystallization from a mixture of ethanol (B145695) and water (e.g., 15% v/v water) has been shown to produce a stable, needle-shaped crystal habit.[1] Using other solvents like acetone (B3395972) can result in different crystal morphologies.[14]
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can affect the crystal form and size. A controlled, stepwise cooling process is recommended to obtain uniform crystals.[1]
-
Seeding: Introducing seed crystals of the desired polymorphic form can help control the crystallization process and ensure consistency.[14]
-
Q7: The particle size of my enclomiphene citrate batches is inconsistent. How can I control it?
Particle size variability can affect dissolution and bioavailability.
-
Control Methods:
-
Crystallization Conditions: As with crystal form, the solvent system, temperature, and cooling rate during crystallization can influence particle size.
-
Milling/Micronization: If a smaller and more uniform particle size is required, micronization can be employed. This process can produce enclomiphene citrate with a mean particle size in the range of 3 to 25 microns.[1]
-
Analytical Characterization
Q8: I am seeing unexpected peaks or poor peak shape during HPLC analysis of enclomiphene citrate. What are the common causes and solutions?
HPLC issues can compromise the accuracy of purity and isomer ratio determination.
-
Common HPLC Problems and Solutions:
| Issue | Possible Causes | Troubleshooting Steps |
| Ghost Peaks | Contaminated mobile phase, injection system carryover, or sample degradation. | Use high-purity solvents, flush the injector, and analyze freshly prepared samples.[15] |
| Peak Tailing | Column degradation, interaction of the analyte with active sites on the stationary phase, or inappropriate mobile phase pH. | Use a new column, ensure proper mobile phase pH, or use a mobile phase modifier.[16] |
| Peak Fronting | Sample overload, low column temperature, or sample solvent incompatible with the mobile phase. | Reduce sample concentration, increase column temperature, or dissolve the sample in the mobile phase.[16] |
| Split Peaks | Column inlet blockage or contamination, or sample solvent incompatibility. | Back-flush or replace the column, ensure sample is fully dissolved in a compatible solvent.[16] |
| Baseline Drift | Changes in mobile phase composition, column temperature fluctuations, or column contamination. | Ensure proper mobile phase mixing and degassing, use a column oven, and equilibrate the column thoroughly.[15] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Enclomiphene Citrate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₆ClNO₈ | [1][17] |
| Molecular Weight | 598.09 g/mol | [17] |
| Appearance | White to off-white solid | [17] |
| Melting Point | 147-150°C (stable polymorph) | [4] |
| Solubility | Poorly soluble in water; soluble in DMSO and ethanol. | [18] |
Table 2: Typical HPLC Method Parameters for Enclomiphene Citrate Analysis
| Parameter | Condition | Reference(s) |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [6][19] |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (e.g., 60:40 v/v) | [19][20] |
| Flow Rate | 1.0 mL/min | [6][20] |
| Detection | UV at 245 nm or 290 nm | [19][20] |
| Column Temperature | 30°C | [6] |
Experimental Protocols
Protocol 1: Determination of Isomeric Purity by HPLC
This protocol is a general guideline for determining the ratio of enclomiphene to zuclomiphene.
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of acetonitrile and phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.[20]
-
Standard Solution Preparation: Accurately weigh and dissolve enclomiphene citrate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[6]
-
Sample Solution Preparation: Accurately weigh and dissolve the enclomiphene citrate sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 290 nm (for isomer differentiation).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks for enclomiphene and zuclomiphene based on their retention times (zuclomiphene typically elutes first).
-
Calculation: Calculate the percentage of each isomer by dividing the peak area of the individual isomer by the total peak area of both isomers and multiplying by 100.
Protocol 2: Forced Degradation Study for Stability Indicating Method Development
This protocol helps to identify potential degradation products.
-
Sample Preparation: Prepare stock solutions of enclomiphene citrate in a suitable solvent.
-
Stress Conditions:
-
Acid Degradation: Add 1N HCl to the sample solution and keep at room temperature for 24 hours. Neutralize with 1N NaOH before analysis.[19]
-
Base Degradation: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.[19]
-
Oxidative Degradation: Add 30% H₂O₂ to the sample solution and keep at room temperature for 24 hours.[19]
-
Thermal Degradation: Keep the sample solution at 70°C for 24 hours.[19]
-
Photolytic Degradation: Expose the sample solution to UV light (in a UV chamber) for 24 hours.[19]
-
-
HPLC Analysis: Analyze the stressed samples using a suitable HPLC method (as described in Protocol 1, may require gradient elution to separate all degradation products).
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Enclomiphene Citrate Signaling Pathway.
Caption: Enclomiphene Citrate Synthesis Workflow.
Caption: Troubleshooting Logic for Enclomiphene Citrate.
References
- 1. US10364212B2 - Process for the preparation of enclomiphene citrate having needle shaped crystal habit - Google Patents [patents.google.com]
- 2. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomiphene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Buy Enclomiphene citrate | 7599-79-3 | >98% [smolecule.com]
- 5. impactfactor.org [impactfactor.org]
- 6. mail.ajper.com [mail.ajper.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. wbcil.com [wbcil.com]
- 9. US9822063B2 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 10. CA2960187A1 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2016066584A1 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
resolving unexpected peaks in HPLC analysis of enclomifene citrate
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of enclomiphene (B195052) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in the HPLC analysis of enclomiphene citrate?
Unexpected peaks in an HPLC chromatogram for enclomiphene citrate analysis can originate from several sources. These can be broadly categorized as issues related to the sample, the mobile phase, or the HPLC system itself. Common causes include sample degradation, impurities in the sample or solvents, carryover from previous injections, and contamination of the mobile phase.[1][2]
Q2: How can I determine if an unexpected peak is a degradation product of enclomiphene citrate?
To identify if a new peak is a degradation product, you can perform a forced degradation study.[3][4] This involves subjecting a pure sample of enclomiphene citrate to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[4][5] By comparing the chromatograms of the stressed samples with your analysis, you can identify the retention times of the degradation products.[3] Enclomiphene citrate is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[4][6]
Q3: What role does the mobile phase pH play in the analysis of enclomiphene citrate?
The pH of the mobile phase is a critical parameter in the HPLC analysis of enclomiphene citrate. Enclomiphene citrate is highly susceptible to pH-dependent hydrolysis, degrading in acidic solutions and even more rapidly in basic (alkaline) solutions.[3] Therefore, it is crucial to use a buffered mobile phase at an appropriate pH to ensure the stability of the compound throughout the analysis.[3][7] For basic compounds like enclomiphene, a lower pH mobile phase can often provide more symmetrical peaks.
Q4: What are "ghost peaks" and how can I prevent them?
Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run.[1] They are often caused by contamination in the mobile phase, solvents, or carryover from a previous injection.[1][2] To prevent ghost peaks, it is recommended to use fresh, high-purity HPLC-grade solvents and to regularly flush the solvent lines.[1] Implementing a robust needle wash protocol can also help minimize carryover.[1]
Troubleshooting Guide: Unexpected Peaks
This guide provides a systematic approach to troubleshooting unexpected peaks in your HPLC analysis of enclomiphene citrate.
Step 1: Initial Checks
-
Blank Injection: Run a blank injection (injecting only the mobile phase). If the unexpected peak is present, it is likely a "ghost peak" originating from system contamination.
-
Review Sample History: Check the age and storage conditions of your enclomiphene citrate sample and solutions. Degradation may have occurred if they are not freshly prepared.[3]
Step 2: Investigate the Mobile Phase
-
Fresh Preparation: Prepare a fresh batch of mobile phase using high-purity solvents and buffer salts.[1]
-
Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles, which can cause baseline noise and spurious peaks.
-
pH Verification: Confirm that the pH of the mobile phase is within the optimal range for enclomiphene citrate stability.[3]
Step 3: Examine the HPLC System
-
Column Health: A deteriorating or contaminated column can lead to peak shape issues and extraneous peaks.[1] Consider flushing the column with a strong solvent or replacing it if necessary.[1] Using a guard column can help protect the analytical column from contaminants.[1]
-
Injector and Autosampler: Carryover from previous samples can occur in the injector or autosampler.[1] Implement a thorough needle wash procedure between injections.
-
Detector: Contamination in the detector flow cell can also be a source of unexpected peaks. Flushing the system, including the flow cell, may be necessary.[2]
Step 4: Analyze the Sample
-
Sample Preparation: Review your sample preparation procedure. Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[2]
-
Concentration: Injecting too much sample can lead to column overloading and peak tailing or splitting.[1][8] Try diluting your sample to see if the issue resolves.[1]
Experimental Protocols
Representative HPLC Method for Enclomiphene Citrate Analysis
This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for your specific instrumentation and application.[4][6][9]
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 60:40 v/v). The pH of the buffer should be adjusted as needed (e.g., pH 3).[9] |
| Flow Rate | 1.0 mL/min[4][9] |
| Detection Wavelength | 245 nm[4] or 225 nm[9] |
| Injection Volume | 10 µL - 50 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Forced Degradation Study Protocol
To identify potential degradation products, a forced degradation study can be performed as follows.[3][4]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat enclomiphene citrate solution with an acid (e.g., 1 N HCl) at an elevated temperature (e.g., 70°C).[6] |
| Base Hydrolysis | Treat enclomiphene citrate solution with a base (e.g., 1 N NaOH) at an elevated temperature.[6] |
| Oxidative Degradation | Treat enclomiphene citrate solution with an oxidizing agent (e.g., hydrogen peroxide).[4] |
| Thermal Degradation | Expose solid enclomiphene citrate or a solution to high temperatures.[4] |
| Photolytic Degradation | Expose enclomiphene citrate solution to UV light.[4] |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Potential causes of unexpected HPLC peaks.
References
- 1. mastelf.com [mastelf.com]
- 2. halocolumns.com [halocolumns.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. maxisci.com [maxisci.com]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing Incubation Times for Enclomiphene Citrate in Cell Culture
Welcome to the technical support center for the use of enclomiphene (B195052) citrate (B86180) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of enclomiphene citrate in a cell culture setting?
A1: Enclomiphene citrate is a selective estrogen receptor (ER) modulator, acting as an ER antagonist. In cell culture, it competitively binds to estrogen receptors, blocking the binding of estrogen and inhibiting the subsequent transcription of estrogen-responsive genes. This antagonism of the estrogen signaling pathway is its primary mechanism of action in in vitro studies.[1]
Q2: What is a general starting point for concentration and incubation time when using enclomiphene citrate?
A2: A common starting concentration range for enclomiphene citrate in cell culture is between 1 nM and 10 µM. For initial experiments, a pre-incubation period of 6 hours can be effective, followed by stimulation or further treatment for 4-6 hours, as demonstrated in primary sheep pituitary cells. However, the optimal time will be highly dependent on the cell type and the specific endpoint being measured.
Q3: Is enclomiphene citrate stable in cell culture media?
A3: The stability of enclomiphene citrate in aqueous cell culture media at 37°C for extended periods has not been extensively reported, so it is recommended to use freshly prepared working solutions for each experiment.[1] The compound is known to be susceptible to degradation in acidic and even more so in alkaline (basic) conditions.[2] Therefore, maintaining a stable pH in your culture medium is crucial for reproducible results.
Q4: Should I be concerned about off-target effects with enclomiphene citrate?
A4: While enclomiphene citrate is selective for the estrogen receptor, high concentrations or very long incubation times may lead to off-target effects. It is crucial to include proper controls in your experiments, such as a vehicle control (DMSO) and, if possible, a cell line that does not express the estrogen receptor, to identify any non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of enclomiphene citrate | 1. Cell line lacks functional estrogen receptors: The cell line may not express ER or may have a mutated, non-functional receptor. 2. Compound degradation: The enclomiphene citrate stock or working solution may have degraded due to improper storage or handling.[2] 3. Suboptimal incubation time: The chosen incubation time may be too short for the desired effect to manifest. | 1. Confirm ER expression: Verify estrogen receptor expression in your cell line using techniques like Western blot or qPCR. 2. Prepare fresh solutions: Always use freshly prepared working solutions. Ensure stock solutions are stored correctly (at -20°C for up to one month or -80°C for up to six months in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.[1] 3. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and endpoint. |
| High variability between replicates | 1. Compound precipitation: Enclomiphene citrate has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations. 2. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure proper dissolution: Prepare a high-concentration stock solution in DMSO and use serial dilutions to reach the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including the vehicle control.[1] 2. Optimize cell seeding: Ensure a homogenous cell suspension before plating and use a consistent technique for seeding all wells. |
| Unexpected cytotoxicity | 1. High concentration of enclomiphene citrate: The concentration used may be toxic to the specific cell line. 2. High concentration of DMSO: The solvent used to dissolve enclomiphene citrate can be toxic to cells at higher concentrations. | 1. Perform a dose-response curve: Determine the cytotoxic threshold of enclomiphene citrate for your cell line by testing a wide range of concentrations. 2. Maintain low DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.1% and include a vehicle control with the same DMSO concentration.[1] |
Data on Incubation Times and Effects
The optimal incubation time for enclomiphene citrate is cell-type and endpoint-dependent. Below is a summary of reported incubation times and their observed effects from in vitro studies.
Table 1: Effects of Enclomiphene Citrate on Pituitary Cells
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Primary Sheep Pituitary Cells | 1 nM - 10 µM | 6 hours (pre-incubation) | Dose-dependently decreased estradiol-induced inhibition of follicle-stimulating hormone (FSH) secretion. |
Table 2: General Time-Course Recommendations for Different Assays
| Assay Type | Recommended Incubation Time Range | Considerations |
| Receptor Binding | Minutes to a few hours | The goal is to reach binding equilibrium. This is typically a short-term assay. |
| Signaling Pathway Activation (e.g., phosphorylation) | 5 minutes - 6 hours | Rapid signaling events can occur within minutes, while downstream effects may take longer. |
| Gene Expression (qPCR) | 6 - 48 hours | Changes in mRNA levels are typically detectable within this timeframe. A time-course is recommended to capture transient and sustained changes. |
| Protein Expression (Western Blot) | 24 - 72 hours | Changes in protein levels often require longer incubation times than changes in gene expression. |
| Cell Viability/Proliferation (e.g., MTT, MTS) | 24 - 96 hours | The duration should be sufficient to observe a significant effect on cell growth, often spanning multiple cell doubling times. |
| Hormone Secretion (e.g., LH, FSH) | 6 - 48 hours | The time required to detect changes in secreted hormones will depend on the basal secretion rate and the magnitude of the effect. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Gene Expression Analysis
Objective: To determine the optimal incubation time of enclomiphene citrate for modulating the expression of a target gene in an estrogen receptor-positive cell line (e.g., MCF-7).
Materials:
-
Estrogen receptor-positive cells (e.g., MCF-7)
-
Complete cell culture medium
-
Enclomiphene citrate
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment and ensure they are approximately 70-80% confluent at the time of harvest.
-
Cell Attachment: Allow cells to attach and recover for 24 hours.
-
Preparation of Working Solutions: Prepare a stock solution of enclomiphene citrate in DMSO. On the day of the experiment, prepare working solutions by diluting the stock in complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle control or different concentrations of enclomiphene citrate.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with PBS and then lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction. Proceed with RNA extraction according to the manufacturer's protocol.
-
qPCR Analysis: Perform reverse transcription followed by qPCR to analyze the expression levels of the target gene. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Determine the incubation time that results in the most significant and consistent change in target gene expression.
Protocol 2: Cell Viability Assay (MTT-based)
Objective: To assess the effect of different incubation times of enclomiphene citrate on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Enclomiphene citrate
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined optimal density.
-
Cell Attachment: Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with a range of enclomiphene citrate concentrations and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Addition of MTT Reagent: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle control.
Visualizations
Caption: Experimental workflow for a time-course study with enclomiphene citrate.
Caption: Enclomiphene citrate's antagonism of the estrogen receptor signaling pathway.
References
Validation & Comparative
enclomifene citrate vs clomiphene citrate in stimulating testosterone
An Objective Comparison of Enclomiphene (B195052) Citrate (B86180) and Clomiphene Citrate for Testosterone (B1683101) Stimulation
This guide provides a detailed, data-supported comparison of enclomiphene citrate and clomiphene citrate, two selective estrogen receptor modulators (SERMs) used to stimulate endogenous testosterone production in men with secondary hypogonadism. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, efficacy, and safety profiles based on available experimental data.
Introduction and Compositional Differences
Clomiphene citrate (brand name: Clomid) has been utilized for decades as an off-label treatment for male hypogonadism and infertility.[1] It is a non-steroidal SERM that functions by stimulating the body's own testosterone production.[2] Structurally, clomiphene citrate is not a single compound but a racemic mixture of two distinct geometric isomers: enclomiphene (the trans-isomer) and zuclomiphene (B94539) (the cis-isomer).[1][2] Typically, this mixture consists of approximately 62% enclomiphene and 38% zuclomiphene.[2][3]
Enclomiphene citrate is the purified trans-isomer, isolated from the zuclomiphene component.[1][4] This purification is central to the differing pharmacological profiles of the two drugs. While both isomers interact with estrogen receptors, they do so in opposing ways, leading to significant differences in their clinical effects and side effect profiles.
Mechanism of Action: A Tale of Two Isomers
Both drugs operate by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. In men, testosterone is converted to estradiol (B170435), which provides negative feedback to the hypothalamus and pituitary gland, suppressing the release of gonadotropins.[5]
Enclomiphene is a potent estrogen receptor antagonist.[6] By blocking estrogen receptors in the hypothalamus, it disrupts this negative feedback loop.[4][7] The brain perceives a state of low estrogen, triggering a compensatory increase in the secretion of Gonadotropin-Releasing Hormone (GnRH).[7] This, in turn, stimulates the pituitary gland to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][8] LH directly acts on the Leydig cells in the testes to increase testosterone production, while FSH supports spermatogenesis.[1][5] Enclomiphene has a relatively short half-life of about 10 hours.[1][3]
Clomiphene Citrate 's action is more complex due to its dual composition. While its enclomiphene component acts as described above, its zuclomiphene component is a weak estrogen receptor agonist with a much longer half-life of approximately 30-50 days.[1][3][6] This means zuclomiphene can accumulate in the body over time, leading to persistent estrogenic stimulation, which is believed to contribute to many of the side effects associated with clomiphene.[3][9]
Comparative Efficacy: Hormonal and Seminal Outcomes
Clinical studies show that both enclomiphene and clomiphene citrate are effective at increasing serum testosterone levels.[10][11] However, their effects on other hormones, particularly estradiol, differ significantly. A key retrospective study provides a direct comparison in hypogonadal men who switched from clomiphene to enclomiphene.[6][12]
Hormonal Data
The primary distinction lies in their impact on estradiol. Enclomiphene treatment was associated with a decrease in estradiol levels, whereas clomiphene treatment led to a statistically significant increase.[6][12][13] While the median testosterone increase was numerically higher with enclomiphene, the difference was not statistically significant in this study.[6][13]
| Parameter | Enclomiphene Citrate | Clomiphene Citrate | P-Value | Citation |
| Median Testosterone Change | +166 ng/dL | +98 ng/dL | 0.20 | [6][13] |
| Median Estradiol Change | -5.92 pg/mL | +17.50 pg/mL | 0.001 | [6][12][13] |
Semen Parameters
A major advantage of SERM therapy over exogenous testosterone replacement therapy (TRT) is the preservation of fertility.[10] Exogenous testosterone suppresses LH and FSH, leading to testicular atrophy and a sharp reduction in sperm count.[5][14] In contrast, both enclomiphene and clomiphene stimulate the HPG axis, maintaining or improving spermatogenesis.[1][14] Studies have shown that enclomiphene citrate consistently increases LH and FSH, maintaining sperm concentration in the normal range, while testosterone gel therapy causes a marked reduction.[15]
Comparative Safety and Tolerability
The difference in safety profiles is a critical factor for clinicians and patients. The estrogenic and long-acting properties of the zuclomiphene isomer in clomiphene are linked to a higher incidence of adverse effects.[3][9] The same retrospective study that provided hormonal data also documented a significantly lower rate of adverse events with enclomiphene.[6][13]
| Adverse Event | More Frequent With Enclomiphene | More Frequent With Clomiphene | P-Value | Citation |
| Overall Adverse Events | ✓ | 0.02 | [6][13] | |
| Decreased Libido | ✓ | 0.001 | [6][12][13] | |
| Reduced Energy | ✓ | 0.044 | [6][12][13] | |
| Mood Changes | ✓ | 0.03 | [6][12][13] |
Regression analysis confirmed that the odds of experiencing adverse events were substantially lower with enclomiphene (OR: 0.18; 95% CI: 0.07–0.44).[6][13] Common side effects reported with clomiphene, such as mood swings, irritability, and decreased libido, are attributed to the estrogen-agonist effects of zuclomiphene.[3][9]
Experimental Protocols
The data presented in Tables 1 and 2 are derived from a retrospective study with a clear, sequential methodology.
-
Study Design : A retrospective review of patient records.[12]
-
Patient Population : The study included 66 hypogonadal men. All patients were initially treated with clomiphene citrate and were subsequently switched to enclomiphene citrate.[6][12]
-
Methodology :
-
Baseline Data Collection : Baseline laboratory values (including testosterone and estradiol) were documented before the initiation of clomiphene therapy.[12]
-
Clomiphene Treatment Phase : Follow-up lab values and any physician-documented adverse effects were recorded from the most recent visit before discontinuing clomiphene.[12]
-
Enclomiphene Treatment Phase : The same laboratory and safety outcomes were documented for the same patients during their most recent visit while taking enclomiphene.[12]
-
-
Primary Outcome Measures : The primary outcomes were the comparative changes in total testosterone, estradiol, and the frequency of documented adverse effects (including decreased libido, reduced energy, and mood changes).[6][12]
-
Statistical Analysis : Two-tailed T-Tests were used to compare hormonal changes, and a regression analysis was employed to estimate the odds ratio for adverse events between the two treatment periods.[12]
Conclusion
Both enclomiphene citrate and clomiphene citrate effectively stimulate endogenous testosterone production by acting on the HPG axis.[10] Experimental data demonstrates that while both drugs can raise testosterone to a similar degree, their pharmacological profiles diverge significantly due to the presence of the zuclomiphene isomer in clomiphene.[6][13]
Enclomiphene citrate offers a more targeted therapeutic action by providing purely estrogen-antagonistic effects. This results in a superior safety profile, characterized by a neutral or lowering effect on estradiol and a significantly lower incidence of estrogenic side effects such as mood changes and decreased libido.[6][12][13] Clomiphene citrate's efficacy is hampered by the estrogen-agonist and long-acting properties of its zuclomiphene component, which contributes to an increase in estradiol and a higher rate of adverse events.[3][12]
For researchers and clinicians, enclomiphene represents a refined approach to stimulating testosterone, offering the benefits of HPG axis stimulation while minimizing the undesirable estrogenic effects associated with mixed-isomer clomiphene. It is important to note, however, that enclomiphene citrate has not received FDA approval and remains an investigational drug in the United States.[14]
References
- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. researchgate.net [researchgate.net]
- 3. maximustribe.com [maximustribe.com]
- 4. gamedaymenshealth.com [gamedaymenshealth.com]
- 5. news-medical.net [news-medical.net]
- 6. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Enclomiphene vs Clomid for TRT | Alpha Hormones [alphahormones.com]
- 8. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maximustribe.com [maximustribe.com]
- 10. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 12. auajournals.org [auajournals.org]
- 13. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - Saffati - Translational Andrology and Urology [tau.amegroups.org]
- 14. healthon.com [healthon.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle of Isomers: In Vitro Potency of Enclomiphene vs. Zuclomiphene
For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of drug isomers is paramount. Clomiphene, a widely known selective estrogen receptor modulator (SERM), is a mixture of two geometric isomers: enclomiphene (B195052) and zuclomiphene (B94539). While often administered together as clomiphene citrate, these isomers possess markedly different and often opposing in vitro activities. This guide provides a comprehensive comparison of the in vitro potency of enclomiphene and zuclomiphene, supported by experimental data and detailed methodologies.
Enclomiphene, the (E)-isomer, is generally characterized as an estrogen receptor antagonist, while zuclomiphene, the (Z)-isomer, is considered to have partial estrogen agonist activity.[1] Their distinct interactions with estrogen receptors (ERα and ERβ) translate into different downstream effects on gene expression and cell proliferation, making a clear understanding of their individual potencies crucial for targeted drug development.
Estrogen Receptor Binding Affinity
The foundational element of enclomiphene and zuclomiphene's activity is their binding affinity to estrogen receptors. While comprehensive side-by-side studies detailing the absolute binding affinities (Ki) are limited in publicly available literature, relative binding affinity (RBA) studies provide valuable insights. One study investigating the antitumor activity of clomiphene analogs in MCF-7 human breast cancer cells, which are rich in estrogen receptors, determined the RBA of enclomiphene for the nuclear estrogen receptor to be 2% relative to estradiol (B170435) (100%).[2] In the context of this study, at low, estrogen-reversible doses, the anti-proliferative potency of the tested compounds correlated with their affinity for the estrogen receptor.[2]
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor (%) |
| Estradiol | 100 |
| Enclomiphene | 2 |
This table summarizes the relative binding affinity of enclomiphene to the nuclear estrogen receptor as reported in a study using MCF-7 cell extracts.[2]
Impact on Estrogen-Responsive Gene Expression
The binding of enclomiphene and zuclomiphene to estrogen receptors directly influences the transcription of estrogen-responsive genes. This is often assessed in vitro using reporter gene assays, such as the estrogen response element (ERE)-luciferase reporter assay. In this system, cells are engineered to express the luciferase enzyme under the control of an ERE. Activation of the estrogen receptor by an agonist leads to the binding of the receptor to the ERE and subsequent production of luciferase, which can be quantified.
Effects on Cell Proliferation
The differential effects of enclomiphene and zuclomiphene are further elucidated in cell proliferation assays, particularly in estrogen-receptor-positive cancer cell lines like MCF-7.
A key study on the antitumor activity of clomiphene analogs in MCF-7 cells revealed a dose-dependent complexity in the potencies of enclomiphene and zuclomiphene. At lower concentrations (0.25-1.0 microM), where the growth-inhibitory effects were reversible by the addition of estradiol, the antitumor activity correlated with the affinity for the estrogen receptor.[2] However, at higher concentrations (greater than 2.5 microM), where the growth inhibition was not reversed by estradiol, zuclomiphene emerged as the most potent of the compounds tested.[2] This suggests that at higher concentrations, mechanisms other than estrogen receptor antagonism may play a more significant role in the anti-proliferative effects of zuclomiphene.[2]
| Concentration Range | Relative Antitumor Potency in MCF-7 Cells |
| Low (0.25-1.0 µM) (Estrogen-Reversible) | Analogs > Enclomiphene > Zuclomiphene |
| High (>2.5 µM) (Estrogen-Irreversible) | Zuclomiphene > Enclomiphene > Analogs |
This table illustrates the relative in vitro antitumor potency of enclomiphene and zuclomiphene in MCF-7 cells at different concentration ranges, as described in a key study.[2]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Methodology:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[3]
-
Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (enclomiphene or zuclomiphene).[3]
-
Separation of Bound and Unbound Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: The amount of bound [3H]-estradiol is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay
This assay measures the effect of compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Plating: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds (enclomiphene and zuclomiphene), with or without estradiol.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a method such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated.
References
- 1. Use of clomiphene-based stimulation protocol in oocyte donors: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
head-to-head comparison of enclomifene and testosterone replacement therapy
A Guide for Researchers and Drug Development Professionals
The management of male secondary hypogonadism has traditionally been dominated by testosterone (B1683101) replacement therapy (TRT). However, concerns regarding fertility preservation and the maintenance of the natural hormonal axis have led to the investigation of alternative treatments.[1] Enclomiphene (B195052) citrate (B86180), a selective estrogen receptor modulator (SERM), has emerged as a prominent alternative that stimulates the body's endogenous testosterone production.[2][3] This guide provides an objective, data-driven comparison of enclomiphene and TRT, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Restoration vs. Replacement
The fundamental difference between enclomiphene and TRT lies in their interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Testosterone Replacement Therapy (TRT): TRT involves the administration of exogenous testosterone through injections, gels, patches, or other formulations.[4][5] This method directly increases serum testosterone levels but also initiates a negative feedback loop on the hypothalamus and pituitary gland. The elevated testosterone signals the brain to reduce the production of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to the suppression of endogenous testosterone production and spermatogenesis.[1][6] This suppression can result in testicular atrophy and infertility.[7][8]
Enclomiphene Citrate: Enclomiphene is the trans-isomer of clomiphene citrate and functions as an estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland.[9][10] By blocking estrogen's negative feedback, enclomiphene "tricks" the brain into perceiving a low estrogen state.[11] This prompts the pituitary gland to increase the secretion of LH and FSH.[9][11][12] LH then stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[2][12] This mechanism restores the body's natural hormonal axis rather than replacing its final product.[13]
Efficacy Comparison: Hormonal and Reproductive Parameters
Clinical trials have directly compared the efficacy of enclomiphene and TRT in men with secondary hypogonadism. Both treatments have been shown to be effective at raising serum testosterone levels into the normal range.[1][13] However, their effects on gonadotropins (LH and FSH) and sperm parameters are diametrically opposed.
| Parameter | Baseline (Typical) | Enclomiphene Citrate (12.5-25 mg/day) | Testosterone Replacement Therapy (Topical Gel) |
| Total Testosterone (ng/dL) | ≤ 300 | ↑ (Increase to ~400-600)[11][14] | ↑ (Increase to ~500)[14] |
| Luteinizing Hormone (LH) (IU/L) | Low to Normal (<9.4) | ↑ (Increases above baseline)[13][14] | ↓ (Decreases, suppression)[13][14] |
| Follicle-Stimulating Hormone (FSH) (IU/L) | Low to Normal | ↑ (Increases above baseline)[13][14] | ↓ (Decreases, suppression)[13][14] |
| Sperm Concentration (million/mL) | Normal | ↔ (Maintained in normal range)[13] | ↓ (Marked reduction)[13][15] |
Table 1. Summary of hormonal and reproductive outcomes from comparative clinical studies.
Data from randomized controlled trials demonstrate that while both enclomiphene and topical testosterone gel effectively increase total testosterone levels after 16 weeks of treatment, their effects on the HPG axis diverge significantly.[13] The enclomiphene groups saw increases in both LH and FSH, whereas the testosterone gel group experienced a decrease in these hormones.[13] Crucially, enclomiphene treatment maintained sperm concentrations within the normal range, while a marked reduction in spermatogenesis was observed in the TRT group.[13]
Safety and Side Effect Profiles
The differing mechanisms of action translate to distinct safety and side effect profiles.
| Side Effect / Safety Parameter | Enclomiphene Citrate | Testosterone Replacement Therapy |
| Fertility | Preserves or enhances spermatogenesis.[11][15] | Suppresses spermatogenesis, causing potential infertility.[3][5] |
| Testicular Size | Maintained.[3][11] | Potential for testicular atrophy.[7][8] |
| Erythrocytosis (↑ RBC) | Lower risk.[16] | Known risk, requires monitoring.[7][16] |
| Common Side Effects | Headaches, hot flashes, mood fluctuations (often transient).[7][9][11] | Acne, fluid retention, injection site reactions, mood swings.[11][17] |
| Administration | Oral daily tablet.[2][3] | Injections, gels, patches.[3][5] |
| Dependency | Does not suppress natural production; effects may persist after cessation.[3][14] | Requires continuous use to maintain levels; suppresses natural production.[3][18] |
Table 2. Comparison of safety profiles and common side effects.
Long-term safety data for enclomiphene is less extensive than for TRT.[7] However, studies have shown it to be generally well-tolerated.[7] TRT carries known risks such as polycythemia (increased red blood cell count) and potential cardiovascular risks, although recent large-scale studies have provided more clarity on the latter.[11][17]
Experimental Protocols: A Phase III Study Example
To illustrate the methodology used in comparing these treatments, the protocol for a key Phase III clinical trial (e.g., studies ZA-304 and ZA-305) is summarized below.[13]
-
Study Design: Randomized, double-blind, double-dummy, placebo-controlled, multicenter trial.[13]
-
Participants: Overweight men aged 18-60 years with secondary hypogonadism, confirmed by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).[13]
-
Intervention:
-
Group 1: Enclomiphene Citrate (12.5 mg/day) + Placebo Gel
-
Group 2: Enclomiphene Citrate (25 mg/day) + Placebo Gel
-
Group 3: Placebo Pill + Testosterone Gel (AndroGel® 1.62%)
-
-
Duration: 16 weeks of treatment.[13]
-
Primary Endpoints:
-
Change in morning total testosterone levels from baseline.
-
Percentage of subjects with testosterone levels in the normal range (300-1040 ng/dL).
-
-
Secondary Endpoints:
-
Assay Methods: Hormone levels (TT, LH, FSH) were measured from serum samples collected at baseline and at specified intervals throughout the 16-week treatment period.[13]
Conclusion for Drug Development Professionals
Enclomiphene citrate and testosterone replacement therapy represent two distinct strategies for the management of secondary hypogonadism.
-
TRT acts as a direct replacement , offering robust and rapid increases in serum testosterone. However, this comes at the cost of suppressing the HPG axis, which impairs fertility and creates a dependency on exogenous hormone administration.[3][16] It is the established standard of care, particularly for men with primary hypogonadism or those for whom fertility is not a concern.[11][19]
-
Enclomiphene functions as a restorative therapy, stimulating the body's own endocrine system to produce testosterone.[13] Its primary advantages are the preservation of testicular function and fertility, making it a superior option for men with secondary hypogonadism who wish to have children.[1][15] The oral administration route also offers a convenience advantage over many TRT formulations.[3]
For drug development, enclomiphene represents a targeted approach for a specific patient population within the broader hypogonadism market. Future research should focus on long-term safety data, its effects on bone density and body composition, and patient-reported outcomes related to sexual function and quality of life to fully establish its position relative to TRT.
References
- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. conciergemdla.com [conciergemdla.com]
- 3. Enclomiphene vs. TRT: The Best Way to Boost Testosterone Naturally - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 4. The Science Behind Testosterone Replacement Therapy - Learn More - Elite Hormones [elitehormones.com]
- 5. Androgen Replacement - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. driphydration.com [driphydration.com]
- 8. TRT with Enclomiphene: The Best TRT Protocol - Mesa TRT [mesatrt.com]
- 9. droracle.ai [droracle.ai]
- 10. Enclomifene - Wikipedia [en.wikipedia.org]
- 11. nrgclinic.com [nrgclinic.com]
- 12. droracle.ai [droracle.ai]
- 13. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hims.com [hims.com]
- 16. joiandblokes.com [joiandblokes.com]
- 17. hims.com [hims.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. TRT: Uses, Side Effects, and Cost of Testosterone Replacement Therapy [healthline.com]
Enclomiphene Citrate: An In Vivo Examination of its Anti-Estrogenic Effects for the Treatment of Secondary Hypogonadism
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of enclomiphene (B195052) citrate's performance against other alternatives for treating secondary hypogonadism, supported by experimental data from in vivo studies. Enclomiphene citrate (B86180), a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated efficacy in restoring testosterone (B1683101) levels while mitigating some of the undesirable side effects associated with traditional testosterone replacement therapy and its parent compound, clomiphene citrate.
Mechanism of Action: Restoring Hormonal Balance
Enclomiphene citrate primarily acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland.[1][2] By blocking the negative feedback mechanism of estrogen, it stimulates the release of gonadotropin-releasing hormone (GnRH).[2] This, in turn, leads to an increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] In men, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[2][3] This mechanism of action allows for the restoration of endogenous testosterone production, a key advantage over exogenous testosterone therapies that can suppress natural hormone production and impair fertility.[1][4]
Comparative Efficacy: Enclomiphene Citrate vs. Alternatives
Clinical studies have compared the efficacy of enclomiphene citrate with placebo, topical testosterone, and clomiphene citrate in men with secondary hypogonadism.
Enclomiphene Citrate vs. Topical Testosterone
In a phase II clinical trial, men with secondary hypogonadism were treated with enclomiphene citrate or a 1% topical testosterone gel.[5] Treatment with enclomiphene citrate resulted in significant increases in morning serum testosterone, similar to the topical testosterone group.[5][6] However, a key difference was the effect on gonadotropins and sperm count. Enclomiphene citrate treatment led to an increase in both FSH and LH levels and preserved sperm counts, whereas topical testosterone suppressed gonadotropins.[5][6]
Another phase III study confirmed these findings, showing that enclomiphene citrate consistently increased serum total testosterone, LH, and FSH, thereby restoring normal testosterone levels while maintaining sperm concentrations in the normal range.[7] In contrast, the testosterone gel group experienced a marked reduction in spermatogenesis.[7]
Table 1: Hormonal and Semen Parameter Changes with Enclomiphene Citrate vs. Topical Testosterone
| Parameter | Enclomiphene Citrate (12.5 mg) | Enclomiphene Citrate (25 mg) | Topical Testosterone Gel | Placebo |
| Total Testosterone (ng/dL) | Increased significantly | Increased significantly | Increased significantly | No significant change |
| Mean Change from Baseline | +195.5 | +166 | +116 | -14.8 |
| LH (IU/L) | Increased | Increased | Decreased | No significant change |
| Mean Change from Baseline | +3.9 | +4.8 | -1.8 | +0.2 |
| FSH (IU/L) | Increased | Increased | Decreased | No significant change |
| Mean Change from Baseline | +2.7 | +4.9 | -1.9 | -0.1 |
| Sperm Concentration (million/mL) | Maintained | Maintained | Decreased | Maintained |
| Data synthesized from multiple clinical trials.[1][2][7] |
Enclomiphene Citrate vs. Clomiphene Citrate
Clomiphene citrate is a mixture of two isomers: enclomiphene (the anti-estrogenic isomer) and zuclomiphene (B94539) (the estrogenic isomer).[8] A retrospective study directly compared the effects of enclomiphene citrate and clomiphene citrate in men with infertility and/or hypogonadism.[8][9] Both treatments effectively increased total testosterone levels.[8][9] However, enclomiphene citrate demonstrated a more favorable effect on gonadotropin levels, with statistically significant increases in both FSH and LH, a result not observed with clomiphene citrate in this study.[8] Furthermore, while sperm motility increased in both groups, only the enclomiphene citrate group showed a statistically significant increase in total motile sperm count (TMSC).[8]
A separate study investigating the longitudinal benefits and risks found that enclomiphene led to a lower increase in estradiol (B170435) levels compared to clomiphene.[9] Patients treated with enclomiphene also reported a significantly lower frequency of adverse effects, including decreased libido, reduced energy, and mood changes.[9]
Table 2: Comparative Effects of Enclomiphene Citrate and Clomiphene Citrate
| Parameter | Enclomiphene Citrate | Clomiphene Citrate |
| Total Testosterone | Significant Increase | Significant Increase |
| LH | Significant Increase | No Significant Change |
| FSH | Significant Increase | No Significant Change |
| Estradiol | Lower Increase | Higher Increase |
| Total Motile Sperm Count | Significant Increase | No Significant Change |
| Adverse Effects | Less Frequent | More Frequent |
| In the specific retrospective study cited.[8][9] |
Experimental Protocols
The following are generalized methodologies based on published clinical trials investigating enclomiphene citrate.
Study Design
The majority of studies were randomized, double-blind, placebo-controlled, or active-controlled trials.[1][5][7] Participants were typically men aged 18-65 years with a diagnosis of secondary hypogonadism, confirmed by low morning testosterone levels and low or normal LH levels on at least two separate occasions.[7][10]
Hormone and Semen Analysis
-
Hormone Analysis: Blood samples were typically collected in the morning to measure total testosterone, LH, and FSH levels.[7] Serum levels were determined using validated immunoassays.
-
Semen Analysis: Semen samples were collected after a period of ejaculatory abstinence (typically 2-5 days).[7] Analysis was performed according to World Health Organization (WHO) guidelines to assess sperm concentration, motility, and morphology.
Dosing
-
Enclomiphene Citrate: Oral doses typically ranged from 12.5 mg to 25 mg administered daily.[2][7]
-
Topical Testosterone: A standard dose of 1% or 1.62% testosterone gel was applied daily.[5][7]
-
Clomiphene Citrate: Doses varied, with some studies using 25 mg daily or every other day.[8]
Conclusion
In vivo studies demonstrate that enclomiphene citrate is an effective oral therapy for secondary hypogonadism, with a distinct anti-estrogenic mechanism that restores endogenous testosterone production. Its key advantages over testosterone replacement therapy include the preservation of gonadotropin levels and spermatogenesis. When compared to its parent compound, clomiphene citrate, enclomiphene exhibits a more favorable profile in terms of stimulating gonadotropins, improving total motile sperm count, and having a lower incidence of estrogenic side effects. These findings position enclomiphene citrate as a promising therapeutic option for men with secondary hypogonadism, particularly those who wish to maintain fertility. Further long-term studies are warranted to continue to evaluate its safety and efficacy.
References
- 1. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hims.com [hims.com]
- 5. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism | Clinical Research Trial Listing [centerwatch.com]
Enclomiphene Citrate Demonstrates Superiority Over Clomiphene Citrate in Enhancing Key Sperm Parameters, Clinical Data Suggests
For Immediate Release: A comprehensive analysis of clinical data indicates that enclomiphene (B195052) citrate (B86180), a pure isomer of clomiphene citrate, may offer significant advantages over its parent compound in improving critical sperm parameters in men. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and the distinct signaling pathways of these two selective estrogen receptor modulators (SERMs).
Enclomiphene citrate consistently shows a more pronounced positive effect on sperm motility and total motile sperm count (TMSC) when compared to clomiphene citrate. While both compounds effectively increase serum testosterone (B1683101) levels, enclomiphene's targeted mechanism appears to translate to more significant improvements in fertility-related sperm metrics.
Clomiphene citrate is a mixture of two isomers: enclomiphene, an estrogen receptor antagonist, and zuclomiphene (B94539), which has partial estrogen agonist properties. In contrast, enclomiphene citrate is a pure formulation of the estrogen receptor antagonist. This distinction is believed to be central to their differing effects on the hypothalamic-pituitary-gonadal (HPG) axis and subsequent impact on spermatogenesis.
Comparative Analysis of Sperm and Hormonal Parameters
A retrospective study directly comparing the effects of enclomiphene citrate (EC) and clomiphene citrate (CC) in men treated for at least three months for primary infertility, abnormal semen parameters, or hypogonadism provides key insights into their differential impacts.[1]
| Parameter | Enclomiphene Citrate (EC) | Clomiphene Citrate (CC) | Key Findings |
| Sperm Motility (%) | Statistically significant increase | Statistically significant increase | Both treatments improved motility.[1] |
| Total Motile Sperm Count (TMSC) | Statistically significant increase | No statistically significant change | Enclomiphene demonstrated a superior effect on TMSC.[1] |
| Sperm Concentration (million/mL) | No statistically significant change | No statistically significant change | Neither treatment significantly altered sperm concentration in this study.[1] |
| Semen Volume (mL) | No statistically significant change | No statistically significant change | Semen volume was unaffected by either treatment.[1] |
| Total Testosterone (ng/dL) | Statistically significant increase | Statistically significant increase | Both treatments were effective in raising total testosterone levels.[1] |
| Luteinizing Hormone (LH) (mIU/mL) | Statistically significant increase | No statistically significant change | Enclomiphene was more effective in elevating LH levels.[1] |
| Follicle-Stimulating Hormone (FSH) (mIU/mL) | Statistically significant increase | No statistically significant change | Enclomiphene demonstrated a greater ability to increase FSH levels.[1] |
Table 1: Summary of a retrospective study comparing the effects of Enclomiphene Citrate and Clomiphene Citrate on sperm and hormonal parameters.[1]
Signaling Pathways and Mechanism of Action
Enclomiphene and clomiphene citrate both act on the hypothalamus and pituitary gland to increase the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the testes to produce testosterone and enhance spermatogenesis. However, their mechanisms diverge due to their isomeric composition.
Enclomiphene Citrate , as a pure estrogen receptor antagonist, effectively blocks the negative feedback of estrogen on the hypothalamus and pituitary. This leads to a sustained increase in GnRH, LH, and FSH secretion, promoting testosterone production and supporting sperm development.
Clomiphene Citrate , being a mix of enclomiphene and the partial estrogen agonist zuclomiphene, has a more complex interaction with estrogen receptors. While the enclomiphene component acts as an antagonist, the zuclomiphene component can exert weak estrogenic effects, potentially dampening the overall intended antagonistic effect at the hypothalamic-pituitary level.
Caption: Distinct signaling pathways of Enclomiphene and Clomiphene Citrate.
Experimental Protocols
The methodologies employed in comparative studies of enclomiphene and clomiphene citrate for male infertility and hypogonadism generally follow a structured approach.
1. Patient Selection:
-
Inclusion Criteria: Adult males (typically ≥18 years old) presenting with primary infertility, abnormal semen parameters (oligospermia, asthenospermia), or symptoms of hypogonadism with low serum testosterone levels.
-
Exclusion Criteria: Primary testicular failure (hypergonadotropic hypogonadism), azoospermia, history of anabolic steroid abuse, or other conditions that could interfere with the study's outcomes.
2. Study Design:
-
A retrospective or prospective cohort study design is common. Randomized controlled trials (RCTs) are the gold standard for establishing efficacy.
-
Patients are divided into two or more treatment arms (e.g., enclomiphene citrate, clomiphene citrate, placebo).
3. Treatment Regimen:
-
Enclomiphene Citrate: Dosages can vary, with studies using daily doses.
-
Clomiphene Citrate: A common dosage is 50 mg administered every other day.[1]
-
Treatment Duration: A minimum of three months of continuous therapy is typical to allow for the full cycle of spermatogenesis to be affected.
4. Data Collection and Analysis:
-
Baseline Measurements: Pre-treatment assessment of serum hormone levels (total testosterone, LH, FSH, estradiol) and semen parameters (volume, concentration, motility, morphology, TMSC).
-
Follow-up Assessments: Hormone levels and semen parameters are re-evaluated at specified intervals (e.g., after three and/or six months of treatment).
-
Statistical Analysis: Paired and unpaired t-tests or their non-parametric equivalents are used to compare baseline and follow-up data within and between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Caption: A generalized experimental workflow for a comparative clinical trial.
Conclusion
The available evidence suggests that while both enclomiphene citrate and clomiphene citrate can effectively raise testosterone levels in men, enclomiphene citrate appears to have a more favorable profile for improving sperm parameters, particularly total motile sperm count.[1] This is likely attributable to its nature as a pure estrogen receptor antagonist, which leads to a more robust and consistent stimulation of the HPG axis. For researchers and clinicians in the field of male reproductive health, these findings underscore the potential of enclomiphene as a targeted therapy for men with hypogonadism and associated infertility. Further large-scale, prospective, randomized controlled trials are warranted to solidify these findings and provide more definitive clinical guidance.
References
Differential Gene Expression Analysis Following Enclomiphene Citrate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enclomiphene (B195052) citrate's effects on gene expression with other alternatives, supported by available experimental data. While direct, large-scale differential gene expression studies on enclomiphene citrate (B86180) are limited in publicly available literature, this document synthesizes the well-established mechanism of action with existing data on related compounds to offer valuable insights for research and development.
Introduction to Enclomiphene Citrate
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2][3] Unlike its cis-isomer, zuclomiphene, enclomiphene acts primarily as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland. This antagonism blocks the negative feedback of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This ultimately stimulates the testes to produce more testosterone (B1683101).[2][5][6]
Comparative Efficacy and Hormonal Effects
Enclomiphene citrate is often compared to clomiphene citrate (a mixture of enclomiphene and zuclomiphene) and testosterone replacement therapy (TRT). The following table summarizes the key hormonal changes observed with these treatments.
| Hormone | Enclomiphene Citrate | Clomiphene Citrate | Testosterone Replacement Therapy (TRT) |
| Total Testosterone | Significant Increase[1][7][8] | Significant Increase[1][9] | Significant Increase[7] |
| Luteinizing Hormone (LH) | Significant Increase[4][7][8] | Significant Increase[4][10] | Decrease / Suppression[7] |
| Follicle-Stimulating Hormone (FSH) | Significant Increase[4][7][8] | Significant Increase[4][11] | Decrease / Suppression[7] |
| Sperm Count | Maintained or Improved[1][12] | Can improve in some cases[13] | Often Suppressed[6] |
Differential Gene Expression: Current Evidence and Postulated Pathways
The Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling Pathway
The primary mechanism of enclomiphene citrate involves the modulation of gene expression within the HPG axis. By acting as an estrogen receptor antagonist in the hypothalamus, enclomiphene citrate likely alters the transcription of genes involved in the synthesis and release of GnRH. This initiates a signaling cascade affecting the pituitary and gonads.
Potential Downstream Gene Regulation
While specific gene targets of enclomiphene citrate are not well-documented, studies on clomiphene citrate provide some clues. For instance, in female rats, clomiphene citrate was found to upregulate the gene expression of kisspeptin (B8261505) and neurokinin B, while down-regulating dynorphin (B1627789) A in the hypothalamus.[14] These neuropeptides are critical regulators of GnRH neurons.
Furthermore, a microarray analysis of the endometrium in women treated with clomiphene citrate revealed differential regulation of 466 genes compared to controls.[15] Progesterone-regulated genes such as MIG6, LIF, GAB1, S100P, and claudin-4 were significantly lower, while cell proliferation genes like Anillin and cyclin B1 were upregulated.[15] Although this study was conducted in a different tissue and sex, it demonstrates the potential of clomiphene citrate and its isomers to induce widespread changes in gene expression.
As a SERM, enclomiphene's effects on gene expression are tissue-specific, depending on the expression of estrogen receptor subtypes (ERα and ERβ) and the presence of various co-regulatory proteins.[16]
Experimental Protocols for Future Research
To elucidate the precise molecular effects of enclomiphene citrate, differential gene expression studies are necessary. The following outlines a standard experimental protocol for an RNA sequencing (RNA-seq) study.
Proposed Experimental Workflow for RNA-Seq Analysis
Detailed Methodology for RNA Sequencing
-
Animal Model and Treatment: Male animal models (e.g., rats or mice) would be treated with enclomiphene citrate, a vehicle control, and potentially other comparators like clomiphene citrate or testosterone.
-
Tissue Collection: Key tissues from the HPG axis, such as the hypothalamus, pituitary gland, and testes, would be collected at specific time points after treatment.
-
RNA Extraction: Total RNA would be isolated from the collected tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries would be prepared from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be assessed for quality, and adapters and low-quality bases would be trimmed.
-
Alignment: The cleaned reads would be aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene would be counted to determine expression levels.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) would be used to identify genes that are significantly upregulated or downregulated between the treatment and control groups.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the list of differentially expressed genes to identify the biological pathways and functions affected by enclomiphene citrate treatment.
-
Conclusion and Future Directions
Enclomiphene citrate presents a promising therapeutic alternative for secondary hypogonadism by effectively raising testosterone levels while preserving fertility.[2][3] While its primary mechanism of action on the HPG axis is well-understood, the broader impact on gene expression at a transcriptomic and proteomic level remains largely unexplored. Future research employing high-throughput sequencing and proteomic technologies is crucial to fully characterize the molecular effects of enclomiphene citrate. Such studies will not only provide a deeper understanding of its therapeutic actions but also help in identifying potential biomarkers for treatment response and novel therapeutic targets. The comparison with other SERMs and TRT at the molecular level will be invaluable for drug development professionals in optimizing treatment strategies for male reproductive disorders.
References
- 1. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evidence for a hypothalamic site of action of clomiphene citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterising the safety of clomiphene citrate in male patients through prostate-specific antigen, haematocrit, and testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypothalamic-pituitary-ovarian response to clomiphene citrate in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of clomiphene citrate on pituitary luteinizing hormone and follicle-stimulating hormone release in women before and after treatment with ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvements in semen parameters in men treated with clomiphene citrate-A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Progesterone resistance in PCOS endometrium: a microarray analysis in clomiphene citrate-treated and artificial menstrual cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Enclomiphene Citrate: An Examination of Cross-Reactivity with Other Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) primarily investigated for its efficacy in treating secondary male hypogonadism.[1][2] Its mechanism of action involves antagonizing estrogen receptors at the hypothalamus and pituitary, leading to an increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn stimulates endogenous testosterone (B1683101) production.[1][2] A critical aspect of its pharmacological profile for drug development and safety assessment is its selectivity and potential for cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR).
This guide provides a comparative overview of the known binding affinity of enclomiphene citrate for its primary target, the estrogen receptor alpha (ERα), and addresses the current landscape of data regarding its cross-reactivity with other key hormone receptors. While direct quantitative data on the binding of enclomiphene to AR, PR, and GR is limited in publicly available literature, this guide outlines the standard experimental protocols used to determine such interactions, providing a framework for researchers to conduct their own assessments.
Quantitative Data on Receptor Binding Affinity
A comprehensive search of the scientific literature reveals a notable lack of direct, quantitative binding affinity data (such as Ki or IC50 values) for enclomiphene citrate with the androgen, progesterone, and glucocorticoid receptors. This data gap highlights an area for future research to fully characterize the selectivity profile of this compound.
For its intended target, the estrogen receptor, a specific binding affinity has been reported:
| Compound | Target Receptor | Binding Affinity (IC50) |
| Enclomiphene Citrate | Estrogen Receptor Alpha (ERα) | ~1–2 µM |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher binding affinity.
The absence of published data for other steroid receptors suggests a high degree of selectivity for the estrogen receptor, a characteristic feature of SERMs. However, without direct experimental evidence, the potential for low-level cross-reactivity cannot be entirely dismissed. The parent compound, clomiphene citrate, has been studied more extensively, and while it primarily acts on estrogen receptors, some studies have investigated its broader endocrine effects, though without reporting specific binding affinities for other steroid receptors.[3][4][5]
Experimental Protocols
To determine the cross-reactivity of a compound like enclomiphene citrate, two primary in vitro assays are typically employed: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki or IC50) of enclomiphene citrate for the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
Purified recombinant human androgen, progesterone, and glucocorticoid receptors.
-
Radiolabeled ligands with high affinity for each receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-promegestone for PR, [³H]-dexamethasone for GR).
-
Unlabeled enclomiphene citrate.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the purified receptor and its corresponding radiolabeled ligand are incubated in the assay buffer in a 96-well plate.
-
Competition: Increasing concentrations of unlabeled enclomiphene citrate are added to the wells to compete with the radiolabeled ligand for binding to the receptor.
-
Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through the filter plates.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand against the concentration of enclomiphene citrate. The IC50 value is determined from this curve, representing the concentration of enclomiphene citrate that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated to reflect the binding affinity.[6][7][8]
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Objective: To determine if enclomiphene citrate exhibits agonistic or antagonistic activity at the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells).
-
An expression vector containing the full-length cDNA for the human androgen, progesterone, or glucocorticoid receptor.
-
A reporter vector containing a hormone-responsive element (HRE) specific for the receptor of interest, linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagents.
-
Enclomiphene citrate and known agonists and antagonists for each receptor (for controls).
-
Cell lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: The cells are co-transfected with the receptor expression vector and the corresponding reporter vector.
-
Treatment: After a period to allow for receptor expression, the cells are treated with:
-
Vehicle control.
-
A known agonist for the receptor to measure maximal activation.
-
Increasing concentrations of enclomiphene citrate alone (to test for agonist activity).
-
The known agonist in the presence of increasing concentrations of enclomiphene citrate (to test for antagonist activity).
-
-
Incubation: Cells are incubated to allow for gene transcription and translation of the reporter protein.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The results are analyzed to determine if enclomiphene citrate activates the reporter gene (agonist effect) or inhibits the activation by the known agonist (antagonist effect).[9][10][11]
Visualizing Experimental and Signaling Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Caption: Simplified Estrogen Receptor Signaling Pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. news-medical.net [news-medical.net]
- 3. Peri-implantation phase endometrial estrogen and progesterone receptors: effect of ovulation induction with clomiphene citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of clomiphene citrate treatment on endometrial estrogen and progesterone receptor induction in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of clomiphene citrate on corticosteroid-binding globulin and serum progesterone levels during ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Yeast-based reporter assays for the functional characterization of cochaperone interactions with steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Side Effect Profiles of Enclomiphene and Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of enclomiphene (B195052) and clomiphene citrate (B86180), two selective estrogen receptor modulators (SERMs) used in the management of male hypogonadism. The information presented is supported by clinical trial data and aims to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Clomiphene citrate, a mixture of two geometric isomers, enclomiphene and zuclomiphene (B94539), has long been used off-label to treat secondary hypogonadism. However, its side effect profile, often attributed to the estrogenic and long-acting nature of the zuclomiphene isomer, has led to the investigation of enclomiphene, the pure trans-isomer, as a potentially safer alternative. Clinical evidence suggests that enclomiphene offers a more favorable side effect profile, with a lower incidence of mood disturbances, and other adverse events compared to clomiphene citrate, while demonstrating comparable efficacy in raising testosterone (B1683101) levels.
Mechanism of Action: A Tale of Two Isomers
Both enclomiphene and clomiphene citrate act as estrogen receptor antagonists at the level of the hypothalamus and pituitary gland. By blocking the negative feedback of estrogen, they stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn increases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2] This leads to increased testosterone production in the testes.[1][2]
The key difference lies in their composition. Clomiphene citrate is a racemic mixture containing both enclomiphene (the anti-estrogenic isomer) and zuclomiphene (the estrogenic isomer).[3] Zuclomiphene has a significantly longer half-life and weak estrogenic activity, which is thought to contribute to a greater incidence of side effects.[3] Enclomiphene, being the isolated anti-estrogenic isomer, is designed to provide the therapeutic benefits of increased testosterone production with a reduced risk of estrogen-related adverse events.[4]
Comparative Side Effect Profile: Quantitative Data
Clinical studies have provided quantitative data on the incidence of adverse events associated with enclomiphene and clomiphene citrate. A key retrospective study by Saffati et al. directly compared the two in men with hypogonadism and found a significantly lower rate of adverse events with enclomiphene.[5][6]
| Side Effect | Enclomiphene Citrate (Incidence) | Clomiphene Citrate (Incidence) | Reference |
| Overall Adverse Events | 3.45% - 13.8% | 18.18% - 47% | [5][6] |
| Decreased Libido | 8.6% | 33.3% | [5] |
| Reduced Energy | 5.2% | 16.7% | [5] |
| Mood Changes | 0% | 9.1% | [5] |
| Headache | 3.3% | - | [7] |
| Nausea | 2.1% | - | [7] |
| Diarrhea | 1.9% | - | [7] |
| Hot Flashes | 1.7% | - | [7] |
| Joint Pain | 1.2% | - | [7] |
| Dizziness | 1% | - | [7] |
| Muscle Spasms | 0.9% | - | [7] |
| Visual Disturbances (e.g., blurred vision) | Reported, but incidence <2% | 1.5% - 1.8% | [8][9] |
| Breast/Nipple Tenderness | - | 1.5% | [8] |
| Weight Gain | - | 1.3% | [8] |
| Acne | 0.5% | 0.5% | [7][8] |
Note: Data for some side effects were not available for direct comparison in the same study. The provided incidences are from various clinical trials and retrospective studies.
Discussion of Key Side Effects
Mood and Psychological Effects: A notable difference between the two drugs is the incidence of mood-related side effects. Studies have reported a significantly lower occurrence of mood changes, including irritability and depression, with enclomiphene compared to clomiphene citrate.[5][10] This is often attributed to the lack of the estrogenic zuclomiphene isomer in enclomiphene.[11]
Visual Disturbances: While generally uncommon, visual disturbances such as blurred vision, spots, or flashes have been reported with both medications.[8][9] The incidence appears to be low for both, typically less than 2%.[8][9] These symptoms are usually reversible upon discontinuation of the drug.[8]
Estrogenic Side Effects: Due to the presence of the estrogenic zuclomiphene isomer, clomiphene citrate has a higher propensity to cause estrogen-related side effects such as breast tenderness (gynecomastia).[8][11]
Experimental Protocols and Methodologies
The data presented in this guide are primarily derived from retrospective and comparative clinical studies. A representative experimental workflow for a comparative study is outlined below.
Detailed Methodology (Based on Saffati et al. study):
-
Study Design: A retrospective analysis of male patients with hypogonadism who were initially treated with clomiphene citrate and subsequently switched to enclomiphene.[5]
-
Patient Population: Men diagnosed with secondary hypogonadism.[5]
-
Data Collection: Baseline and follow-up data on serum hormone levels (testosterone, estradiol, LH, FSH) and patient-reported side effects were collected from electronic medical records.[5]
-
Treatment Protocol: Patients were treated with clomiphene citrate followed by a switch to enclomiphene. Dosing and duration of treatment were as per standard clinical practice.
-
Outcome Measures: The primary outcomes were changes in hormone levels and the incidence of adverse events during each treatment period.
-
Statistical Analysis: Paired t-tests were used to compare changes in hormone levels, and regression analysis was employed to determine the odds ratio of experiencing adverse events between the two treatments.[5]
Conclusion
The available evidence strongly suggests that enclomiphene has a more favorable side effect profile compared to clomiphene citrate for the treatment of male hypogonadism. The lower incidence of adverse events, particularly mood-related and estrogenic side effects, makes enclomiphene a compelling alternative for researchers and clinicians. The targeted action of this purified isomer appears to mitigate the risks associated with the mixed isomeric composition of clomiphene citrate. Further large-scale, prospective, randomized controlled trials are warranted to confirm these findings and to further elucidate the long-term safety of enclomiphene.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. maximustribe.com [maximustribe.com]
- 8. Clomiphene / Clomid for Male Infertility — Male Infertility Guide [maleinfertilityguide.com]
- 9. droracle.ai [droracle.ai]
- 10. rexmd.com [rexmd.com]
- 11. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]
Validating Enclomiphene Citrate's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) investigated for the treatment of secondary hypogonadism. Its primary mechanism of action is understood to be the antagonism of estrogen receptors at the level of the hypothalamus and pituitary gland. This action disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The elevation in LH and FSH levels then stimulates the testes to produce more testosterone (B1683101).[1][2][3]
Comparison with Alternatives
Enclomiphene citrate is positioned as an alternative to traditional testosterone replacement therapy (TRT) and other treatments for secondary hypogonadism. A key advantage of enclomiphene is its potential to restore endogenous testosterone production while maintaining fertility, as TRT can suppress spermatogenesis.[1][4][5] Other alternatives include clomiphene citrate (a mixture of enclomiphene and the estrogenic isomer zuclomiphene), and aromatase inhibitors.[6]
Experimental Data in Wild-Type Models
A study in male mice demonstrated the effects of enclomiphene citrate on reproductive tissues and hormone levels. The findings from this study in a wild-type model provide the baseline against which the outcomes in knockout models can be compared.
Table 1: Effects of Enclomiphene Citrate on Hormone Levels in Wild-Type Male Mice
| Treatment Group | Dosage | Testosterone Level | Luteinizing Hormone (LH) Level | Follicle-Stimulating Hormone (FSH) Level |
| Placebo | - | Baseline | Baseline | Baseline |
| Enclomiphene Citrate | 4 mg/kg/day | Increased | Increased | Increased |
| Enclomiphene Citrate | 40 mg/kg/day | Significantly Increased | Significantly Increased | Significantly Increased |
Data synthesized from studies on the effects of enclomiphene citrate in male mice.[7][8]
Validating the Mechanism of Action with Knockout Models
The following sections outline the expected outcomes of enclomiphene citrate administration in specific knockout mouse models, based on its proposed mechanism of action.
Estrogen Receptor Alpha (ERα) Knockout Mice
Expected Outcome: Enclomiphene citrate would have no significant effect on LH, FSH, or testosterone levels in ERα knockout mice.
Rationale: The primary action of enclomiphene is to antagonize ERα in the hypothalamus and pituitary.[9] In the absence of ERα, enclomiphene cannot bind to its target and therefore cannot disrupt the negative feedback loop. The foundational step in its mechanism of action is absent in this model.
Table 2: Predicted Hormonal Response to Enclomiphene Citrate in ERα Knockout Mice
| Parameter | Wild-Type Response | Predicted ERα Knockout Response |
| LH Level | Increase | No significant change |
| FSH Level | Increase | No significant change |
| Testosterone Level | Increase | No significant change |
Gonadotropin-Releasing Hormone (GnRH) Receptor Knockout Mice
Expected Outcome: Enclomiphene citrate would not increase LH, FSH, or testosterone levels in GnRH receptor knockout mice.
Rationale: Enclomiphene's effect on the pituitary to release LH and FSH is dependent on the action of GnRH from the hypothalamus. If the pituitary gonadotrophs lack functional GnRH receptors, they cannot respond to the increased GnRH release stimulated by enclomiphene. This would break the signaling cascade, preventing the downstream increase in gonadotropins and testosterone.
Table 3: Predicted Hormonal Response to Enclomiphene Citrate in GnRH Receptor Knockout Mice
| Parameter | Wild-Type Response | Predicted GnRH Receptor Knockout Response |
| LH Level | Increase | No significant change |
| FSH Level | Increase | No significant change |
| Testosterone Level | Increase | No significant change |
Luteinizing Hormone (LH) Beta Subunit Knockout Mice
Expected Outcome: Enclomiphene citrate would increase GnRH and FSH levels, but not testosterone levels.
Rationale: In mice lacking the LH beta subunit, the pituitary can still produce FSH in response to GnRH. Therefore, the initial part of enclomiphene's mechanism would be intact, leading to increased GnRH and subsequently FSH. However, without functional LH, the Leydig cells in the testes cannot be stimulated to produce testosterone.
Table 4: Predicted Hormonal Response to Enclomiphene Citrate in LH Beta Subunit Knockout Mice
| Parameter | Wild-Type Response | Predicted LH Beta Subunit Knockout Response |
| GnRH Level | Increase | Increase |
| FSH Level | Increase | Increase |
| Testosterone Level | Increase | No significant change |
Follicle-Stimulating Hormone (FSH) Beta Subunit Knockout Mice
Expected Outcome: Enclomiphene citrate would increase GnRH, LH, and testosterone levels.
Rationale: The primary driver of testosterone production in males is LH acting on Leydig cells. While FSH is crucial for spermatogenesis, its absence should not prevent the enclomiphene-induced rise in LH and the subsequent stimulation of testosterone synthesis.
Table 5: Predicted Hormonal Response to Enclomiphene Citrate in FSH Beta Subunit Knockout Mice
| Parameter | Wild-Type Response | Predicted FSH Beta Subunit Knockout Response |
| GnRH Level | Increase | Increase |
| LH Level | Increase | Increase |
| Testosterone Level | Increase | Increase |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the mechanism of action of enclomiphene citrate using knockout models.
Generation and Genotyping of Knockout Mice
Standard gene-targeting techniques in embryonic stem cells would be used to generate heterozygous knockout mice for the estrogen receptor alpha (Esr1), GnRH receptor (Gnrhr), LH beta subunit (Lhb), and FSH beta subunit (Fshb) genes. Heterozygous mice would be intercrossed to produce homozygous knockout and wild-type littermates for use as experimental and control groups, respectively. Genotyping would be performed by polymerase chain reaction (PCR) analysis of tail DNA using primers specific for the wild-type and targeted alleles.
Enclomiphene Citrate Administration
Enclomiphene citrate would be dissolved in a suitable vehicle, such as corn oil. Based on previous studies in mice, a daily oral gavage administration at doses ranging from 4 mg/kg to 40 mg/kg body weight would be appropriate to elicit a physiological response.[7][8] A placebo group receiving the vehicle only would be included for each genotype. The treatment duration would be a minimum of 14 days to allow for the stabilization of hormonal changes.
Hormone Assays
Blood samples would be collected from the mice at the end of the treatment period. Serum levels of testosterone, LH, and FSH would be measured using specific and sensitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) validated for use in mice.[10][11][12][13][14]
Visualizations
Signaling Pathway of Enclomiphene Citrate
Caption: Mechanism of Action of Enclomiphene Citrate.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for Validating Enclomiphene's Action.
Logical Relationship of Knockout Models to the Signaling Pathway
Caption: Impact of Knockouts on the Signaling Pathway.
References
- 1. nrgclinic.com [nrgclinic.com]
- 2. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enclomiphene vs TRT: Which Testosterone Optimization Therapy Is Right for You? | BIOPRIME Medical [bioprimemedical.com]
- 5. conciergemdla.com [conciergemdla.com]
- 6. driphydration.com [driphydration.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lower FSH With Normal Fertility in Male Mice Lacking Gonadotroph Kisspeptin Receptor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Enclomiphene and Aromatase Inhibitors in the Context of Male Hypogonadism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enclomiphene (B195052) and aromatase inhibitors, focusing on their mechanisms of action, effects on hormonal and seminal parameters, and available clinical data. The information is intended to support further research and development in the treatment of male hypogonadism.
Introduction
The management of male hypogonadism, particularly in men who wish to preserve fertility, presents a clinical challenge. While traditional testosterone (B1683101) replacement therapy (TRT) effectively elevates serum testosterone, it often suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and impaired spermatogenesis.[1][2] This has spurred investigation into alternative therapies that can restore endogenous testosterone production. Among these, enclomiphene citrate (B86180), a selective estrogen receptor modulator (SERM), and aromatase inhibitors (AIs) have emerged as prominent options.[1][3] This guide offers a detailed comparative analysis of these two classes of compounds.
Mechanism of Action: A Tale of Two Pathways
Enclomiphene and aromatase inhibitors employ distinct mechanisms to increase endogenous testosterone levels.
Enclomiphene: As a selective estrogen receptor modulator, enclomiphene acts as an antagonist at the estrogen receptors in the hypothalamus and pituitary gland.[4][5] By blocking these receptors, it disrupts the negative feedback loop that estrogen normally exerts on the HPG axis.[4][5] This leads to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] Elevated LH levels then act on the Leydig cells in the testes to increase testosterone production, while FSH supports spermatogenesis.[4][6]
Aromatase Inhibitors: This class of drugs, which includes anastrozole (B1683761) and letrozole (B1683767), works by inhibiting the aromatase enzyme.[7][8][9] This enzyme is responsible for the peripheral conversion of androgens (like testosterone) into estrogens (like estradiol).[7][8][9] By blocking this conversion, aromatase inhibitors reduce circulating estrogen levels.[7][9] The hypothalamus and pituitary gland sense this decrease in estrogen, leading to a compensatory increase in LH and FSH secretion, which then stimulates the testes to produce more testosterone.[3][4]
Comparative Efficacy: Hormonal and Seminal Parameters
The following tables summarize the quantitative effects of enclomiphene and aromatase inhibitors on key hormonal and seminal parameters based on available clinical trial data. It is important to note that direct head-to-head trials are limited, and much of the data comes from studies comparing these agents to placebo or TRT.
Table 1: Effects on Hormonal Parameters
| Parameter | Enclomiphene | Aromatase Inhibitors (Anastrozole/Letrozole) |
| Total Testosterone | Significant increase. A meta-analysis showed a mean difference of 273.76 ng/dL compared to placebo.[3][10] Some studies report increases to the 500-600 ng/dL range.[4] | Moderate increase. One study noted a rise from ~300-350 ng/dL to 500-600 ng/dL in older men.[3] Another reported an average increase from ~271 ng/dL to 412 ng/dL.[4] |
| Luteinizing Hormone (LH) | Significant increase. A meta-analysis showed a mean difference of 4.66 IU/L compared to placebo.[3][10] | Moderate increase, with rises of ~50-80% reported.[4] |
| Follicle-Stimulating Hormone (FSH) | Significant increase. A meta-analysis showed a mean difference of 4.59 IU/L compared to placebo.[3][10] | Moderate increase, with rises of ~50-80% reported.[4] |
| Estradiol | May cause a slight decrease or no significant change.[4] | Significant decrease due to the direct mechanism of action.[11] |
Table 2: Effects on Seminal Parameters
| Parameter | Enclomiphene | Aromatase Inhibitors (Anastrozole/Letrozole) |
| Sperm Concentration | Generally maintained or may show some improvement.[12] | May improve, particularly in men with a low testosterone-to-estradiol ratio.[4] |
| Sperm Motility | Some studies report an increase in total motile sperm count.[3] | Can show improvement in select patient populations.[4] |
| Sperm Morphology | Data is limited, but the overall effect is considered fertility-preserving.[13] | May improve in men with estrogen excess.[4] |
Experimental Protocols: A Methodological Overview
The clinical investigation of enclomiphene and aromatase inhibitors for male hypogonadism typically follows a structured protocol.
1. Study Design: Most are randomized, double-blind, placebo-controlled trials.[3][11] Some studies may include an active comparator arm, such as topical testosterone.[12]
2. Participant Population:
-
Inclusion Criteria: Generally include adult males (e.g., 18-65 years) with a diagnosis of secondary hypogonadism, confirmed by low morning total testosterone levels (e.g., <300 ng/dL) on at least two separate occasions, and low or inappropriately normal LH levels.[13]
-
Exclusion Criteria: Often include primary hypogonadism, use of medications that could affect the HPG axis, uncontrolled hypertension, history of certain cancers, or significant comorbidities.[13]
3. Intervention:
-
Enclomiphene: Oral administration, typically at doses of 12.5 mg or 25 mg daily.[4][8]
-
Aromatase Inhibitors: Oral administration, for example, anastrozole at 1 mg daily or letrozole at 2.5 mg weekly.[11]
4. Outcome Measures:
-
Primary Endpoints: Change from baseline in total testosterone, LH, and FSH levels.[3]
-
Secondary Endpoints: Changes in free testosterone, estradiol, sex hormone-binding globulin (SHBG), semen parameters (concentration, motility, morphology), and patient-reported outcomes on quality of life and sexual function.[11]
5. Data Collection and Analysis: Hormonal and seminal parameters are typically assessed at baseline and at specified intervals throughout the study (e.g., 6 and 12 weeks).[11] Statistical analysis often involves comparing the mean change from baseline between the treatment and placebo/comparator groups using appropriate statistical tests.
Side Effect Profiles: A Comparative Overview
The side effect profiles of enclomiphene and aromatase inhibitors differ, largely due to their distinct mechanisms of action.
Table 3: Common Side Effects
| Enclomiphene | Aromatase Inhibitors |
| Headache | Joint pain |
| Nausea | Bone loss (with long-term use) |
| Mood changes | Hot flashes[8] |
| Increased libido[11] | Fatigue[8] |
| Acne[11] | Headache[8] |
| Visual disturbances (less common) | Increased cholesterol levels[11] |
It is noteworthy that in some comparative analyses, enclomiphene has been associated with a lower incidence of side effects such as decreased libido and mood changes compared to clomiphene citrate (a mixture of enclomiphene and zuclomiphene). A significant concern with aromatase inhibitors is the potential for adverse effects on bone mineral density with long-term use due to the profound reduction in estrogen levels.
Conclusion
Both enclomiphene and aromatase inhibitors represent viable alternatives to traditional testosterone replacement therapy for men with secondary hypogonadism, particularly when fertility preservation is a priority. Enclomiphene acts by directly stimulating the HPG axis through estrogen receptor antagonism, leading to robust increases in gonadotropins and testosterone. Aromatase inhibitors achieve a similar, though often more modest, effect by reducing peripheral estrogen synthesis and thereby lessening the negative feedback on the HPG axis.
The choice between these agents in a research or clinical development context would depend on the specific therapeutic goals. Enclomiphene appears to offer a more direct and potent stimulation of the endogenous testosterone production pathway. Aromatase inhibitors, while effective in raising testosterone, may be particularly suited for individuals with elevated baseline estrogen levels. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and long-term safety profiles of these two important classes of drugs in the management of male hypogonadism.
References
- 1. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Efficacy of Testosterone Replacement vs Aromatase Inhibitors/ SERM" by Tobias Charles Steen [commons.und.edu]
- 3. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mensreproductivehealth.com [mensreproductivehealth.com]
- 5. Anastrozole vs Enclomiphene—differences and Side Effects [nuimagemedical.com]
- 6. hims.com [hims.com]
- 7. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 8. A Randomized Prospective Double-Blind Comparison Trial of Clomiphene Citrate and Anastrozole in Raising Testosterone in Hypogonadal Infertile Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. commons.und.edu [commons.und.edu]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
Enclomiphene Citrate Versus Traditional Testosterone Replacement Therapy: A Comparative Analysis of Long-Term Efficacy and Safety
For Immediate Release
A comprehensive review of clinical data reveals that enclomiphene (B195052) citrate (B86180), an oral selective estrogen receptor modulator (SERM), presents a viable alternative to traditional testosterone (B1683101) replacement therapy (TRT) for men with secondary hypogonadism, offering a distinct mechanism of action that preserves testicular function and fertility. While TRT directly supplements testosterone, enclomiphene citrate stimulates the body's own production of the hormone, leading to different long-term outcomes and side-effect profiles. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: A Fundamental Divergence
Traditional TRT administers exogenous testosterone through injections, gels, or patches, directly elevating serum testosterone levels.[1][2] This approach, however, suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can result in testicular atrophy and impaired sperm production.[1][3]
In contrast, enclomiphene citrate acts as an estrogen receptor antagonist in the hypothalamus and pituitary gland.[4][5][6] By blocking the negative feedback of estrogen, it increases the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to produce more LH and FSH.[4][6] Elevated LH levels then stimulate the Leydig cells in the testes to increase endogenous testosterone production.[4] This mechanism preserves the natural hormonal axis and testicular function.[7]
Long-Term Efficacy: A Tale of Two Approaches
Clinical studies have demonstrated that both enclomiphene citrate and traditional TRT are effective in raising serum testosterone levels to the normal range.[1][8] However, their long-term effects on the endocrine system and fertility differ significantly.
Hormonal Parameters:
Long-term treatment with enclomiphene citrate leads to sustained increases in serum testosterone, LH, and FSH levels.[1][8] Conversely, TRT increases testosterone but suppresses LH and FSH.[1][8] This fundamental difference has significant implications for testicular health and fertility.
Spermatogenesis:
A key advantage of enclomiphene citrate is its ability to preserve or even improve sperm parameters.[3][9] Clinical trials have shown that men treated with enclomiphene citrate maintain sperm concentration, motility, and morphology, making it a preferable option for men who wish to maintain fertility.[1][3] In stark contrast, traditional TRT is associated with a significant reduction in spermatogenesis, often leading to oligospermia (low sperm count) or azoospermia (absence of sperm).[1][9]
Comparative Efficacy Data from Clinical Trials
The following tables summarize quantitative data from key clinical trials comparing enclomiphene citrate with traditional testosterone replacement therapy (topical testosterone gel).
Table 1: Hormonal Response to Treatment
| Parameter | Enclomiphene Citrate (12.5 mg/day) | Enclomiphene Citrate (25 mg/day) | Topical Testosterone Gel | Placebo | Study |
| Change in Total Testosterone (ng/dL) | +195.5 | +213.8 | +180.7 | -20.2 | Wiehle et al. (2014)[9] |
| Mean Total Testosterone at 6 weeks (ng/dL) | 409 (SD 156) | 604 (SD 160) | 500 (SD 278) | N/A | Wiehle et al. (2013)[8] |
| Change in LH (IU/L) | +4.1 | +6.7 | -3.9 | +0.1 | Wiehle et al. (2014)[9] |
| Change in FSH (IU/L) | +2.7 | +5.1 | -4.4 | -0.1 | Wiehle et al. (2014)[9] |
Table 2: Spermatogenesis Outcomes
| Parameter | Enclomiphene Citrate (12.5 mg/day) | Enclomiphene Citrate (25 mg/day) | Topical Testosterone Gel | Placebo | Study |
| Change in Sperm Concentration (10^6/mL) | +39.9 | +16.7 | -32.8 | +2.5 | Wiehle et al. (2014)[9] |
Experimental Protocols
Below are the methodologies for the key clinical trials cited, providing a framework for understanding the presented data.
Wiehle et al. (2014) - Phase IIB Study (ZA-203)
-
Objective: To compare the effects of two doses of enclomiphene citrate with topical testosterone and placebo on hormone levels and sperm parameters in men with secondary hypogonadism.[9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[9]
-
Participants: 124 men with morning serum testosterone levels <250 ng/dL on two separate occasions.[9]
-
Interventions: Participants were randomized to one of four groups: enclomiphene citrate 12.5 mg/day, enclomiphene citrate 25 mg/day, 1% topical testosterone gel, or placebo for 3 months.[9]
-
Primary Outcome Measures: Changes from baseline in total testosterone, LH, FSH, and sperm concentration.[9]
Wiehle et al. (2013) - Phase II Study
-
Objective: To determine the pharmacodynamic profile of serum total testosterone and LH in men with secondary hypogonadism after treatment with enclomiphene citrate versus transdermal testosterone.[8]
-
Study Design: A randomized, single-blind, two-center study.[8]
-
Participants: 48 men with serum total testosterone <350 ng/dL and low to normal LH (<12 IU/L) on at least two occasions.[8]
-
Interventions: Participants were randomized to one of three doses of enclomiphene citrate (6.25, 12.5, or 25 mg/day) or a standard dose of transdermal testosterone for 6 weeks.[8]
-
Primary Outcome Measures: 24-hour profiles of total testosterone and LH after the initial dose and after 6 weeks of treatment.[8]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided in DOT language.
References
- 1. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism [clinicaltrialsgps.com]
- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. login.medscape.com [login.medscape.com]
- 7. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study [folia.unifr.ch]
- 8. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
A Comparative Guide to the Biological Activities of Enclomiphene and Zuclomiphene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate (B86180), a widely prescribed medication for ovulatory dysfunction, is a mixture of two geometric isomers: enclomiphene (B195052) and zuclomiphene (B94539). While administered together, these isomers possess distinct and often opposing biological activities, primarily stemming from their differential interactions with the estrogen receptor (ER). This guide provides a comprehensive comparison of enclomiphene and zuclomiphene, summarizing their mechanisms of action, pharmacokinetic profiles, and effects on the hypothalamic-pituitary-gonadal (HPG) axis. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced pharmacology of these two isomers.
Mechanism of Action: A Tale of Two Isomers
The primary difference in the biological activities of enclomiphene and zuclomiphene lies in their interaction with the estrogen receptor. Enclomiphene is predominantly an estrogen receptor antagonist, while zuclomiphene primarily acts as an estrogen receptor agonist.[1][2] This fundamental difference dictates their downstream effects on hormonal regulation.
Enclomiphene: The Estrogen Receptor Antagonist
Enclomiphene competes with estradiol (B170435) for binding to estrogen receptors in the hypothalamus.[3][4] By blocking these receptors, it disrupts the negative feedback loop that estrogen normally exerts on the release of gonadotropin-releasing hormone (GnRH).[3][4] This leads to an increase in the pulsatile secretion of GnRH from the hypothalamus, which in turn stimulates the pituitary gland to produce and release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] In men, the elevated LH levels stimulate the Leydig cells in the testes to increase testosterone (B1683101) production.[5]
Zuclomiphene: The Estrogen Receptor Agonist
In contrast, zuclomiphene acts as an estrogen receptor agonist, mimicking the effects of estrogen.[2] This estrogenic activity can lead to a suppression of the HPG axis, potentially counteracting the effects of enclomiphene.[5] Its agonistic properties are also associated with a range of estrogenic side effects.[1]
The opposing actions of these two isomers are crucial to consider when evaluating the overall effect of clomiphene citrate.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the properties and effects of enclomiphene and zuclomiphene.
Table 1: Pharmacokinetic and Receptor Binding Properties
| Parameter | Enclomiphene | Zuclomiphene | Reference |
| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist | [1][2] |
| Half-life | ~10 hours | ~30 days | [5] |
| Estrogen Receptor α (ERα) Binding Affinity (IC50) | ~1–2 µM | Data not consistently reported | [5] |
Table 2: In Vivo Effects on Hormone Levels (Male Subjects)
| Parameter | Enclomiphene | Zuclomiphene | Reference |
| Testosterone Levels | Significant Increase | No significant increase or potential decrease | [3] |
| Luteinizing Hormone (LH) Levels | Increased | Generally no significant increase or potential decrease | [3][5] |
| Follicle-Stimulating Hormone (FSH) Levels | Increased | Generally no significant increase or potential decrease | [3][5] |
A study in baboons demonstrated that enclomiphene treatment led to a significant increase in testosterone levels (from a baseline of 170 ng/dL to 1,144 ng/dL), while zuclomiphene did not produce a significant change.[3] Another study in men with hypogonadism showed that long-term clomiphene citrate treatment resulted in a median ZUC:ENC serum concentration ratio of 20:1, with post-treatment median total testosterone levels increasing to 488.0 ng/dL and LH levels to 6.1 mIU/mL.[6] A retrospective study of hypogonadal men who switched from clomiphene citrate to enclomiphene showed a median testosterone increase of 166 ng/dL on enclomiphene, which was not statistically significant compared to the change on clomiphene. However, enclomiphene resulted in a statistically significant lower increase in estradiol levels.[7]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., enclomiphene or zuclomiphene) to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
Radiolabeled estradiol ([³H]-E2)
-
Test compounds (enclomiphene, zuclomiphene)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats. The protein concentration of the cytosol should be determined.
-
Assay Setup: In triplicate, incubate a fixed concentration of [³H]-E2 with varying concentrations of the unlabeled test compound and a constant amount of uterine cytosol in the assay buffer. Include tubes for total binding (only [³H]-E2 and cytosol) and non-specific binding (with a high concentration of unlabeled estradiol).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Materials:
-
A mammalian cell line stably transfected with an estrogen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).
-
Cell culture medium and supplements.
-
Test compounds (enclomiphene, zuclomiphene).
-
Control compounds (e.g., 17β-estradiol as an agonist, ICI 182,780 as an antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the reporter cells in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. For antagonist activity assessment, co-treat with a fixed concentration of 17β-estradiol. Include appropriate vehicle and positive/negative controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability). For agonist assays, plot the fold induction of luciferase activity against the log concentration of the test compound to determine the EC50 value. For antagonist assays, plot the percentage inhibition of estradiol-induced activity against the log concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: HPG axis and the opposing effects of enclomiphene and zuclomiphene.
Experimental Workflow for Comparative Analysis of SERM Activity
Caption: A typical experimental workflow for comparing SERM isomers.
Conclusion
Enclomiphene and zuclomiphene, the two isomers of clomiphene, exhibit distinct and opposing biological activities. Enclomiphene acts as an estrogen receptor antagonist, leading to an increase in gonadotropin and testosterone levels. In contrast, zuclomiphene is an estrogen receptor agonist with a much longer half-life, which can lead to estrogenic side effects and a dampening of the HPG axis. For researchers and drug developers, understanding these differences is paramount for the rational design and application of selective estrogen receptor modulators. The purification of enclomiphene from the isomeric mixture allows for the targeted application of its anti-estrogenic properties, particularly in contexts where an increase in endogenous testosterone is desired without the confounding estrogenic effects of zuclomiphene. Further research to quantify the binding affinity of zuclomiphene to the estrogen receptor would provide a more complete picture of the pharmacology of these two important isomers.
References
- 1. maximustribe.com [maximustribe.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hims.com [hims.com]
- 5. mensreproductivehealth.com [mensreproductivehealth.com]
- 6. Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enclomiphene and Clomiphene Pharmacokinetics for the Research Professional
An in-depth guide for researchers, scientists, and drug development professionals on the distinct pharmacokinetic profiles of enclomiphene (B195052) and its parent compound, clomiphene, supported by experimental data and methodologies.
Clomiphene citrate, a selective estrogen receptor modulator (SERM), has long been a staple in fertility treatments. However, its composition as a racemic mixture of two isomers, enclomiphene and zuclomiphene (B94539), presents a complex pharmacokinetic profile. Enclomiphene, the trans-isomer, is now being investigated as a standalone therapy, necessitating a clear understanding of its pharmacokinetic advantages over the mixed-isomer clomiphene. This guide provides a detailed comparative analysis of their pharmacokinetic properties to inform research and development in this area.
Distinguishing Pharmacokinetic Profiles: Enclomiphene vs. Clomiphene
The primary difference in the pharmacokinetics of enclomiphene and clomiphene lies in their isomeric composition. Clomiphene contains both the anti-estrogenic enclomiphene and the estrogenic, and significantly longer-acting, zuclomiphene.[1][2] This fundamental difference dramatically influences their half-life, accumulation, and overall clinical effect.
Enclomiphene boasts a much shorter half-life of approximately 10 hours, allowing for quicker elimination from the body and potentially reducing the risk of long-term side effects.[1][2] In stark contrast, the zuclomiphene isomer within clomiphene has a remarkably long half-life, estimated to be around 30 days, leading to its accumulation with repeated dosing. This prolonged presence of the estrogenic isomer can contribute to a different side effect profile compared to pure enclomiphene.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of enclomiphene and the isomers of clomiphene.
| Pharmacokinetic Parameter | Enclomiphene | Clomiphene (as a mixture) | Zuclomiphene (isomer in Clomiphene) |
| Composition | Pure (E)-isomer of clomiphene[3] | Mixture of ~62% enclomiphene and ~38% zuclomiphene[3][4] | (Z)-isomer of clomiphene[2] |
| Elimination Half-Life | ~10 hours[1][3][4] | Isomer-dependent | ~30 days |
| Metabolism | Primarily hepatic, via CYP2D6[3][5][6] | Primarily hepatic, via CYP2D6 for enclomiphene and CYP3A4/5 for zuclomiphene[6] | Primarily hepatic, via CYP3A4 and CYP3A5[6] |
| Peak Plasma Time (tmax) | ~3 hours[7] | ~6.5 hours | ~7 hours[7] |
| Maximal Plasma Level (Cmax) | 15 ± 18 ng/mL (single 50mg dose)[7] | Isomer-dependent | 15 ± 41 ng/mL (single 50mg dose)[7] |
| Area Under the Curve (AUC) | 65 ± 35 ng/mLh (AUC0-72h)[7] | Isomer-dependent | 1289 ± 34 ng/mLh (AUC0-456h)[7] |
Data from a single-dose study in anovular patients with polycystic ovary syndrome.
Experimental Protocols: A Look into a Typical Pharmacokinetic Study
The following outlines a representative experimental protocol for a single-dose pharmacokinetic study of an oral selective estrogen receptor modulator like enclomiphene or clomiphene, based on common practices in the field.
Objective: To determine the single-dose pharmacokinetic profile of the investigational drug in healthy volunteers.
Study Design: An open-label, single-center, single-dose pharmacokinetic study.
Participants: A cohort of healthy adult male or female volunteers, with specific inclusion and exclusion criteria (e.g., age, BMI, no concurrent medications, normal liver and kidney function).
Methodology:
-
Informed Consent: All participants provide written informed consent before any study-related procedures.
-
Screening: Participants undergo a thorough medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Dosing: Following an overnight fast, participants receive a single oral dose of the investigational drug with a standardized volume of water.
-
Pharmacokinetic Sampling: Blood samples are collected into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2).
-
Safety and Tolerability Monitoring: Participants are monitored for any adverse events throughout the study. Vital signs and clinical laboratory tests are repeated at the end of the study.
Mandatory Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the metabolic pathways and a typical experimental workflow.
References
- 1. Enclomiphene Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Zuclomifene - Wikipedia [en.wikipedia.org]
- 3. Enclomifene - Wikipedia [en.wikipedia.org]
- 4. maximustribe.com [maximustribe.com]
- 5. CYP2D6 is primarily responsible for the metabolism of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Characteristics of Clomiphene Citrate in Patients with Polycystic Ovary Syndrome (PCOS) - Journal of Babol University of Medical Sciences - مجله علمی دانشگاه علوم پزشکی بابل [jbums.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Enclomiphene Citrate
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Enclomiphene (B195052) citrate (B86180), a selective estrogen receptor modulator (SERM), requires specific handling and disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of enclomiphene citrate, fostering a culture of safety and responsible chemical management.
Core Principles of Enclomiphene Citrate Disposal
Enclomiphene citrate and any materials contaminated with it are to be treated as hazardous waste.[1] Disposal must always be in compliance with local, state, and federal regulations.[1][2] It is crucial to prevent the release of enclomiphene citrate into the environment, as it can be harmful to aquatic life.[3] Discharging enclomiphene solutions into sewer systems is strictly prohibited.[1][4][5]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundational step for safe and compliant disposal.
-
Solid Waste: All solid materials that have come into contact with enclomiphene citrate, such as gloves, pipette tips, weighing papers, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing enclomiphene citrate, including unused solutions and rinsing solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.
-
Evacuation and Containment: For significant spills, evacuate the immediate area. For smaller, manageable spills, contain the substance using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Cleanup: While wearing appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles, carefully collect the absorbed material into a sealed container designated for hazardous waste.[1][2]
-
Decontamination: The spill area should be thoroughly decontaminated. This can be achieved by cleaning the area with soap and water or a specialized laboratory decontaminant.[1] All materials used for decontamination should also be disposed of as hazardous waste.[6]
-
Reporting: All spills, regardless of size, must be reported to the laboratory supervisor or designated safety officer.[1]
Step 3: Final Disposal
The ultimate disposal of enclomiphene citrate waste is a regulated process that must be handled by licensed professionals.
-
Licensed Disposal: The collected hazardous waste must be transported to a licensed chemical destruction plant for proper disposal.[1][4][7]
-
Controlled Incineration: An alternative and common method for pharmaceutical waste is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1][4][7]
-
Contaminated Packaging: Empty containers that held enclomiphene citrate should be triple-rinsed (or the equivalent).[4][7] The rinsate must be collected as hazardous liquid waste. After proper rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if local regulations permit.[1][4][7]
Quantitative Data and Handling Classifications
While specific quantitative limits for disposal are dictated by local, state, and federal regulations, the following table summarizes the general handling and disposal classifications for different types of enclomiphene citrate waste.
| Waste Type | Collection Method | Final Disposal Method | Key Regulatory Compliance |
| Solid Contaminated Waste | Designated, clearly labeled hazardous waste container.[1] | Licensed chemical destruction or controlled incineration.[1][4][7] | Adherence to local, state, and federal hazardous waste regulations.[1][2] |
| Liquid Enclomiphene Waste | Separate, sealed, and clearly labeled hazardous waste container.[1] | Licensed chemical destruction or controlled incineration.[1][4][7] | Prohibited from sewer discharge.[1][4][5] |
| Empty Contaminated Packaging | Triple-rinsed or punctured to be unusable.[1][4][7] | Recycling, reconditioning, or sanitary landfill if rendered unusable.[1][4][7] | Follow local recycling and landfill regulations.[1] |
| Spill Cleanup Material | Sealed, designated hazardous waste container.[1] | Licensed chemical destruction or controlled incineration.[1] | Report all spills to the laboratory supervisor or safety officer.[1] |
Experimental Protocols and Safe Handling
To minimize waste generation and ensure personnel safety during experimental procedures involving enclomiphene citrate, the following protocols should be strictly adhered to:
-
Handling: Always handle solid enclomiphene citrate within a chemical fume hood to prevent inhalation of dust.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection at all times.[1][2] For tasks with a high risk of aerosol generation, a respirator may be necessary.
-
Solution Preparation: When preparing solutions, add the solvent to the solid enclomiphene citrate slowly and carefully to prevent splashing and aerosolization.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of enclomiphene citrate waste.
Caption: Workflow for the safe disposal of enclomiphene citrate waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Enclomiphene Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Enclomiphene Citrate. Adherence to strict safety protocols is critical for protecting personnel from potential hazards and preventing environmental contamination. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Enclomiphene Citrate is a selective estrogen receptor modulator (SERM) that requires careful handling due to its pharmacological activity and potential health risks. It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause eye and skin irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3]
Hazard Identification
A clear understanding of the potential hazards is the first step toward safe handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin and Eye Irritation | Causes moderate skin and eye irritation.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][3] |
| Pharmacologically Active | As an active pharmaceutical ingredient, it can have unintended biological effects if exposure occurs.[3] |
Essential Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hands | Chemical-Impermeable Gloves | Nitrile gloves are preferred.[2] Always check for tears or punctures before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat / Impervious Clothing | Should be fire/flame resistant and provide full coverage of the arms.[1][4] |
| Respiratory | Dust Respirator / Mask | Required when handling the powder form, especially outside of a fume hood, or if exposure limits are exceeded.[2][4] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, safety goggles) before opening the package.
-
Open the package in a designated, well-ventilated area, preferably within a chemical fume hood.
2. Storage:
-
Store Enclomiphene Citrate in a tightly sealed container.[1][5]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5]
-
The recommended storage temperature is between 2-8°C.[5]
-
Store locked up and clearly label the storage area with appropriate hazard warnings.[3]
3. Preparation and Handling:
-
Always handle the compound within a chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use dedicated, properly calibrated equipment for weighing and measuring.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Protocol: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate risks.
1. Immediate Actions:
-
For significant spills, evacuate the immediate area.[6]
-
Alert colleagues and the laboratory supervisor or safety officer.
2. Containment and Cleanup:
-
Ensure you are wearing full PPE, including a respirator, before re-entering the spill area.[6]
-
For small spills, contain the substance using an absorbent material like vermiculite, sand, or diatomite.[1][6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, clearly labeled container for hazardous waste.[2][6]
-
Avoid raising dust during cleanup.[2]
3. Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, such as soap and water or a specialized laboratory decontaminant.[6]
-
Prevent spilled material and cleaning runoff from entering drains or waterways.[1][2][6]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Enclomiphene Citrate and any contaminated materials must be treated as hazardous waste.[6]
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing Enclomiphene Citrate in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not discharge into sewer systems. [6]
2. Final Disposal:
-
Disposal must be handled by licensed professionals and comply with all local, state, and federal regulations.[1][6]
-
The preferred disposal methods are licensed chemical destruction or controlled incineration.[6]
3. Contaminated Packaging:
-
Empty containers should be triple-rinsed or punctured to render them unusable before being offered for recycling, reconditioning, or disposal in a sanitary landfill, following local regulations.[6]
Quantitative Data
| Property | Value |
| Melting/Freezing Point | 143-145°C[1] |
| Acute Toxicity (Oral LD50, Rat) | 73,500 µg/kg[3] |
| Occupational Exposure Limits | No established limits. Exposure should be minimized to be as low as practically possible.[1][2][7] |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of Enclomiphene Citrate.
Caption: Workflow for safe handling, use, and disposal of Enclomiphene Citrate.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
